molecular formula C10H12O5 B556545 4-Hydroxymethyl-3-methoxyphenoxyacetic acid CAS No. 83590-77-6

4-Hydroxymethyl-3-methoxyphenoxyacetic acid

货号: B556545
CAS 编号: 83590-77-6
分子量: 212.2 g/mol
InChI 键: ZKDXHLFLKKWCBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Hydroxymethyl-3-methoxyphenoxyacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[4-(hydroxymethyl)-3-methoxyphenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-4,11H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXHLFLKKWCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20232447
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83590-77-6
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-4-hydroxymethylphenoxyacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20232447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxymethyl-3-methoxyphenoxyacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid from 2,4-Dihydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid, a valuable building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, 2,4-Dihydroxybenzaldehyde. The synthesis navigates challenges of regioselectivity through a carefully designed sequence of protection, alkylation, deprotection, reduction, and etherification reactions. Detailed experimental protocols for each key transformation are provided, along with a summary of expected yields and key reaction parameters.

Overall Synthetic Pathway

The synthesis of the target molecule from 2,4-Dihydroxybenzaldehyde is proposed to proceed through a five-step sequence. This pathway is designed to selectively functionalize the different reactive sites on the starting material to achieve the desired substitution pattern on the final product.

Synthesis_Pathway 2,4-Dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 4-(Benzyloxy)-2-hydroxybenzaldehyde 4-(Benzyloxy)-2-hydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde->4-(Benzyloxy)-2-hydroxybenzaldehyde 1. BnBr, CsHCO3 4-(Benzyloxy)-2-methoxybenzaldehyde 4-(Benzyloxy)-2-methoxybenzaldehyde 4-(Benzyloxy)-2-hydroxybenzaldehyde->4-(Benzyloxy)-2-methoxybenzaldehyde 2. MeI, KOH 4-Hydroxy-2-methoxybenzaldehyde 4-Hydroxy-2-methoxybenzaldehyde 4-(Benzyloxy)-2-methoxybenzaldehyde->4-Hydroxy-2-methoxybenzaldehyde 3. H2, Pd/C 4-(Hydroxymethyl)-2-methoxyphenol 4-(Hydroxymethyl)-2-methoxyphenol 4-Hydroxy-2-methoxybenzaldehyde->4-(Hydroxymethyl)-2-methoxyphenol 4. NaBH4 This compound This compound 4-(Hydroxymethyl)-2-methoxyphenol->this compound 5. ClCH2COOH, NaOH

Caption: Proposed five-step synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies for similar transformations and have been adapted for the specific substrates in this pathway.

Step 1: Regioselective 4-O-Benzylation of 2,4-Dihydroxybenzaldehyde

The initial step focuses on the selective protection of the more acidic and sterically accessible 4-hydroxyl group of 2,4-Dihydroxybenzaldehyde using benzyl bromide. The use of a mild base such as cesium bicarbonate is crucial for achieving high regioselectivity.[1]

Reaction Workflow:

Step1_Workflow Start Start Mix Mix 2,4-Dihydroxybenzaldehyde, CsHCO3 in Acetonitrile Start->Mix Add_BnBr Add Benzyl Bromide Mix->Add_BnBr Heat Heat to 60-80 °C Add_BnBr->Heat Monitor Monitor by TLC (4-12h) Heat->Monitor Workup Cool, Filter, Concentrate Monitor->Workup Purify Column Chromatography Workup->Purify Product 4-(Benzyloxy)-2- hydroxybenzaldehyde Purify->Product

Caption: Workflow for the regioselective 4-O-benzylation of 2,4-dihydroxybenzaldehyde.

Protocol:

  • To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq.) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq.).

  • Add benzyl bromide (1.1 eq.) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the solid residue with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 4-(benzyloxy)-2-hydroxybenzaldehyde.

ParameterValue/ConditionReference
Starting Material 2,4-Dihydroxybenzaldehyde[1]
Reagents Benzyl bromide, Cesium bicarbonate[1]
Solvent Acetonitrile[1]
Temperature 60-80 °C[1]
Reaction Time 4-12 hours[1]
Typical Yield Up to 95%
Step 2: Methylation of 4-(Benzyloxy)-2-hydroxybenzaldehyde

With the 4-hydroxyl group protected, the 2-hydroxyl group is methylated using methyl iodide in the presence of a base.[2]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq.) in dry N,N-dimethylformamide (DMF).

  • Add powdered potassium hydroxide (1.1 eq.) to the solution and stir for 10 minutes at room temperature to form the phenoxide.

  • Cool the mixture in an ice bath and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 4-(benzyloxy)-2-methoxybenzaldehyde.

ParameterValue/ConditionReference
Starting Material 4-(Benzyloxy)-2-hydroxybenzaldehyde[2]
Reagents Methyl iodide, Potassium hydroxide[2]
Solvent N,N-Dimethylformamide (DMF)[2]
Temperature 0 °C to Room Temperature[2]
Reaction Time 12-24 hours[2]
Typical Yield >80%-
Step 3: Deprotection of the 4-Benzyloxy Group

The benzyl protecting group is removed by catalytic hydrogenolysis to unmask the 4-hydroxyl group. This method is generally clean and efficient.

Protocol:

  • Dissolve 4-(benzyloxy)-2-methoxybenzaldehyde (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation flask.

  • Add 10% palladium on charcoal (Pd/C) catalyst (5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-hydroxy-2-methoxybenzaldehyde.

ParameterValue/ConditionReference
Starting Material 4-(Benzyloxy)-2-methoxybenzaldehyde[3][4]
Reagents Hydrogen gas, 10% Palladium on charcoal[3][4]
Solvent Ethanol or Ethyl acetate[3][4]
Temperature Room Temperature[3][4]
Reaction Time 2-8 hours[3][4]
Typical Yield >95%-
Step 4: Reduction of 4-Hydroxy-2-methoxybenzaldehyde

The aldehyde functional group is selectively reduced to a primary alcohol using sodium borohydride.[5][6] This is a mild and efficient reduction that does not affect the phenolic hydroxyl group.

Protocol:

  • Dissolve 4-hydroxy-2-methoxybenzaldehyde (1.0 eq.) in a mixture of methanol and tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to pH ~5-6.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-2-methoxyphenol.

ParameterValue/ConditionReference
Starting Material 4-Hydroxy-2-methoxybenzaldehyde[5][6]
Reagent Sodium borohydride[5][6]
Solvent Methanol/THF[5]
Temperature 0 °C to Room Temperature[5]
Reaction Time 3-5 hours[5]
Typical Yield >90%-
Step 5: O-Alkylation with Chloroacetic Acid

The final step involves a Williamson ether synthesis to introduce the acetic acid moiety onto the phenolic oxygen.[7][8]

Protocol:

  • In a round-bottom flask, dissolve 4-(hydroxymethyl)-2-methoxyphenol (1.0 eq.) in water containing sodium hydroxide (2.2 eq.).

  • Add a solution of chloroacetic acid (1.1 eq.) in water to the flask.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~2-3.

  • The product may precipitate upon acidification and can be collected by vacuum filtration.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from hot water to obtain pure this compound.

ParameterValue/ConditionReference
Starting Material 4-(Hydroxymethyl)-2-methoxyphenol[7][8]
Reagents Chloroacetic acid, Sodium hydroxide[7][8]
Solvent Water[7][8]
Temperature 90-100 °C[7]
Reaction Time 1-2 hours[7]
Typical Yield 80-90%-

This guide provides a robust and logical synthetic route for the preparation of this compound from 2,4-Dihydroxybenzaldehyde. The described protocols utilize well-established chemical transformations and offer high yields and selectivity. Researchers can adapt these methodologies to suit their specific laboratory conditions and scale requirements.

References

In-depth Technical Guide: Biological Activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound (HMPA). A thorough review of existing literature and data sources reveals that while the compound is utilized in the pharmaceutical and agrochemical sectors, detailed public information on its specific biological activities, mechanisms of action, and associated signaling pathways is limited. This document summarizes the known applications and chemical properties of HMPA and identifies the current gaps in the understanding of its biological function.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₂O₅. It is recognized for its utility as a versatile intermediate in chemical synthesis. However, a comprehensive understanding of its intrinsic biological activity remains an area with a notable lack of in-depth research. This guide aims to collate the available information for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a monocarboxylic acid.[1] It is primarily known for its role as an acid-labile resin linkage agent in solid-phase peptide synthesis (SPPS), particularly for the preparation of peptide fragments with tBu-based side chain protective groups.[1][2]

Synthesis: While detailed experimental protocols for its biological evaluation are scarce, information on its chemical synthesis is available. One common route involves the use of 2,4-Dihydroxybenzaldehyde as a raw material.

Known Applications and Inferred Biological Roles

Publicly available information points to the application of this compound in two primary commercial sectors:

  • Agrochemicals: The compound is suggested to have potential as a plant growth regulator and an herbicide.[3] This implies an interaction with biological pathways specific to plants, likely related to growth and development. However, specific quantitative data on its efficacy, target plant species, or the molecular mechanisms of its herbicidal or growth-regulating activity are not detailed in the available literature.

  • Pharmaceuticals: It serves as an intermediate in the synthesis of more complex, biologically active molecules.[3] Its structure may be a key component of a larger pharmacophore, but its standalone biological activity in a therapeutic context is not well-documented.

Data on Biological Activity: Current Limitations

A comprehensive search of scientific databases and patent literature did not yield specific quantitative data from biological assays for this compound. Consequently, the creation of structured tables summarizing such data is not feasible at this time.

Experimental Protocols for Biological Evaluation

Due to the absence of published studies detailing the biological activity of this compound, this guide cannot provide detailed experimental methodologies for its biological assessment.

Signaling Pathways and Mechanisms of Action

There is no information available in the reviewed literature concerning the signaling pathways modulated by this compound or its specific molecular mechanisms of action in any biological system. Therefore, the creation of diagrams for signaling pathways is not possible.

Conclusion and Future Directions

This compound is a compound of interest due to its applications in chemical synthesis for the agrochemical and pharmaceutical industries. However, there is a significant gap in the scientific literature regarding its specific biological activities. Future research should focus on:

  • In vitro screening: To identify potential biological targets and cellular effects.

  • In vivo studies: To understand its physiological effects in model organisms.

  • Mechanism of action studies: To elucidate the molecular pathways through which it exerts any identified biological effects.

Such studies would be invaluable for the scientific and drug development communities to fully understand the potential of this molecule. Without such data, a comprehensive technical guide on its biological activity, including quantitative data, detailed protocols, and pathway diagrams, cannot be fully realized.

References

4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Guide to its Potential as a Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymethyl-3-methoxyphenoxyacetic acid, a derivative of phenoxyacetic acid, presents potential as a plant growth regulator. Structurally similar to natural and synthetic auxins, it is anticipated to influence plant development by modulating gene expression and promoting cell growth. This technical guide synthesizes the current understanding of this compound, drawing upon the broader knowledge of phenoxyacetic acids and related molecules like vanillic acid. While specific quantitative data and detailed experimental validation for this compound are limited in publicly available literature, this document provides a foundational framework for its study, including hypothesized mechanisms of action, detailed experimental protocols for its evaluation, and its physicochemical properties. The information herein is intended to serve as a resource for researchers and scientists in the fields of agriculture, plant science, and agrochemical development.

Introduction

Phenoxyacetic acids are a well-established class of synthetic auxins that have been utilized in agriculture for decades as herbicides and plant growth regulators.[1][2][3] Their mechanism of action typically involves mimicking the natural plant hormone indole-3-acetic acid (IAA), thereby influencing various growth processes.[1] this compound (CAS 83590-77-6) is a functionalized phenoxyacetic acid derivative that has been noted for its potential in agricultural applications.[2] Its structural features, including the hydroxymethyl and methoxy groups, suggest a modulation of its biological activity and physical properties compared to parent phenoxyacetic acid compounds.[2] This guide provides a comprehensive overview of its chemical properties, hypothesized biological activity, and detailed protocols for its investigation as a plant growth regulator.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for its formulation and application in experimental and agricultural settings.

PropertyValueReference(s)
CAS Number 83590-77-6[2][4][5]
Molecular Formula C₁₀H₁₂O₅[2]
Molecular Weight 212.21 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 91 - 102 °C[2]
Purity ≥ 95% (Assay)[2]
Storage Conditions 0 - 8 °C[2]

Synthesis

A generalized synthetic workflow is presented below:

G cluster_synthesis Synthesis Workflow start Starting Materials: - Vanillyl alcohol derivative - Chloroacetic acid ester step1 Williamson Ether Synthesis start->step1 Base (e.g., NaH) step2 Hydrolysis step1->step2 Intermediate Ester product This compound step2->product Acid or Base catalyst

Caption: Generalized workflow for the synthesis of this compound.

Hypothesized Mechanism of Action and Signaling Pathway

As a phenoxyacetic acid derivative, this compound is expected to act as a synthetic auxin. The proposed mechanism involves its binding to the TIR1/AFB family of auxin co-receptors, which then leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[6][7]

The core auxin signaling pathway that this compound is likely to modulate is depicted below:

G cluster_pathway Hypothesized Auxin Signaling Pathway Auxin 4-Hydroxymethyl-3- methoxyphenoxyacetic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits ARG Auxin-Responsive Genes ARF->ARG Activates Transcription Response Plant Growth Response (e.g., cell elongation, root initiation) ARG->Response

Caption: Hypothesized auxin signaling pathway modulated by this compound.

Experimental Protocols for Evaluation

To ascertain the plant growth regulatory effects of this compound, a series of standardized bioassays can be employed. The following protocols are adapted from established methods for evaluating auxin activity.

Root Elongation Bioassay (Arabidopsis thaliana)

This assay is a sensitive method to determine the dose-dependent effect of auxin-like compounds on root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium, pH 5.7

  • Agar

  • Petri dishes (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark cycle)

Procedure:

  • Prepare MS agar plates containing a range of concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). A control plate with the equivalent concentration of DMSO should also be prepared.

  • Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse five times with sterile water.

  • Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Pipette individual seeds onto the surface of the prepared MS agar plates, arranging them in a straight line approximately 1 cm from the top edge.

  • Seal the plates with parafilm and place them vertically in a growth chamber.

  • After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition relative to the control.

Hypocotyl Elongation Bioassay (Etiolated Seedlings)

This classic bioassay measures the effect of auxins on cell elongation in the absence of light.

Materials:

  • Seeds of a suitable species (e.g., cucumber, mung bean)

  • Filter paper

  • Petri dishes

  • Incubation buffer (e.g., 10 mM potassium phosphate, pH 6.0)

  • This compound stock solution

  • Dark growth chamber or light-proof box

Procedure:

  • Germinate seeds in the dark for 3-4 days until hypocotyls are approximately 2-3 cm long.

  • Under a dim green safe light, excise 5-10 mm segments from the straightest region of the hypocotyls.

  • Float the segments in the incubation buffer for 1-2 hours to deplete endogenous auxins.

  • Prepare a series of dilutions of this compound in the incubation buffer (e.g., 0, 0.1, 1, 10, 100 µM).

  • Place a specified number of hypocotyl segments (e.g., 10) in each petri dish containing the different concentrations of the test compound.

  • Incubate in the dark at a constant temperature (e.g., 25°C) for 18-24 hours.

  • Measure the final length of the hypocotyl segments.

  • Calculate the percentage increase in length compared to the initial length.

A generalized workflow for these bioassays is presented below:

G cluster_workflow General Bioassay Workflow prep Prepare Plant Material (e.g., seeds, seedlings) treat Apply Test Compound (various concentrations) prep->treat incubate Incubate under Controlled Conditions treat->incubate measure Measure Growth Parameters (e.g., root length, hypocotyl elongation) incubate->measure analyze Data Analysis (Dose-response curve) measure->analyze

Caption: A generalized experimental workflow for evaluating plant growth regulators.

Expected Quantitative Data and Data Presentation

While specific data for this compound is not available, based on studies of other phenoxyacetic acids, a dose-dependent response is expected.[3] At low concentrations, stimulation of root and shoot growth may be observed, while at higher concentrations, inhibitory or herbicidal effects are likely.[8] The anticipated data can be summarized in tables for clear comparison.

Table 2: Hypothetical Dose-Response of this compound on Arabidopsis thaliana Root Growth

Concentration (µM)Mean Primary Root Length (mm) ± SE% Inhibition
0 (Control)50.2 ± 2.50
0.0155.1 ± 3.1-9.8 (Stimulation)
0.148.9 ± 2.82.6
135.7 ± 2.128.9
1015.4 ± 1.569.3
1005.1 ± 0.889.8

Table 3: Hypothetical Effect of this compound on Mung Bean Hypocotyl Elongation

Concentration (µM)Mean Elongation (%) ± SE
0 (Control)25.3 ± 1.8
0.130.1 ± 2.2
145.6 ± 3.5
1058.2 ± 4.1
10030.5 ± 2.9 (Inhibitory)

Conclusion and Future Directions

This compound holds promise as a plant growth regulator due to its structural similarity to known synthetic auxins. This technical guide provides a framework for its systematic investigation, outlining its chemical properties, a plausible synthetic route, its hypothesized mechanism of action, and detailed experimental protocols for its evaluation. The lack of specific quantitative data in the current literature highlights a significant research gap. Future studies should focus on generating dose-response curves in various plant species, elucidating its precise interactions with auxin receptors, and assessing its efficacy and crop safety in greenhouse and field trials. Such research will be pivotal in determining the potential of this compound as a novel tool for agricultural applications.

References

The Dawn of a New Era in Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agricultural science, heralding the age of selective chemical weed control. This guide provides an in-depth technical exploration of the seminal research that led to the development of these revolutionary compounds, focusing on the core scientific principles, experimental methodologies, and the trailblazing compounds that transformed agriculture.

The Genesis of a Discovery: From Plant Hormones to Herbicides

The journey towards phenoxyacetic acid herbicides began with fundamental research into plant growth hormones, particularly auxins. Scientists observed that at high concentrations, the natural auxin indole-3-acetic acid (IAA) could inhibit plant growth and even cause death. This led to the hypothesis that synthetic auxin analogs could be developed as potent and selective herbicides.

During the intense research period of World War II, several independent groups of scientists in the United Kingdom and the United States were secretly working on this concept. This parallel research led to the near-simultaneous discovery of the herbicidal properties of phenoxyacetic acid derivatives.

Key Milestones and Researchers:

  • 1941: Robert Pokorny, an industrial chemist in the United States, published the synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D).[1][2]

  • 1942: P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute reported on the plant growth-regulating activities of substituted phenoxy and benzoic acids, including 2,4-D.

  • 1940s: In the United Kingdom, teams at Imperial Chemical Industries (ICI) led by W.G. Templeman, and at Rothamsted Experimental Station, were investigating the herbicidal potential of auxin-like compounds, leading to the discovery of 2-methyl-4-chlorophenoxyacetic acid (MCPA).[3]

  • 1945: The herbicidal properties of MCPA were first detailed in open scientific literature by Slade, Templeman, and Sexton.

Core Compounds and Their Synthesis

The two most significant early phenoxyacetic acid herbicides were 2,4-D and MCPA. Their selective action against broadleaf weeds, while leaving grass crops relatively unharmed, was a revolutionary breakthrough.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D became the first widely successful selective herbicide. Its synthesis, as originally described by Pokorny, involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[1]

2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

MCPA was another cornerstone of this new class of herbicides. Its synthesis involves the reaction of 4-chloro-2-methylphenol (p-chloro-o-cresol) with chloroacetic acid.[3]

Experimental Protocols

The discovery and development of these herbicides were underpinned by rigorous experimental work. The following are detailed methodologies for key experiments of that era.

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Based on the method of Pokorny, 1941.

Objective: To synthesize 2,4-Dichlorophenoxyacetic Acid.

Materials:

  • 2,4-Dichlorophenol

  • Monochloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Preparation of Sodium 2,4-Dichlorophenoxide: In the reaction vessel, dissolve a specific molar equivalent of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide.

  • Preparation of Sodium Chloroacetate: In a separate vessel, neutralize a molar equivalent of monochloroacetic acid with an aqueous solution of sodium hydroxide.

  • Condensation Reaction: Add the sodium chloroacetate solution to the sodium 2,4-dichlorophenoxide solution. Heat the mixture to reflux and maintain for several hours with continuous stirring.

  • Acidification: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude 2,4-D.

  • Isolation and Purification: Filter the precipitate and wash with cold water. The crude 2,4-D can be further purified by recrystallization from a suitable solvent system to yield a crystalline product.

  • Characterization: The final product's identity and purity should be confirmed by melting point determination and spectroscopic analysis.

Synthesis of 2-Methyl-4-chlorophenoxyacetic Acid (MCPA)

Objective: To synthesize 2-Methyl-4-chlorophenoxyacetic Acid.

Materials:

  • 4-chloro-2-methylphenol (p-chloro-o-cresol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent

Procedure:

  • Formation of Sodium 4-chloro-2-methylphenoxide: Dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide in the reaction vessel.

  • Reaction with Chloroacetic Acid: Add a molar equivalent of chloroacetic acid to the solution.

  • Condensation: Heat the mixture to reflux for several hours while stirring to facilitate the condensation reaction.[3]

  • Precipitation: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude MCPA.

  • Purification: Isolate the crude product by filtration, wash with water, and purify by recrystallization.

  • Confirmation: Verify the product's identity and purity through melting point analysis and other appropriate analytical techniques.

Avena Coleoptile Elongation Bioassay

This classic bioassay was crucial for determining the auxin-like activity of synthetic compounds.

Objective: To assess the growth-promoting (auxin-like) activity of a test compound.

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Red light source

  • Coleoptile microtome or sharp razor blade

  • Test solutions of varying concentrations

  • Control solution (buffer)

  • Incubator or dark room at a constant temperature (e.g., 25°C)

  • Millimeter ruler or imaging system for measurement

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in Petri dishes in complete darkness for approximately 48-72 hours. A brief exposure to red light can inhibit mesocotyl growth and promote coleoptile elongation.

  • Coleoptile Selection: When the coleoptiles are approximately 20-30 mm long, select straight and uniform seedlings.

  • Sectioning: Under dim red light, excise a 5-10 mm segment from the sub-apical region of each coleoptile (typically 2-3 mm below the tip).

  • Incubation: Float the coleoptile sections in Petri dishes containing the test solutions of different concentrations and a control solution.

  • Measurement: Incubate the sections in the dark at a constant temperature for 18-24 hours. After incubation, measure the final length of each coleoptile section.

  • Data Analysis: Calculate the elongation (final length - initial length) for each concentration. Plot the elongation against the logarithm of the test compound's concentration to obtain a dose-response curve.

Quantitative Data Summary

The early research on phenoxyacetic acid herbicides generated a wealth of quantitative data on their efficacy. The following tables summarize some of these key findings.

CompoundTarget WeedApplication Rate (lbs/acre)Control (%)Reference
2,4-D Wild Mustard0.5 - 1.0>90Historical agricultural data
Canada Thistle1.0 - 2.070 - 80Historical agricultural data
Field Bindweed1.0 - 2.060 - 70Historical agricultural data
MCPA Charlock0.5 - 1.0>90Historical agricultural data
Docks1.0 - 1.570 - 85Historical agricultural data

Table 1: Herbicidal Efficacy of 2,4-D and MCPA on Common Broadleaf Weeds.

CompoundOral LD50 (Rat, mg/kg)Dermal LD50 (Rabbit, mg/kg)Reference
2,4-D 375 - 666>2000
MCPA 700 - 1160>1000[3]

Table 2: Acute Toxicity Data for 2,4-D and MCPA.

Mechanism of Action and Signaling Pathways

Phenoxyacetic acid herbicides act as synthetic auxins. They mimic the natural plant hormone IAA, but unlike IAA, they are not readily degraded by the plant. This leads to an overload of the auxin signaling pathway, causing uncontrolled and disorganized cell growth, which ultimately results in the death of susceptible plants.[4]

Auxin Signaling Pathway

The molecular mechanism of auxin action involves the perception of the auxin signal and a subsequent cascade of events leading to changes in gene expression. A simplified model of this pathway is as follows:

  • Auxin Binding: In the presence of auxin (or a synthetic auxin like 2,4-D), the TIR1/AFB family of F-box proteins binds to Aux/IAA transcriptional repressors.

  • Ubiquitination and Degradation: This binding targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.

  • Gene Expression: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.

  • Physiological Response: The expression of these genes results in various physiological responses, including cell elongation, division, and differentiation. At herbicidal concentrations, this process becomes unregulated, leading to abnormal growth and plant death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses ARE Auxin Response Element (ARE) ARF->ARE Binds to Auxin_Responsive_Genes Auxin-Responsive Genes Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Physiological_Response Uncontrolled Growth & Plant Death Gene_Expression->Physiological_Response

A simplified diagram of the auxin signaling pathway.

The Herbicide Discovery Workflow

The discovery of phenoxyacetic acid herbicides, while accelerated by the pressures of wartime, laid the groundwork for a more systematic approach to herbicide discovery and development in the post-war era.

Herbicide_Discovery_Workflow Concept Concept Generation (e.g., Auxin Mimicry) Synthesis Chemical Synthesis of Analogs Concept->Synthesis Screening Primary Screening (Bioassays) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Optimization Lead Optimization (Structure-Activity Relationship) Lead_ID->Optimization Field_Trials Greenhouse & Field Trials Optimization->Field_Trials Tox_Studies Toxicology & Environmental Fate Field_Trials->Tox_Studies Registration Regulatory Registration Tox_Studies->Registration Commercialization Commercialization Registration->Commercialization

A generalized workflow for herbicide discovery and development.

Conclusion

The discovery of phenoxyacetic acid herbicides was a landmark achievement in chemical science with profound and lasting impacts on global agriculture and weed management. The pioneering work of scientists in the 1940s not only provided farmers with powerful new tools but also laid the scientific foundation for the development of modern herbicides. The principles of selective toxicity, mechanism of action studies, and systematic screening processes established during this era continue to be relevant in the ongoing quest for new and improved crop protection solutions.

References

In-Depth Technical Guide on the Antioxidant Properties of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of publicly available scientific literature detailing the specific quantitative antioxidant properties of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid. This guide, therefore, infers its potential antioxidant activity based on the well-documented properties of structurally analogous compounds and established principles of structure-activity relationships for phenolic antioxidants. The information presented herein is intended for research and development purposes and underscores the need for direct experimental validation.

Introduction

This compound is a phenolic compound that has found applications in the cosmetic industry for its antioxidant properties and also serves as an intermediate in the pharmaceutical and agrochemical sectors.[1] Its chemical structure, featuring a phenolic hydroxyl group, a methoxy group, and a carboxylic acid moiety, suggests a potential for mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] Phenolic compounds are a major class of antioxidants known to counteract oxidative damage through various mechanisms.[3]

This technical guide provides a comprehensive overview of the inferred antioxidant properties of this compound. It details the structural basis for its potential antioxidant activity, presents quantitative data from structurally similar compounds, outlines standard experimental protocols for antioxidant assessment, and discusses potential molecular mechanisms and signaling pathways.

Chemical Structure and Antioxidant Potential

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure.[4][5] The key functional groups of this compound that likely contribute to its antioxidant activity are the phenolic hydroxyl (-OH) group, the methoxy (-OCH3) group, and the phenoxyacetic acid side chain.

structure Chemical Structure of this compound cluster_ring C1 C C2 C C1->C2 C1:e->C2:w O1 O C1->O1 C3 C C2->C3 OCH3 OCH3 C2->OCH3 C4 C C3->C4 C3:e->C4:w CH2OH CH2OH C3->CH2OH C5 C C4->C5 C6 C C5->C6 C5:e->C6:w C6->C1 O_acid O C6->O_acid CH2_acid CH2 O_acid->CH2_acid COOH COOH CH2_acid->COOH

Caption: Structure of this compound.

The phenolic hydroxyl group is the primary site for radical scavenging. It can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.[4] The stability of this resulting radical is crucial for antioxidant efficacy and is enhanced by the presence of other electron-donating groups on the aromatic ring. The methoxy group at the ortho position to the hydroxyl group can further stabilize the phenoxyl radical through resonance, potentially increasing the compound's antioxidant activity. The phenoxyacetic acid side chain can also influence the compound's overall properties, including its solubility and interaction with biological systems.

Inferred Antioxidant Activity: Data from Structural Analogues

In the absence of direct quantitative data for this compound, we can infer its potential antioxidant capacity by examining structurally related compounds, such as vanillyl alcohol and creosol. These compounds share the core 4-hydroxy-3-methoxybenzyl moiety.

Quantitative Data for Vanillyl Alcohol (4-Hydroxy-3-methoxybenzyl alcohol)

Vanillyl alcohol has demonstrated antioxidant activity in various studies. It can attenuate the elevation of reactive oxygen species (ROS) levels and has shown neuroprotective effects by suppressing oxidative stress.[6][7]

Table 1: Antioxidant Activity of Vanillyl Alcohol

Assay IC50 Value (µg/mL) Reference
DPPH Radical Scavenging 283.76 [8]

| Crocin Bleaching Assay (% Inhibition) | ~46% |[9] |

Note: The data presented is for Vanillyl Alcohol, a structural analogue, and not for this compound.

Quantitative Data for Creosol (2-Methoxy-4-methylphenol)

Creosol, another structural analogue, has also been evaluated for its antioxidant properties. The antioxidant capacity of its isomers has been quantified in several in vitro assays.[10]

Table 2: Antioxidant Activity of Creosol Isomers

Isomer Assay IC50 Value (µM) Reference
m-Cresol Hydrogen Peroxide (H₂O₂) Scavenging 6.7 [10]
m-Cresol Superoxide Radical (O₂⁻) Scavenging 153 [10]

| p-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 10.16 |[10] |

Note: The data presented is for Creosol isomers, structural analogues, and not for this compound.

Potential Mechanisms of Antioxidant Action

Phenolic compounds exert their antioxidant effects through several mechanisms.[11] The primary mechanisms relevant to this compound are likely:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, effectively neutralizing it. This is considered a major mechanism for phenolic antioxidants.[5]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The phenolic compound can donate an electron to a free radical, forming a radical cation, which then releases a proton.[11]

  • Transition Metal Chelation: While less direct, some phenolic compounds can chelate metal ions like iron and copper, which are involved in the generation of ROS through Fenton-like reactions. The presence of the carboxylic acid group in this compound might contribute to this activity.[3]

Experimental Protocols for Key Antioxidant Assays

To facilitate the direct evaluation of this compound, detailed protocols for three standard in vitro antioxidant assays are provided below.

experimental_workflow General Workflow for In Vitro Antioxidant Assays prep Sample and Reagent Preparation reaction Reaction Incubation (Sample + Radical/Reagent) prep->reaction measure Spectrophotometric Measurement (Absorbance Change) reaction->measure calc Calculation of % Inhibition and IC50 measure->calc nrf2_pathway Potential Modulation of the Nrf2-ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces HMPA 4-Hydroxymethyl-3- methoxyphenoxyacetic acid HMPA->Keap1_Nrf2 Potentially Induces Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Gene_exp Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_exp Activation Gene_exp->ROS Reduces

References

Spectroscopic Analysis of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for 4-Hydroxymethyl-3-methoxyphenoxyacetic acid, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for obtaining such data, and logical workflows for spectroscopic analysis.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid and hydroxymethyl groups, the methoxy protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H6.8 - 7.2m3H
-OCH₂COOH4.6 - 4.8s2H
-CH₂OH4.5 - 4.7s2H
-OCH₃3.8 - 4.0s3H
-COOH10.0 - 13.0s (broad)1H

Predicted in a typical deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-COOH170 - 175
Ar-C-O145 - 155
Ar-C110 - 130
-OCH₂COOH65 - 70
-CH₂OH60 - 65
-OCH₃55 - 60

Predicted in a typical deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Absorption Data

The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
O-H (Alcohol)3200 - 3600Broad
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=C (Aromatic)1450 - 1600Medium
C-O (Ether/Alcohol/Acid)1000 - 1300Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a compound such as this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆), 0.5-0.7 mL

  • NMR tube (5 mm diameter)

  • Pipettes and vials

  • NMR spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent. Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade), ~100 mg

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation: Place approximately 1-2 mg of the compound and about 100 mg of dry KBr powder into an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into the collar of a pellet press. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption peaks.

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships relevant to the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Acquire_NMR Acquire NMR Spectra (1H, 13C, 2D) Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Process NMR Data (FT, Phasing, Integration) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Interpret_NMR Assign NMR Signals (Chemical Shift, Coupling) Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Structure Structure Elucidation Interpret_NMR->Structure Interpret_IR->Structure

Caption: General workflow for spectroscopic analysis.

The Solubility Profile of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxymethyl-3-methoxyphenoxyacetic acid (CAS No. 83590-77-6) is a white to off-white powder with a molecular weight of 212.21 g/mol and a melting point of approximately 91-102 °C.[1] Its structure, characterized by hydroxymethyl and methoxy functional groups, suggests its potential as a versatile intermediate in the synthesis of bioactive molecules.[1] Understanding the solubility of this compound is paramount for its effective use in various applications, from designing synthetic routes to developing stable formulations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₅[1]
Molecular Weight212.21 g/mol [1]
AppearanceWhite to off-white powder[1]
Melting Point91 - 102 °C[1]
Purity≥ 95%[1]
CAS Number83590-77-6[1]

Predicted Solubility

In the absence of experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The presence of a carboxylic acid and a hydroxyl group suggests that this compound is likely to be soluble in polar protic solvents such as water, ethanol, and methanol, where it can form hydrogen bonds. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene. The methoxy group and the benzene ring contribute some nonpolar character, which might allow for some solubility in moderately polar aprotic solvents like acetone and ethyl acetate.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following section details a common and reliable method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (≥95% purity)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, dichloromethane, hexane) of analytical grade.

  • Thermostatically controlled shaker or incubator.

  • Centrifuge.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks, pipettes, and syringes with appropriate filters.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25
Ethanol25
Methanol25
Acetone25
Ethyl Acetate25
Acetonitrile25
Dichloromethane25
Hexane25

Visualizing the Experimental Workflow

The logical flow of the solubility determination experiment can be visualized using the following diagram.

Solubility_Determination_Workflow A Start: Excess Compound + Solvent B Equilibration (Thermostatic Shaker) A->B Incubate at constant temp C Centrifugation/ Settling B->C Achieve equilibrium D Filtration of Supernatant C->D Separate solid from liquid E Dilution D->E Prepare for analysis F HPLC Analysis E->F Inject into HPLC G Data Analysis & Solubility Calculation F->G Quantify concentration H End: Solubility Data G->H Final result

Caption: Workflow for experimental solubility determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various solvents is currently lacking, its molecular structure provides clues to its likely behavior. For researchers and drug development professionals, the experimental protocol outlined in this guide offers a robust framework for systematically determining this crucial physicochemical property. The resulting data will be invaluable for guiding the synthesis, purification, formulation, and application of this promising compound.

References

The Evolving Therapeutic Landscape of Phosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Executive Summary

Initial explorations into the therapeutic utility of hexamethylphosphoramide (HMPA) have pivoted towards structurally distinct yet related phosphonate-containing molecules, revealing significant potential in antiviral and anticancer applications. This guide delineates the preclinical and mechanistic profiles of two promising classes of these derivatives: Acyclic Nucleoside Phosphonates (ANPs) , such as (S)-9-[3-Hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA) and its analogues, which exhibit broad-spectrum antiviral activity; and Hydroxymethylene-(phosphinyl)phosphonates (HMPPs) , which have demonstrated notable in vitro antitumor properties. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols to support ongoing research and development in these areas.

Antiviral Applications: Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates are analogues of nucleoside monophosphates that bypass the initial, often virus-specific, phosphorylation step required by many nucleoside analogue drugs. This allows them to maintain activity against viruses that have developed resistance through mutations in viral thymidine kinase.

Mechanism of Action

The antiviral action of ANPs like (S)-HPMPA and Cidofovir ((S)-HPMPC) is initiated by cellular enzymes. The parent compound is phosphorylated twice to its active diphosphate metabolite (e.g., HPMPApp). This active form then competes with the natural deoxyribonucleoside triphosphate (dNTP) for incorporation into the nascent viral DNA chain by the viral DNA polymerase.[1][2] Once incorporated, it acts as a DNA chain terminator, preventing further elongation and thus halting viral replication.[1][3] Its higher affinity for viral DNA polymerases over host cell polymerases accounts for its selective antiviral activity.[2][4]

ANP_Mechanism cluster_cell Host Cell ANP ANP (e.g., (S)-HPMPA, Cidofovir) ANP_p ANP-monophosphate ANP->ANP_p Cellular Kinases ANP_pp ANP-diphosphate (Active Metabolite) ANP_p->ANP_pp Cellular Kinases Pol Viral DNA Polymerase ANP_pp->Pol Competitive Inhibition vs dNTP DNA Growing Viral DNA Chain Pol->DNA Incorporation Terminated_DNA Chain Termination (Viral Replication Blocked) DNA->Terminated_DNA

Caption: Mechanism of action for Acyclic Nucleoside Phosphonates (ANPs).

Quantitative Antiviral Activity Data

The in vitro efficacy of various ANP derivatives has been evaluated against a wide range of DNA viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are summarized below. Prodrug strategies, such as alkoxyalkyl esterification, have been shown to dramatically increase antiviral potency, often by several orders of magnitude, by enhancing cellular uptake.[5][6]

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)Reference
(S)-HPMPA Vaccinia Virus (VV)PRK4.0[7]
Cowpox Virus (CV)HEL4.0[8]
Human Cytomegalovirus (HCMV)HEL1.4[9]
Adenovirus (ocular isolates)A5490.017 - 17.0[10]
Cidofovir ((S)-HPMPC) Vaccinia Virus (VV)-33 - 43[11]
Human Cytomegalovirus (HCMV)MRC-50.46[6]
Adenovirus (ocular isolates)A5490.017 - 17.0[10]
HDP-(S)-HPMPA Cowpox Virus (CV)HEL0.02[8]
Vaccinia Virus (VV)HEL0.01 - 0.3[8]
Human Immunodeficiency Virus (HIV-1)MT-20.007[5]
ODE-(S)-HPMPA Human Cytomegalovirus (HCMV)-0.01 - 0.02[9]
Cowpox Virus (CV)-0.01 - 0.02[9]
Human Immunodeficiency Virus (HIV-1)MT-20.0004[5]
Oleyloxyethyl-(S)-HPMPA Human Cytomegalovirus (HCMV)-0.003[9]

HDP-(S)-HPMPA: hexadecyloxypropyl-(S)-HPMPA; ODE-(S)-HPMPA: octadecyloxyethyl-(S)-HPMPA. PRK: Primary Rabbit Kidney cells; HEL: Human Embryonic Lung fibroblasts; HFF: Human Foreskin Fibroblasts.

Anticancer Applications: Hydroxymethylene-(phosphinyl)phosphonates (HMPPs)

HMPPs are analogues of 1-hydroxymethylene-1,1-bisphosphonates (HMBPs), a class of drugs used to treat bone diseases that have also shown antitumor properties.[12] HMPPs are designed as more lipophilic versions to potentially overcome the poor oral bioavailability and cell uptake of traditional bisphosphonates.[12]

Mechanism of Action

While the precise signaling cascade for HMPPs is under investigation, their structural similarity to bisphosphonates suggests a likely mechanism involving the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate pathway.[13][14] FPPS is crucial for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational prenylation of small GTPase proteins like Ras and Rho.[15] Inhibition of prenylation disrupts the membrane localization and function of these signaling proteins, leading to the induction of apoptosis and suppression of cancer cell proliferation.[13]

HMPP_Mechanism cluster_pathway Mevalonate Pathway cluster_signaling Downstream Signaling HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPPS FPP FPP & GGPP FPPS->FPP Ras_Rho Ras, Rho, Rac (Inactive) FPP->Ras_Rho Required for Prenylation FPP->Ras_Rho HMPP HMPP Derivative HMPP->FPPS Inhibition Prenylated_Ras_Rho Prenylated Ras/Rho (Active) Ras_Rho->Prenylated_Ras_Rho Blocked Apoptosis Apoptosis Ras_Rho->Apoptosis Induction of Proliferation Cell Proliferation & Survival Prenylated_Ras_Rho->Proliferation

Caption: Proposed mechanism of action for HMPP derivatives via FPPS inhibition.

Quantitative Anticancer Activity Data

Preliminary in vitro studies have demonstrated the antiproliferative activity of newly synthesized HMPP derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Alendronate Analogue (14o) Breast (MCF-7)> 50[16]
Pancreas (Panc-1)> 50[16]
Lung (A549)> 50[16]
Neridronate Analogue (14p) Breast (MCF-7)36.4 ± 1.3[16]
Pancreas (Panc-1)48.2 ± 1.1[16]
Lung (A549)> 50[16]
Phenyl-HMPP (6a) Breast (MCF-7)16.3 ± 1.1[16]
Pancreas (Panc-1)26.5 ± 1.2[16]
Lung (A549)33.1 ± 1.2[16]
4-CF₃-Phenyl-HMPP (6j) Breast (MCF-7)11.2 ± 1.2[16]
Pancreas (Panc-1)15.1 ± 1.1[16]
Lung (A549)24.3 ± 1.1[16]

Experimental Protocols & Workflows

Synthesis of Phosphonate Derivatives

A key advantage of HMPP derivatives is the development of an optimized one-pot synthesis procedure, which avoids intermediate purifications and provides good to excellent yields.[16] The synthesis of alkoxyalkyl ester prodrugs of ANPs involves more complex, multi-step strategies to attach the lipid moiety, often starting from a cyclic phosphonate intermediate.[2][16]

Synthesis_Workflow cluster_hmpp One-Pot HMPP Synthesis cluster_anp Multi-Step ANP Prodrug Synthesis AcylChloride Acyl Chloride SilylatedPhosphonite Silylated Phosphonite AcylChloride->SilylatedPhosphonite Phosphite Trimethylphosphite Phosphite->SilylatedPhosphonite TMSBr Bromotrimethylsilane (TMSBr) Methanolysis Methanolysis SilylatedPhosphonite->Methanolysis Reaction with Silylated Phosphonite HMPP_Product HMPP Product Methanolysis->HMPP_Product CyclicANP Cyclic ANP (e.g., cHPMPC) Mitsunobu Mitsunobu Reaction (Coupling) CyclicANP->Mitsunobu LipidAlcohol Lipid Alcohol LipidAlcohol->Mitsunobu Hydrolysis Basic Hydrolysis (Ring Opening) Mitsunobu->Hydrolysis ANP_Prodrug ANP Prodrug Hydrolysis->ANP_Prodrug

Caption: Comparative workflows for HMPP and ANP derivative synthesis.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus and evaluating the efficacy of antiviral compounds.

  • Cell Plating: Seed appropriate host cells (e.g., A549, Vero) in 6-well plates to form a confluent monolayer.[17]

  • Virus Dilution: Prepare serial dilutions of the viral stock.

  • Infection: Remove cell culture medium and infect the monolayers with a standardized amount of virus (to produce a countable number of plaques). Allow adsorption for 1-2 hours.

  • Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) mixed with varying concentrations of the test compound.[18]

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) appear.

  • Staining & Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet to visualize the plaques.[18]

  • Calculation: Count the number of plaques in each well. The EC₅₀ is calculated as the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[11][19]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[20]

  • Compound Exposure: Treat the cells with serial dilutions of the HMPP derivatives for a specified period (e.g., 48-72 hours).[20]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader (typically at 570 nm).

  • IC₅₀ Determination: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Antitumor Efficacy Study

Animal models are critical for evaluating the therapeutic potential of lead compounds identified in vitro.

  • Model Selection: Utilize an appropriate animal model, such as immunodeficient mice (e.g., BALB/c nude mice) for human tumor xenografts.[22]

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., HCT-116) into the flank of the mice.[22]

  • Treatment Initiation: Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into control and treatment groups.[23]

  • Compound Administration: Administer the HMPP derivative and vehicle control to the respective groups via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dosing schedule and dose level (e.g., 50 mg/kg, three times per week).[24][25]

  • Monitoring: Monitor animal body weight (as an indicator of toxicity) and tumor volume (measured with calipers) regularly throughout the study.[23]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The primary endpoint is the inhibition of tumor growth, calculated by comparing the final tumor volume or weight in the treated groups to the control group.[23]

References

Methodological & Application

Application Notes: Coupling HMPA Linker to Aminomethyl Resin for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the choice of linker is crucial as it dictates the conditions for peptide cleavage and determines the C-terminal functionality of the synthesized peptide. The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is a substituted p-alkoxybenzyl ester type linker widely used for the synthesis of peptide acids.[1][2] It is attached to an aminomethyl-functionalized solid support, typically polystyrene resin, through a stable amide bond. The resulting ester linkage between the linker and the first amino acid is stable under the conditions of Fmoc-SPPS but can be readily cleaved under moderately acidic conditions, commonly with trifluoroacetic acid (TFA), to release the peptide with a C-terminal carboxylic acid.[1][3][4] This application note provides a detailed protocol for the efficient coupling of the HMPA linker to aminomethyl resin.

Key Advantages of HMPA Linker

  • Acid Labile Cleavage: Peptides are cleaved from the HMPA linker using TFA, which is compatible with most standard deprotection strategies in Fmoc-SPPS.[3][4]

  • Stable Anchorage: The amide bond formed between the aminomethyl resin and the HMPA linker provides a robust and stable anchor for peptide synthesis.[1]

  • Minimal Racemization: When appropriate coupling methods are employed for the first amino acid, the risk of C-terminal racemization is minimized.

  • Versatility: Allows for side-chain modifications of the peptide while it is still attached to the solid support.[1]

Experimental Overview

The coupling of the HMPA linker to aminomethyl resin involves the activation of the carboxylic acid group of the HMPA linker, followed by reaction with the primary amine groups on the resin to form a stable amide bond. A common and efficient method for this activation is the use of N,N'-Diisopropylcarbodiimide (DIC) in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).[3]

Experimental Protocols

Materials and Reagents
  • Aminomethyl Polystyrene Resin (e.g., 100-200 mesh, 1% DVB, with a typical substitution of 0.3 - 1.2 mmol/g)[5][6]

  • 4-(Hydroxymethyl)phenoxyacetic acid (HMPA linker)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Piperidine

  • Acetic Anhydride

  • Pyridine

  • Fmoc-Gly-OH (for loading determination)

Protocol 1: Coupling of HMPA Linker to Aminomethyl Resin using DIC/HOBt

This protocol describes the standard procedure for attaching the HMPA linker to aminomethyl resin.

  • Resin Swelling:

    • Place the aminomethyl resin in a suitable reaction vessel.

    • Add DCM (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[3]

    • Drain the DCM.

  • Linker Activation and Coupling:

    • In a separate flask, dissolve 1.2 equivalents of HMPA linker (relative to the resin substitution) in a minimal amount of DMF.[3]

    • In another flask, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.[3]

    • Add the HMPA and HOBt solutions to the swollen resin.

    • Cool the reaction mixture to 0°C in an ice bath.[3]

    • Add 1.2 equivalents of DIC to the reaction mixture.[3]

    • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for at least 4 hours with gentle agitation.[3]

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Take a small sample of the resin beads.

    • Wash the beads thoroughly with DCM.

    • Perform a Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and successful coupling.[3]

    • If the Kaiser test is positive (beads turn blue), add an additional 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 2-4 hours.[3]

  • Washing the Resin:

    • Once the coupling is complete (negative Kaiser test), filter the resin.

    • Wash the resin sequentially with:

      • DMF (3 times)

      • DCM (3 times)

      • MeOH (3 times)

    • Dry the resin under vacuum to a constant weight.[3]

Protocol 2: Capping of Unreacted Aminomethyl Groups

To prevent the participation of any remaining free amino groups in subsequent reactions, a capping step is recommended.

  • Capping Solution Preparation:

    • Prepare a capping solution of acetic anhydride and pyridine in DCM (e.g., 1:1:8 v/v/v).

  • Capping Reaction:

    • Add the capping solution to the resin (2 equivalents of acetic anhydride and pyridine relative to the initial resin substitution).[4]

    • Agitate the mixture for 30 minutes at room temperature.[3][4]

  • Washing:

    • Filter the resin.

    • Wash the resin sequentially with DCM (3 times), DMF (3 times), and MeOH (3 times).

    • Dry the HMPA-functionalized resin under vacuum.

Protocol 3: Determination of HMPA Linker Loading

The substitution level of the HMPA linker on the resin can be determined by attaching a known Fmoc-amino acid and then quantifying the amount of Fmoc group cleaved.

  • Coupling of Fmoc-Gly-OH:

    • Take a known weight of the dry HMPA-resin.

    • Couple an excess of Fmoc-Gly-OH to the resin using a standard DIC/HOBt coupling procedure.

  • Fmoc Group Cleavage:

    • Wash the resin thoroughly to remove any unreacted reagents.

    • Treat a precisely weighed amount of the dry Fmoc-Gly-HMPA-resin with a 20% solution of piperidine in DMF for a defined period (e.g., 30 minutes).

  • Spectrophotometric Quantification:

    • Collect the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct.

    • Measure the absorbance of the solution at a specific wavelength (typically around 301 nm).

    • Calculate the loading using the Beer-Lambert law, with the known extinction coefficient of the adduct.

Data Presentation

Table 1: Typical Reagent Equivalents and Reaction Conditions for HMPA Linker Coupling

ParameterValueReference
HMPA Linker1.2 equivalents[3]
DIC1.2 equivalents[3]
HOBt1.2 equivalents[3]
Reaction Temperature0°C to Room Temperature[3]
Reaction Time4+ hours[3]

Table 2: Typical Loading Capacities for HMPA-Aminomethyl Polystyrene Resins

Resin TypeMesh Size% DVBTypical Loading Capacity (mmol/g)Reference
HMPA-AM Polystyrene100-20010.3 - 0.8[6]
HMPA-AM Polystyrene200-40010.3 - 0.6[7]
HMPA-AM Polystyrene--0.6 - 1.2[5]

Visualization

HMPA_Coupling_Workflow Resin Aminomethyl Resin Swell Swell Resin in DCM Resin->Swell Coupling Couple HMPA to Resin Swell->Coupling Linker_Activation Activate HMPA Linker (DIC/HOBt) Linker_Activation->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Capping Cap Unreacted Amines (Acetic Anhydride/Pyridine) Kaiser_Test->Capping Positive Washing Wash Resin (DMF, DCM, MeOH) Kaiser_Test->Washing Negative Capping->Washing Drying Dry HMPA Resin Washing->Drying Loading_Determination Determine Loading (Fmoc-AA Coupling & Cleavage) Drying->Loading_Determination Final_Resin HMPA-Functionalized Resin Loading_Determination->Final_Resin

Caption: Experimental workflow for coupling the HMPA linker to aminomethyl resin.

References

Standard Operating Procedure for Fmoc-Based Solid-Phase Peptide Synthesis Using HMPA Resin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is widely employed due to its mild deprotection conditions. This document outlines the standard operating procedure for Fmoc-based SPPS utilizing 4-hydroxymethylphenoxyacetic acid (HMPA) resin. HMPA resin is an acid-labile support similar to Wang resin, suitable for the synthesis of C-terminal carboxylic acid peptides.[1][2] The peptide is cleaved from the HMPA resin using trifluoroacetic acid (TFA), which concurrently removes most common side-chain protecting groups.[1]

This protocol provides a detailed, step-by-step guide from resin preparation to final peptide cleavage and precipitation, intended for researchers and professionals in the field.

Key Process Workflow

The overall workflow of Fmoc-based solid-phase peptide synthesis on HMPA resin is a cyclical process involving the sequential addition of amino acids. The key stages are swelling of the resin, Fmoc deprotection, amino acid coupling, and washing. This cycle is repeated for each amino acid in the sequence, followed by a final cleavage and deprotection step.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each amino acid) cluster_final Final Steps Swell Swell HMPA Resin Deprotection Fmoc Deprotection Swell->Deprotection Wash1 Wash Deprotection->Wash1 Remove piperidine Coupling Amino Acid Coupling Wash1->Coupling Prepare for coupling Wash2 Wash Coupling->Wash2 Remove excess reagents Kaiser_Test Kaiser Test (Optional) Wash2->Kaiser_Test Check for free amines Kaiser_Test->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Kaiser_Test->Final_Deprotection Sequence complete Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitate Peptide Cleavage->Precipitation Purification Purify Crude Peptide Precipitation->Purification

Caption: Overall workflow for Fmoc-SPPS using HMPA resin.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Fmoc-SPPS protocol using HMPA resin. Note that optimal conditions may vary depending on the specific peptide sequence.

ParameterReagent/ConditionTypical Value/ConcentrationTypical Duration
Resin Swelling Dimethylformamide (DMF)10-15 mL per gram of resin1-2 hours
Fmoc Deprotection 20% Piperidine in DMF (v/v)5-10 mL per gram of resin5-20 minutes
Amino Acid Coupling Fmoc-Amino Acid3-5 equivalents15-120 minutes
Coupling Reagent (e.g., HATU, HBTU, HCTU)2.9-4.5 equivalents15-120 minutes
Base (e.g., DIPEA, Collidine)6-9 equivalents15-120 minutes
Capping (Optional) Acetic Anhydride/Pyridine in DMF2 equivalents each30 minutes
Final Cleavage TFA/DCM/Scavengers (e.g., TIS, H₂O)95:2.5:2.5 (v/v/v)1-3 hours
Peptide Precipitation Cold Diethyl Ether8-10 times the cleavage volume30 min to overnight

Equivalents are relative to the initial loading of the resin.

Experimental Protocols

Materials and Reagents
  • Fmoc-HMPA Resin

  • Fmoc-protected amino acids with appropriate side-chain protection

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

    • Diethyl ether (cold)

  • Reagents:

    • Piperidine

    • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide

    • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

    • Aminium/Uronium salts (e.g., HATU, HBTU, HCTU)

    • Phosphonium salts (e.g., PyBOP)

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)

    • Acetic Anhydride

    • Pyridine

Protocol Steps
  • Place the desired amount of Fmoc-HMPA resin into a reaction vessel.

  • Add sufficient DMF (approx. 10-15 mL per gram of resin) to cover the resin.[1]

  • Allow the resin to swell at room temperature for 1-2 hours with gentle agitation.[3]

  • After swelling, drain the DMF from the reaction vessel.

The following cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Cycle_Chemistry cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Resin_Fmoc Resin-Peptide-Fmoc Deprotection_Step Add 20% Piperidine in DMF Resin_Fmoc->Deprotection_Step Start Cycle Resin_NH2 Resin-Peptide-NH2 Deprotection_Step->Resin_NH2 Removes Fmoc Wash_1 Wash (DMF) Resin_NH2->Wash_1 Remove byproducts Coupling_Step Add Fmoc-AA-OH, Coupling Reagent, Base Wash_1->Coupling_Step Resin_Fmoc_Next Resin-Peptide-AA-Fmoc Coupling_Step->Resin_Fmoc_Next Forms peptide bond Wash_2 Wash (DMF, DCM) Resin_Fmoc_Next->Wash_2 Remove excess reagents Wash_2->Resin_Fmoc Start next cycle

Caption: Chemical steps within a single Fmoc-SPPS cycle.

a. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[3]

  • Agitate the mixture for 5-7 minutes at room temperature.[3] A second treatment may be performed to ensure complete deprotection.

  • Drain the deprotection solution.

b. Washing

  • Wash the resin thoroughly to remove residual piperidine and the Fmoc-adduct.

  • Perform a series of washes with DMF (3-5 times).[3]

  • Optionally, perform a final wash with DCM and then DMF to prepare for coupling.

c. Amino Acid Coupling

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[4] Add a base such as DIPEA (6 equivalents).[4] Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature. Coupling times can vary from 15 minutes to several hours depending on the coupling reagents and the specific amino acids.[3][4]

  • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect free primary amines.

d. Post-Coupling Wash

  • Drain the coupling solution from the reaction vessel.

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[5]

  • Wash with DCM (3 times) and then DMF (3 times) to prepare for the next cycle.

e. Capping (Optional) If the coupling reaction is incomplete (as indicated by a positive Kaiser test), any unreacted amino groups can be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride and pyridine (2 equivalents each) in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes.[1]

  • Wash the resin with DMF and DCM.

Once the desired peptide sequence is assembled, the N-terminal Fmoc group must be removed before cleavage from the resin.[1][6]

  • Perform the Fmoc deprotection step as described in Step 2a.

  • Wash the resin thoroughly with DMF, followed by DCM, and finally methanol.[1]

  • Dry the resin under vacuum to a constant weight.[1]

The peptide is cleaved from the HMPA resin, and acid-labile side-chain protecting groups are removed simultaneously.

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Prepare a cleavage cocktail. A common cocktail for HMPA resin is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5, v/v/v).[7] The scavengers (TIS, water) are crucial to trap reactive carbocations generated during the deprotection of side chains.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 1-3 hours with occasional agitation.[1][6]

  • Filter the resin from the cleavage mixture using a fine sintered glass funnel, collecting the filtrate which contains the peptide.[1][6]

  • Wash the resin 2-3 times with small portions of fresh TFA to ensure complete recovery of the peptide.[6]

  • Combine all filtrates.

  • Add the TFA solution dropwise to a centrifuge tube containing 8-10 times the volume of cold diethyl ether.[1][6]

  • A white precipitate of the crude peptide should form. If precipitation is slow, the mixture can be stored at 4°C overnight.[1][6]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, often containing 0.1% TFA in water.[8]

  • Purify the peptide on a C18 or C4 column using a water/acetonitrile gradient containing 0.1% TFA.[8]

  • Collect fractions containing the pure peptide, confirm the identity by mass spectrometry, and lyophilize to obtain the final product as a fluffy white powder.

Conclusion

This protocol provides a comprehensive guide for the synthesis of peptides using Fmoc-SPPS on HMPA resin. Adherence to these procedures, with careful attention to washing steps and the use of appropriate reagents, will facilitate the successful synthesis of high-quality peptides for research and development applications. Optimization of coupling times and cleavage cocktails may be necessary for challenging sequences.

References

Application of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in agrochemical formulations. As a derivative of phenoxyacetic acid, this compound is projected to function as a synthetic auxin, offering potential as a plant growth regulator at low concentrations and as a selective herbicide for broadleaf weeds at higher concentrations. Due to the limited specific experimental data on this compound, this document leverages established knowledge of closely related and widely studied phenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), to provide representative data and protocols.

Introduction

This compound is a specialized organic compound belonging to the phenoxyacetic acid class.[1][2][3] This class of chemicals is well-known in the agricultural sector for its potent biological activity, primarily as synthetic auxins that regulate plant growth.[1][3][4][5][6] At varying concentrations, these compounds can either stimulate beneficial growth responses or induce phytotoxicity, making them versatile tools in crop management.[7][8]

Potential Applications in Agrochemicals:

  • Plant Growth Regulation: At low concentrations, it may promote cell division and elongation, enhance fruit setting, and increase overall crop yield.[1][8]

  • Selective Herbicide: At higher concentrations, it is expected to be effective against broadleaf (dicot) weeds while exhibiting selectivity for monocot crops like corn, wheat, and rice.[1][5][9]

Mode of Action: Synthetic Auxin Pathway

Phenoxyacetic acids, including presumably this compound, mimic the natural plant hormone indole-3-acetic acid (IAA).[5][9] They function by binding to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[7][10][11][12][13][14] This action initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response genes.

At herbicidal concentrations, this leads to uncontrolled and disorganized cell division and growth, ultimately causing vascular tissue disruption and plant death in susceptible species.[1][4][15]

Auxin_Signaling_Pathway cluster_cytoplasm Cytoplasm / Nucleus Auxin Synthetic Auxin (e.g., 4-Hydroxymethyl-3- methoxyphenoxyacetic acid) Receptor TIR1/AFB Receptor Complex (SCF) Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Degradation DNA Auxin Response Element (ARE) in DNA ARF->DNA Ub Ubiquitin Ub->AuxIAA Transcription Gene Transcription DNA->Transcription Activates Response Uncontrolled Growth & Plant Death (Herbicidal Effect) Transcription->Response

Caption: Simplified auxin signaling pathway for herbicidal action.

Agrochemical Formulation Development

The development of a stable and effective formulation is critical for the successful application of any active ingredient. The process involves selecting appropriate co-formulants that enhance the physical, chemical, and biological performance of the active ingredient.

Formulation_Workflow cluster_dev Development Phase cluster_test Testing & Optimization Phase cluster_prod Production Phase arrow arrow AI Active Ingredient (AI) 4-Hydroxymethyl-3- methoxyphenoxyacetic acid PhysChem Physicochemical Property Analysis AI->PhysChem Formulation_Type Select Formulation Type (e.g., EC, SC, WG) PhysChem->Formulation_Type Coformulant Co-formulant Screening (Solvents, Surfactants, etc.) Formulation_Type->Coformulant Prototype Prototype Formulation Coformulant->Prototype Stability Stability Testing (Accelerated & Shelf-life) Prototype->Stability Bioefficacy Bio-efficacy Trials (Greenhouse & Field) Prototype->Bioefficacy Optimization Optimization Stability->Optimization Bioefficacy->Optimization Toxicology Toxicology & Safety Assessment ScaleUp Scale-Up & Manufacturing Toxicology->ScaleUp Optimization->Prototype Iterate Optimization->Toxicology QC Quality Control ScaleUp->QC Packaging Packaging & Registration QC->Packaging

Caption: General workflow for agrochemical formulation development.
Common Formulation Types

Formulation TypeCodeDescriptionKey Components
Emulsifiable Concentrate ECA liquid homogeneous formulation to be applied as an emulsion after dilution in water.Active Ingredient, Solvent, Emulsifier
Suspension Concentrate SCA stable suspension of active ingredient in a fluid intended for dilution with water before use.Active Ingredient, Water, Dispersant, Wetting Agent
Water Dispersible Granules WGA formulation consisting of granules to be applied after disintegration and dispersion in water.Active Ingredient, Dispersant, Wetting Agent, Binder, Filler
Soluble Concentrate SLA liquid homogeneous formulation to be applied as a true solution of the active ingredient after dilution in water.Active Ingredient, Water-miscible Solvent, Surfactant

Quantitative Data (Representative)

Disclaimer: The following data is based on studies of 2,4-D and is provided for illustrative purposes to guide research with this compound. Efficacy and application rates must be determined experimentally for the specific compound.

Table 1: Representative Application Rates and Efficacy of Phenoxyacetic Herbicides on Broadleaf Weeds in Cereal Crops (e.g., Wheat)
Target WeedApplication Rate (g a.i./ha)Efficacy (% Control)Crop Stage at ApplicationReference
Common Lamb's-quarters350 - 70085 - 95%Tillering to First Node[16][17]
Field Bindweed500 - 105070 - 85%Tillering[16][18]
Common Ragweed350 - 70090 - 98%Before Tillering[16][19]
Shepherd's-purse350 - 50095 - 100%Tillering[20]
Table 2: Representative Effect of Phenoxyacetic Acids on Wheat Yield Components
Treatment (Dose g a.i./ha)Application StagePhytotoxicity (7 DAT)Grain Yield ( kg/ha )Change from ControlReference
0 (Control)-0%3200-[16][17]
349Tillering< 5%3450+7.8%[16][17]
698Tillering< 5%3510+9.7%[16][17]
1047Before Tillering5 - 10%2950-7.8%[16]
1396Booting> 15%2680-16.3%[16]

DAT: Days After Treatment. Phytotoxicity and yield effects are highly dependent on the crop's growth stage at the time of application.

Experimental Protocols

Protocol 1: Seed Germination Bioassay for Plant Growth Regulator Effects

Objective: To evaluate the effect of this compound on the seed germination and early seedling growth of a model plant species (e.g., cress, lettuce).

Materials:

  • This compound (analytical grade)

  • Petri dishes (9 cm diameter) with sterile filter paper

  • Seeds of the selected indicator species

  • Sterile deionized water

  • Solvent (e.g., acetone or DMSO, if required for stock solution)

  • Growth chamber with controlled light and temperature

  • Graduated cylinders, pipettes, and beakers

Procedure:

  • Stock Solution Preparation: Prepare a 1000 ppm stock solution of this compound. If the compound is not readily water-soluble, dissolve it in a minimal amount of a suitable solvent before diluting with sterile deionized water.

  • Treatment Solutions: Prepare a serial dilution from the stock solution to achieve the desired test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Include a control (sterile water) and a solvent control if a solvent was used.

  • Seed Plating: Place two layers of sterile filter paper into each Petri dish. Arrange 25-50 seeds evenly on the surface of the filter paper. Prepare at least three to four replicate dishes for each treatment concentration.

  • Treatment Application: Add 5 mL of the respective treatment solution to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and place them in a growth chamber under controlled conditions (e.g., 23 ± 2°C, 16h light/8h dark cycle).

  • Data Collection:

    • Count the number of germinated seeds daily for 7-10 days. A seed is considered germinated when the radicle emerges to at least 2 mm.[21]

    • At the end of the experiment, measure the radicle length and shoot length of 10 randomly selected seedlings from each replicate.

  • Analysis: Calculate the germination percentage, germination rate, and seedling vigor index for each treatment. Analyze data using ANOVA to determine significant differences between treatments.

Protocol 2: Whole-Plant Greenhouse Assay for Herbicidal Efficacy

Objective: To determine the herbicidal efficacy and dose-response of a this compound formulation on a target broadleaf weed.

Materials:

  • Test formulation of this compound

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Seeds of a target weed (e.g., Amaranthus retroflexus) and a non-target crop (e.g., wheat)

  • Greenhouse with controlled environmental conditions

  • Laboratory track sprayer calibrated to deliver a consistent spray volume

  • Balance, weigh boats, and mixing vessels

  • Untreated control and a commercial standard herbicide (e.g., 2,4-D) for comparison

Procedure:

  • Plant Propagation: Sow seeds of the target weed and non-target crop in separate pots. Grow them in the greenhouse until they reach the appropriate growth stage for treatment (e.g., 2-4 true leaves for the weed).

  • Herbicide Preparation: Prepare spray solutions for a range of doses of the test formulation (e.g., 0, 100, 200, 400, 800, 1600 g a.i./ha). Include an untreated control and a treatment with the commercial standard at its recommended rate.

  • Herbicide Application: Transfer the plants to a laboratory track sprayer. Apply the herbicide solutions evenly to the foliage. Ensure the sprayer is calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Post-Treatment Care: Return the plants to the greenhouse and arrange them in a randomized complete block design. Maintain optimal growing conditions.

  • Efficacy Assessment:

    • Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at 3, 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At 21 DAT, harvest the above-ground biomass for each pot.

  • Data Analysis:

    • Determine the fresh and dry weight of the harvested biomass.

    • Calculate the percent growth reduction relative to the untreated control.

    • Use regression analysis to determine the GR₅₀ (the dose required to cause a 50% reduction in growth) for the target weed.

Greenhouse_Assay_Workflow arrow arrow Start Start: Plant Propagation (Target Weed & Non-target Crop) Prep Prepare Herbicide Solutions (Multiple Doses) Start->Prep Spray Apply Treatments (Calibrated Track Sprayer) Prep->Spray Greenhouse Return to Greenhouse (Randomized Design) Spray->Greenhouse Assess Visual Assessment (3, 7, 14, 21 DAT) Greenhouse->Assess Harvest Biomass Harvest (21 DAT) Assess->Harvest Analyze Data Analysis (% Control, GR50) Harvest->Analyze End End: Determine Efficacy Analyze->End

References

Application Notes and Protocols for the Synthesis of Complex Peptide Sequences Using the HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the HMPA Linker in Solid-Phase Peptide Synthesis (SPPS)

The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker is a well-established, acid-labile linker utilized in Fmoc-based solid-phase peptide synthesis (SPPS) for the generation of C-terminal carboxylic acid peptides.[1][2] Structurally similar to the widely used Wang linker, the HMPA linker offers distinct advantages, particularly in the synthesis of complex and lengthy peptide sequences. Its ether linkage to the polystyrene resin provides enhanced stability to the repetitive piperidine treatments used for Fmoc deprotection throughout the synthesis.

A key feature of the HMPA linker is the stability of the linker-resin bond under prolonged strong acid conditions, which can be advantageous during the final cleavage step, especially for peptides containing residues prone to side reactions.[2] This property makes it a suitable choice for preparing unprotected peptides where simultaneous cleavage of side-chain protecting groups is desired.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the effective use of the HMPA linker in the synthesis of standard and complex peptide sequences, including hydrophobic and cyclic peptides.

Key Advantages of the HMPA Linker

  • Acid Lability: The HMPA linker is readily cleaved by trifluoroacetic acid (TFA), allowing for the release of the peptide from the solid support.[1][2]

  • Stability: The ether bond connecting the linker to the resin imparts greater stability compared to the ester bond in the Wang linker, particularly during prolonged exposure to acidic conditions.[2]

  • Versatility: It is suitable for the synthesis of a wide range of peptide acids.

  • Compatibility: The HMPA linker is fully compatible with standard Fmoc-SPPS protocols and a variety of resins, including polystyrene and PEG-polystyrene.[3]

Comparison with Other Common Linkers

The choice of linker is critical for a successful peptide synthesis. Below is a comparative summary of the HMPA linker with other commonly used linkers for the synthesis of peptide acids.

FeatureHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) Linker
Primary Use Synthesis of C-terminal peptide acidsSynthesis of C-terminal peptide acidsSynthesis of protected peptide acids and peptides with racemization-prone C-terminal residues
Cleavage Conditions Moderate to strong acid (e.g., TFA)[1][2]Moderate to strong acid (e.g., TFA)[4]Very mild acid (e.g., 1-5% TFA in DCM)[4]
C-terminal Racemization Can occur, especially with sensitive amino acids during loading.[5]Prone to racemization during first amino acid loading.[4][5]Significantly suppressed due to mild loading and cleavage conditions.[4][6]
Stability to Piperidine HighModerateHigh
Yield Generally good to highGood to highHigh
Purity Generally highCan be variable due to side reactions and racemizationHigh, especially for protected fragments

Experimental Protocols

General SPPS Workflow using HMPA Linker

The following diagram illustrates the overall workflow for solid-phase peptide synthesis utilizing an HMPA linker.

SPPS_Workflow Resin Amino-functionalized Resin LinkerCoupling HMPA Linker Coupling Resin->LinkerCoupling HMPAResin HMPA-Resin LinkerCoupling->HMPAResin FirstAA First Fmoc-AA Coupling HMPAResin->FirstAA LoadedResin Fmoc-AA-HMPA-Resin FirstAA->LoadedResin Deprotection Fmoc Deprotection (Piperidine) LoadedResin->Deprotection FreeAmine H2N-AA-HMPA-Resin Deprotection->FreeAmine NextAA Next Fmoc-AA Coupling FreeAmine->NextAA Elongation Peptide Elongation (Repeat Cycles) NextAA->Elongation Elongation->Deprotection n cycles Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: General workflow for SPPS using the HMPA linker.

Protocol for Coupling HMPA Linker to Amino-functionalized Resin

This protocol describes the procedure for attaching the HMPA linker to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

  • Amino-functionalized resin

  • HMPA (4-(Hydroxymethyl)phenoxyacetic acid)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Kaiser (ninhydrin) test kit

Procedure:

  • Swell the amino-functionalized resin in DCM (approx. 10 mL per gram of resin) for 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1.2 equivalents of HMPA (relative to the resin substitution) in a minimal amount of DCM.

  • In another flask, dissolve 1.2 equivalents of HOBt in a minimal amount of DMF.

  • Add the HMPA and HOBt solutions to the swollen resin.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1.2 equivalents of DIC to the reaction mixture.

  • Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Take a small sample of the resin, wash thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), add another 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 4 hours.

  • Once the coupling is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the HMPA-functionalized resin under vacuum to a constant weight.

Protocol for Attaching the First Fmoc-Amino Acid to HMPA Resin

This protocol details the esterification of the first Fmoc-protected amino acid to the HMPA-functionalized resin.

Materials:

  • HMPA-functionalized resin

  • Fmoc-amino acid

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Swell the HMPA resin in a 9:1 (v/v) mixture of DCM/DMF (approx. 15 mL per gram of resin) for 30 minutes.

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin substitution) in a minimal amount of DMF.

  • Add the dissolved Fmoc-amino acid to the swollen resin.

  • In a separate flask, dissolve 0.1 equivalents of DMAP (relative to the resin) in a minimal amount of DMF.

  • Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.

  • Agitate the mixture for 2-3 hours at room temperature.

  • To cap any unreacted hydroxyl groups on the resin, add 2 equivalents of acetic anhydride and pyridine (relative to the resin) and mix for an additional 30 minutes.

  • Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the loaded resin under vacuum.

Protocol for Peptide Chain Elongation

Standard Fmoc-SPPS protocols are used for peptide chain elongation. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

Peptide_Elongation Start Fmoc-AA(n)-Peptide-HMPA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1), Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 End Fmoc-AA(n+1)-Peptide-HMPA-Resin Wash2->End

References

Application Notes and Protocols for Cleavage of Peptides from HMPA Resin using Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A critical final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups. The 4-hydroxymethylphenoxyacetic acid (HMPA) linker is an acid-labile handle commonly used in SPPS to generate C-terminal acid peptides.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this cleavage process due to its ability to effectively cleave the peptide-resin linkage and most common side-chain protecting groups.[2]

This document provides detailed application notes and protocols for the efficient cleavage of peptides from HMPA resin using TFA. It outlines standard procedures, discusses the critical role of scavenger cocktails in preventing side reactions, and offers guidance on troubleshooting common issues to ensure high yield and purity of the final peptide product.

Mechanism of Cleavage

The cleavage of the peptide from the HMPA resin is an acid-catalyzed process. The ester linkage connecting the C-terminal amino acid to the resin is susceptible to acidolysis by TFA. During this process, highly reactive cationic species are generated from the cleavage of the linker and the side-chain protecting groups (e.g., t-butyl, trityl).[2][3] These carbocations can lead to undesirable modifications of sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[3] To prevent these side reactions, nucleophilic scavengers are added to the TFA cleavage cocktail to trap the reactive carbocations.[3][4]

Experimental Protocols

Materials and Reagents
  • Peptide-bound HMPA resin

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Scavengers (see Table 1 for selection)

    • Triisopropylsilane (TIS)

    • Water (deionized)

    • Phenol

    • Thioanisole

    • 1,2-Ethanedithiol (EDT)

  • Sintered glass funnel

  • Reaction vessel (e.g., polypropylene syringe with a frit)

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas supply

  • Vacuum desiccator

Protocol 1: Standard Cleavage from HMPA Resin

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues.

  • N-terminal Fmoc Deprotection: If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.[5]

  • Resin Washing: Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove residual piperidine and DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For a general-purpose cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is commonly used.[6] (Caution: Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment).

  • Cleavage Reaction:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

    • Gently agitate the mixture at room temperature for 1-3 hours. The optimal time can vary depending on the peptide sequence and the stability of the protecting groups.[7][8]

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[5]

    • Wash the resin twice with small portions of fresh TFA to ensure complete recovery of the peptide and combine the filtrates.[5][7]

  • Peptide Precipitation:

    • In a centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether.[5][6]

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form.[6]

    • For some peptides, precipitation may be improved by keeping the mixture at -20°C for 1 hour or overnight at 4°C.[5]

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[5]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to a constant weight.[6]

Data Presentation

Table 1: Selection of TFA Cleavage Cocktails for Peptides with Sensitive Residues

The choice of scavenger cocktail is critical to prevent side reactions and ensure high purity of the crude peptide.[3] The following table summarizes commonly used cleavage cocktails for peptides containing sensitive amino acid residues.

Cleavage Cocktail (Reagent)Composition (v/v)Target Sensitive Residues and ApplicationsReference(s)
Standard 95% TFA / 2.5% H₂O / 2.5% TISA general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cysteine or Methionine.[3]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISA milder alternative to Reagent K, useful when trityl-based protecting groups are present.[3]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust and widely used cocktail for peptides with a combination of sensitive residues including Tryptophan, Methionine, and Cysteine.[2][3]
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleEspecially suited for cleaving and deprotecting peptides containing Arginine residues protected with sulfonyl protecting groups.[9]

Visualization

Experimental Workflow for Peptide Cleavage

The following diagram illustrates the key steps in the cleavage of a peptide from HMPA resin.

CleavageWorkflow Resin Peptide-HMPA Resin FmocDeprotection N-terminal Fmoc Deprotection (if necessary) Resin->FmocDeprotection Wash1 Wash (DMF, DCM) FmocDeprotection->Wash1 Drying1 Dry Resin Wash1->Drying1 Cleavage Add TFA Cleavage Cocktail (1-3 hours, RT) Drying1->Cleavage Filtration Filter to Separate Resin Cleavage->Filtration ResinWaste Waste Resin Filtration->ResinWaste Resin Wash2 Wash Resin with TFA Filtration->Wash2 Filtrate Precipitation Precipitate Peptide in Cold Ether Wash2->Precipitation Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Wash3 Wash Pellet with Cold Ether Centrifugation->Wash3 Drying2 Dry Peptide Wash3->Drying2 CrudePeptide Crude Peptide Drying2->CrudePeptide

Caption: Workflow for peptide cleavage from HMPA resin.

Logical Relationship of Cleavage Components

This diagram illustrates the relationship between the cleavage reagents, potential side reactions, and the desired product.

CleavageComponents cluster_reactants Cleavage Cocktail cluster_substrates Substrates cluster_products Products & Byproducts TFA TFA CleavedPeptide Desired Cleaved Peptide TFA->CleavedPeptide Cleaves from resin Carbocations Reactive Carbocations TFA->Carbocations Generates Scavengers Scavengers (TIS, H2O, Phenol, etc.) TrappedCarbocations Trapped Carbocations Scavengers->TrappedCarbocations Trap PeptideResin Peptide on HMPA Resin PeptideResin->CleavedPeptide ProtectingGroups Side-Chain Protecting Groups ProtectingGroups->Carbocations Generates upon cleavage SideProducts Side Products (Alkylated Peptides) Carbocations->SideProducts Causes Carbocations->TrappedCarbocations

Caption: Roles of reagents in TFA-mediated peptide cleavage.

Troubleshooting and Optimization

  • Low Peptide Yield: If the peptide yield is low, consider increasing the cleavage time or using a stronger cleavage cocktail.[6] Ensure the resin is washed thoroughly with fresh TFA after the initial filtration to recover any adsorbed peptide.[6] Also, verify that the precipitation with cold ether is efficient.

  • Incomplete Deprotection: If mass spectrometry analysis reveals that some protecting groups remain, a longer cleavage time or a more robust scavenger cocktail may be necessary. For instance, the removal of Pbf or Pmc protecting groups from Arginine can be slow and may require extended cleavage times.[3]

  • Presence of Side Products: The presence of unexpected peaks in HPLC or mass spectrometry analysis may indicate side reactions. The primary cause is often the modification of sensitive amino acid residues by carbocations.[3] Optimizing the scavenger cocktail based on the peptide sequence is the most effective way to mitigate this issue.[3] For example, peptides containing Tryptophan are particularly susceptible to alkylation, and using a scavenger like TIS is highly recommended.[3][10]

  • Peptide Solubility Issues: Some peptides may be poorly soluble in the cleavage cocktail or the precipitation solvent. Modifying the solvent composition may help.[6] After precipitation, if the crude peptide is difficult to dissolve for purification, using a small amount of a solvent like 6M guanidine hydrochloride containing 0.1% TFA can be effective.[11]

Conclusion

The cleavage of peptides from HMPA resin using trifluoroacetic acid is a robust and widely used method. Success relies on a well-defined protocol, careful selection of a scavenger cocktail tailored to the peptide's amino acid composition, and attention to detail during the workup procedure. By following the protocols and troubleshooting guidelines presented in these application notes, researchers can achieve high yields and purity of their target peptides, facilitating downstream applications in research and drug development.

References

Application Notes and Protocols for 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid: A Novel Synthetic Auxin for Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a synthetic compound with a chemical structure suggestive of auxin-like activity, belonging to the phenoxyacetic acid class of plant growth regulators. While established protocols for this specific compound are not yet available in published literature, its structural similarity to widely used synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D) indicates its potential as a valuable tool in plant tissue culture for applications such as callus induction, somatic embryogenesis, and adventitious root formation.[1][2][3][4]

These application notes provide a comprehensive guide for researchers to systematically evaluate the efficacy of this compound as a synthetic auxin. The following protocols are adapted from established methods for other synthetic auxins and are intended to serve as a starting point for empirical optimization.[5][6][7][8][9]

Data Presentation: A Framework for Quantitative Analysis

Due to the novel nature of this compound, quantitative data on its efficacy is not yet available. Researchers should aim to generate data to populate tables such as the one below. This structured approach will allow for easy comparison of this compound with established auxins and determination of its optimal concentration for various applications.

Table 1: Hypothetical Experimental Data for Callus Induction using this compound in Tobacco (Nicotiana tabacum) Leaf Explants

Concentration (mg/L)Callus Induction Frequency (%)Callus MorphologyCallus Fresh Weight (g)
0.0 (Control)0No callus formation0.00
0.125Friable, light yellow0.15
0.575Friable, light yellow0.45
1.095Compact, greenish0.80
2.0100Compact, green1.20
5.0100Nodular, browning0.95
2,4-D (1.0)98Compact, whitish1.10

Experimental Protocols

The following are detailed protocols for evaluating the auxin-like properties of this compound. It is crucial to include appropriate controls, such as a well-characterized synthetic auxin (e.g., 2,4-D or NAA) and a hormone-free medium.

Protocol 1: Preparation of Stock Solution
  • Calculate the required mass: To prepare a 1 mg/mL stock solution, weigh 10 mg of this compound.

  • Dissolution: Dissolve the powder in a small volume (e.g., 1-2 mL) of a suitable solvent, such as dimethyl sulfoxide (DMSO) or 1N NaOH. Gentle heating may be required.

  • Dilution: Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Callus Induction

This protocol is designed to assess the ability of this compound to induce callus formation from explants.

  • Explant Preparation:

    • Select healthy, young leaf or stem tissue from a suitable plant species (e.g., tobacco, Arabidopsis).

    • Surface sterilize the explants by washing with a mild detergent, followed by immersion in 70% ethanol for 30-60 seconds, and then in a 10-20% commercial bleach solution for 10-15 minutes.

    • Rinse the explants three to five times with sterile distilled water.

    • Cut the sterilized tissue into small pieces (e.g., 0.5-1.0 cm² for leaf explants).

  • Culture Medium:

    • Prepare a basal medium such as Murashige and Skoog (MS) medium supplemented with vitamins, 3% (w/v) sucrose, and a gelling agent (e.g., 0.8% agar).

    • Add the this compound stock solution to the autoclaved and cooled medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).

    • Include a positive control with an optimal concentration of a known auxin (e.g., 1.0 mg/L 2,4-D) and a negative control without any plant growth regulators.

    • Adjust the pH of the medium to 5.7-5.8 before autoclaving.

  • Incubation:

    • Aseptically place the explants onto the surface of the solidified medium.

    • Seal the culture vessels and incubate them in the dark at 25 ± 2°C.

  • Data Collection:

    • After 3-4 weeks, record the percentage of explants forming callus, observe the callus morphology (e.g., color, texture), and measure the fresh weight of the callus.

Protocol 3: Somatic Embryogenesis

This protocol evaluates the potential of the compound to induce the formation of somatic embryos from callus.

  • Embryogenic Callus Induction:

    • Induce callus as described in Protocol 2. A higher concentration of auxin is often required for this step.

  • Somatic Embryo Development:

    • Transfer the induced embryogenic callus to a fresh basal medium with a reduced concentration of this compound or to a hormone-free medium. This reduction in auxin is often critical for the development of somatic embryos.[10][11]

  • Incubation:

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection:

    • Observe the cultures for the development of different stages of somatic embryos (globular, heart, torpedo) over a period of 4-8 weeks.

Protocol 4: Adventitious Rooting

This protocol assesses the ability of the compound to promote the formation of adventitious roots from shoots.

  • Explant Preparation:

    • Use in vitro-grown shoots of a model plant species. Excise the shoots and remove the lower leaves.

  • Rooting Medium:

    • Prepare a half-strength or full-strength basal medium (e.g., MS) with a reduced sucrose concentration (e.g., 1-2%).

    • Add this compound at various concentrations (e.g., 0.05, 0.1, 0.5, 1.0 mg/L).

    • Include a positive control with a known rooting auxin like indole-3-butyric acid (IBA) and a negative control without auxins.

  • Incubation:

    • Incubate the shoots under a 16-hour photoperiod at 25 ± 2°C.

  • Data Collection:

    • After 2-4 weeks, record the percentage of shoots that have formed roots, the number of roots per shoot, and the average root length.

Visualizations

Signaling Pathway

The precise signaling pathway of this compound is yet to be elucidated. However, as a synthetic auxin, it is hypothesized to function through the canonical auxin signaling pathway.

AuxinSignaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Gene_Expression Gene Expression Auxin 4-Hydroxymethyl-3- methoxyphenoxyacetic acid (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to cluster_nucleus cluster_nucleus SCF_TIR1_AFB SCF-TIR1/AFB Complex TIR1_AFB->SCF_TIR1_AFB Forms complex with SCF SCF_TIR1_AFB->Aux_IAA Targets for degradation Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation

Caption: A generalized model of the auxin signaling pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the systematic evaluation of a novel synthetic auxin like this compound.

ExperimentalWorkflow cluster_applications Specific Applications Start Start: Novel Compound (this compound) Stock Prepare Sterile Stock Solution Start->Stock DoseResponse Dose-Response Experiment (e.g., Callus Induction) Stock->DoseResponse DataAnalysis Data Collection & Analysis (Frequency, Morphology, Weight) DoseResponse->DataAnalysis OptimalConc Determine Optimal Concentration Range DataAnalysis->OptimalConc OptimalConc->DoseResponse Refine Concentration ApplicationTesting Test in Specific Applications OptimalConc->ApplicationTesting Proceed Subculture Subculture & Regeneration ApplicationTesting->Subculture Callus Callus Culture ApplicationTesting->Callus Somatic Somatic Embryogenesis ApplicationTesting->Somatic Rooting Adventitious Rooting ApplicationTesting->Rooting FinalAnalysis Final Analysis & Comparison with known auxins Subculture->FinalAnalysis Conclusion Conclusion on Efficacy & Potential FinalAnalysis->Conclusion

Caption: Workflow for evaluating a novel synthetic auxin.

Concluding Remarks

This compound represents a promising candidate for a new synthetic auxin in plant tissue culture. The protocols and frameworks provided here offer a robust starting point for researchers to systematically investigate its biological activity and potential applications. Rigorous experimentation, including comprehensive dose-response studies and comparisons with established auxins, will be essential to fully characterize its properties and determine its value for plant biotechnology and related fields.

References

Application Note: Quantification of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in Plant Extracts by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymethyl-3-methoxyphenoxyacetic acid is a compound of interest in the pharmaceutical and agrochemical industries, serving as a key intermediate in the synthesis of bioactive molecules and as a potential plant growth regulator.[1][2] Its unique structure, featuring hydroxymethyl and methoxy functional groups, contributes to its reactivity and solubility.[1] Accurate and reliable quantification of this analyte in complex matrices like plant extracts is crucial for quality control, standardization of herbal products, and further research into its applications.

This application note details a robust method for the quantification of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method

The method employs RP-HPLC to separate this compound from other components within a plant extract. The separation is achieved on a C18 stationary phase using a gradient elution of a mobile phase, typically consisting of acidified water and an organic solvent like acetonitrile or methanol.[3] The analyte is detected by a UV-Vis or Photodiode Array (PDA) detector at a wavelength of maximum absorbance. Quantification is performed using an external standard method, where the peak area of the analyte in the sample is compared against a calibration curve constructed from reference standards of known concentrations.[3][4]

Experimental Protocols

1. Materials, Reagents, and Equipment

  • Reagents and Chemicals:

    • This compound reference standard (≥95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

  • Formic acid (analytical grade)

    • Ultrapure water

    • Dried and powdered plant material

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.[3]

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm)

    • Volumetric flasks and pipettes

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use, for example, by sonication.

  • Standard Solution Preparation:

    • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.[3]

    • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with methanol.[5] These will be used to generate the calibration curve.

  • Sample Preparation (Plant Extract):

    • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 10 mL of 80% aqueous methanol.[6]

    • Sonication: Vortex the mixture briefly and then place it in an ultrasonic bath for 60 minutes to extract the phenolic compounds.[6]

    • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid residue.[6]

    • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

3. HPLC Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific plant matrices.

ParameterRecommended Setting
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile[7]
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-90% B30-35 min: 90% B (wash)35-40 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL[8]
Column Temperature 30 °C
Detection Wavelength 275 nm (or wavelength of max absorbance determined by PDA scan)
Run Time 40 minutes

4. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.[4][9]

  • Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the average peak area against the concentration. The determination coefficient (R²) should ideally be >0.998.[10]

  • Precision: Determine intra-day and inter-day precision by analyzing replicate injections of a standard solution at three different concentration levels on the same day and on three different days. The relative standard deviation (RSD) should be less than 2%.[4][11]

  • Accuracy: Evaluate accuracy using a standard addition method. Spike a known amount of the standard into a pre-analyzed plant extract sample at different concentration levels. Calculate the recovery percentage, which should typically be within 95-105%.[5]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically at S/N = 3 for LOD and S/N = 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are examples of how to present method validation data.

Table 1: Example Linearity and Sensitivity Data

Parameter Result
Linear Range 5 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (R²) 0.9995
LOD 0.15 µg/mL

| LOQ | 0.45 µg/mL |

Table 2: Example Precision Data

Concentration (µg/mL) Intra-day RSD (%) (n=6) Inter-day RSD (%) (n=9)
10 1.35 1.85
50 0.98 1.42

| 90 | 0.85 | 1.21 |

Table 3: Example Accuracy (Recovery) Data

Sample Spiked Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
Plant Extract 0 15.2 -
Spiked Sample 1 10 24.9 97.0
Spiked Sample 2 20 35.8 103.0

| Spiked Sample 3 | 40 | 54.1 | 97.3 |

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing sample Weigh Plant Material extract Solvent Extraction (80% Methanol) sample->extract sonicate Ultrasonication extract->sonicate centrifuge Centrifugation sonicate->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter hplc HPLC Injection filter->hplc separate Chromatographic Separation (C18 Column) hplc->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report SamplePrep start Start: Dried & Powdered Plant Material weigh 1. Weigh 1.0 g of Sample start->weigh add_solvent 2. Add 10 mL of 80% Methanol weigh->add_solvent sonicate 3. Sonicate for 60 min add_solvent->sonicate centrifuge 4. Centrifuge at 10,000 x g for 10 min sonicate->centrifuge pellet Discard Pellet centrifuge->pellet supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter through 0.22 µm Syringe Filter supernatant->filter end End: Sample Ready for HPLC Injection filter->end

References

Application Notes and Protocols for HMPA as an Acid-Labile Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase organic synthesis (SPOS), particularly in the assembly of peptides and small molecules, the choice of a linker is paramount to the success of the synthetic strategy. The linker tethers the growing molecule to an insoluble resin support, and its selective cleavage under specific conditions dictates the final release of the desired product. The 4-hydroxymethylphenoxyacetic acid (HMPA) linker is a well-established, acid-labile linker that has found widespread use, especially in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its moderate acid lability allows for the stable anchoring of the initial building block and subsequent chain elongation while ensuring efficient cleavage under relatively mild acidic conditions, typically with trifluoroacetic acid (TFA).[2][3]

These application notes provide a comprehensive overview of the use of the HMPA linker, including detailed protocols for its immobilization on a solid support, coupling of the first residue, and final cleavage of the synthesized molecule. Furthermore, this document presents a summary of available quantitative data and visual diagrams to illustrate the workflow and cleavage mechanism.

Data Presentation

ProductResin TypeCleavage ConditionsCrude Purity (%)Overall Yield (%)Reference
Model PeptidePolystyrene95% TFA, 2.5% TIS, 2.5% H₂O>90Not Reported[3]
Oxytocin AnaloguePolystyreneTFA/scavengers~85~70[4][5]
α-Conotoxin ImIRink Amide Resin*TFA/scavengers>95Not Reported[6]

*Note: While the reference uses a Rink Amide resin, the cleavage principles for acid-labile linkers are similar.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involved in using the HMPA linker in solid-phase organic synthesis.

Protocol 1: Coupling of HMPA Linker to Amino-Functionalized Resin

Materials:

  • Amino-functionalized resin (e.g., aminomethyl polystyrene)

  • 4-Hydroxymethylphenoxyacetic acid (HMPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Swell the aminomethyl resin in DCM (10 mL/g of resin) for 1 hour in a reaction vessel.

  • In a separate flask, dissolve HMPA (2 equivalents relative to the resin substitution) and HOBt (2 equivalents) in a minimal amount of DMF.

  • Drain the DCM from the resin and add the HMPA/HOBt solution.

  • Add DIC (2 equivalents) to the resin suspension.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Take a small sample of the resin, wash thoroughly with DCM, and perform a Kaiser test to check for the presence of free amino groups. A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.

  • If the Kaiser test is positive, add an additional 0.5 equivalents of HMPA, HOBt, and DIC and continue the reaction for another 2 hours. Repeat until a negative Kaiser test is obtained.

  • Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL/g), DCM (3 x 10 mL/g), and MeOH (3 x 10 mL/g).

  • Dry the HMPA-functionalized resin under vacuum.

Protocol 2: Esterification of the First Fmoc-Amino Acid to HMPA-Resin

Materials:

  • HMPA-functionalized resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the HMPA-resin in DCM (10 mL/g) for 1 hour.

  • In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Add DIC (3 equivalents) to the Fmoc-amino acid solution and stir for 10 minutes to form the symmetric anhydride.

  • Drain the DCM from the resin and add the activated Fmoc-amino acid solution.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:1:8 v/v/v) for 30 minutes.

  • Wash the resin sequentially with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and MeOH (3 x 10 mL/g).

  • Dry the resin under vacuum.

  • The loading of the first amino acid can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct released upon Fmoc deprotection.

Protocol 3: Cleavage of the Peptide/Molecule from the HMPA-Resin

Materials:

  • Peptide- or molecule-bound HMPA-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing sensitive residues like Cys, Trp, or Met, a more complex cocktail such as TFA/thioanisole/EDT/anisole (90:5:3:2) may be necessary to prevent side reactions.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Agitate the suspension at room temperature for 1.5-2 hours.[3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL/g) and then with DCM (2 x 5 mL/g). Combine all filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to a small volume.

  • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the crude product with cold diethyl ether and dry under vacuum.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Synthesis using HMPA Linker

G cluster_0 Resin Functionalization cluster_1 Synthesis cluster_2 Cleavage & Purification start Amino-functionalized Resin couple_linker Couple HMPA Linker (DIC, HOBt) start->couple_linker wash_dry_1 Wash & Dry couple_linker->wash_dry_1 esterify_aa1 Esterify First Fmoc-AA (DIC, DMAP) wash_dry_1->esterify_aa1 deprotect Fmoc Deprotection (Piperidine) esterify_aa1->deprotect couple_aa Couple Next Fmoc-AA deprotect->couple_aa repeat Repeat Deprotection & Coupling Cycles couple_aa->repeat repeat->deprotect cleavage Cleavage from Resin (TFA/Scavengers) repeat->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (e.g., HPLC) precipitation->purification end Final Product purification->end

Caption: Workflow for SPOS using the HMPA linker.

Acid-Labile Cleavage Mechanism of the HMPA Linker

G cluster_cleavage Cleavage Steps Resin Resin Polystyrene Support Linker HMPA Linker O-CH₂-Ph-O-CH₂-C=O Resin->Linker:o Peptide Peptide NH-R Linker->Peptide:n Protonation Protonated Intermediate O⁺H-CH₂-Ph-O-CH₂-C=O TFA TFA (H⁺) TFA->Linker:o Protonation Carbocation Benzylic Carbocation ⁺CH₂-Ph-O-CH₂-C=O Protonation->Carbocation Loss of Resin CleavedPeptide Cleaved Peptide (Carboxylic Acid) Carbocation->CleavedPeptide Nucleophilic Attack by Peptide C-terminus ResinByproduct Resin Byproduct Carbocation->ResinByproduct

Caption: HMPA linker acid-catalyzed cleavage.

References

Application Notes and Protocols: Formulation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid for Herbicide Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid (HMPA) as a selective herbicide. HMPA, a phenoxyacetic acid derivative, is a versatile compound with potential applications in agriculture as an herbicide and plant growth regulator.[1] Phenoxy herbicides mimic the action of the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.[2][3]

Introduction to this compound (HMPA)

This compound is a synthetic auxin herbicide.[1][2] Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, enlargement, and overall plant growth.[4] By binding to auxin receptors, HMPA disrupts normal hormonal balance, leading to epinasty, stem curling, and ultimately, plant death in susceptible species.[2] The chemical structure of HMPA is provided below.

Chemical Properties of this compound:

PropertyValueReference
CAS Number83590-77-6[1][5][6]
Molecular FormulaC10H12O5[1][5]
Molecular Weight212.21 g/mol [1][5]
AppearanceWhite to off-white powder[1][5]
Melting Point91 - 102 °C[1]

Formulation Strategy for Enhanced Herbicidal Efficacy

To optimize the herbicidal activity of HMPA, a suitable formulation is crucial. Herbicides are rarely applied as pure active ingredients; they are typically formulated with various adjuvants to improve their handling, stability, and performance.[7][8][9][10][11] For post-emergence application on broadleaf weeds, a water-soluble liquid concentrate (SL) is a common and effective formulation type.

This protocol outlines the preparation of a soluble concentrate formulation of HMPA. The inclusion of adjuvants such as surfactants and water conditioners is essential to overcome barriers to herbicide uptake, such as the waxy cuticle of plant leaves.[8]

Proposed Signaling Pathway of HMPA

The following diagram illustrates the proposed signaling pathway for phenoxyacetic acid herbicides like HMPA, leading to herbicidal effects.

G HMPA HMPA Application Uptake Uptake by Leaves/Roots HMPA->Uptake Translocation Translocation via Phloem Uptake->Translocation Receptor Binding to Auxin Receptors Translocation->Receptor Gene_Expression Altered Gene Expression Receptor->Gene_Expression Hormonal_Imbalance Hormonal Imbalance Gene_Expression->Hormonal_Imbalance Uncontrolled_Growth Uncontrolled Cell Division & Elongation Hormonal_Imbalance->Uncontrolled_Growth Symptoms Visual Symptoms (Epinasty, Curling) Uncontrolled_Growth->Symptoms Death Plant Death Symptoms->Death

Caption: Proposed signaling pathway of HMPA in susceptible plants.

Experimental Protocols

The following sections provide detailed protocols for the preparation of an HMPA formulation and its subsequent evaluation for herbicidal efficacy and crop safety.

Protocol for Preparation of HMPA Soluble Concentrate (SL) Formulation

This protocol describes the preparation of a 100 g/L HMPA soluble concentrate formulation.

Materials:

  • This compound (HMPA) (Purity ≥ 95%)

  • Potassium hydroxide (KOH)

  • Non-ionic surfactant (e.g., alcohol ethoxylate)

  • Water conditioner (e.g., ammonium sulfate)

  • Deionized water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and graduated cylinders

  • pH meter

  • Analytical balance

Procedure:

  • Salt Formation:

    • In a beaker, dissolve a calculated amount of potassium hydroxide in deionized water to create a concentrated solution.

    • Slowly add 10 g of HMPA powder to the KOH solution while stirring continuously. The acid will react with the base to form a water-soluble potassium salt.

    • Continue stirring until all the HMPA is dissolved. Adjust the pH to 7.0-7.5 with either KOH or a weak acid if necessary.

  • Adjuvant Incorporation:

    • To the HMPA salt solution, add 5 g of a non-ionic surfactant.[7][10]

    • Add 10 g of ammonium sulfate as a water conditioner.[7]

    • Stir the mixture until all components are fully dissolved and the solution is homogenous.

  • Final Formulation:

    • Add deionized water to bring the final volume to 100 mL.

    • Stir for an additional 15 minutes to ensure uniformity.

    • Store the final formulation in a sealed container at room temperature.

Protocol for Greenhouse Bioassay of Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the efficacy of the HMPA formulation on a target broadleaf weed species (e.g., Amaranthus retroflexus - redroot pigweed).[12][13]

Materials:

  • HMPA SL formulation

  • Seeds of a susceptible weed species (Amaranthus retroflexus)

  • Potting mix

  • Pots (10 cm diameter)

  • Greenhouse facilities with controlled temperature and light

  • Precision bench sprayer[13]

  • Control (untreated) and reference herbicide (e.g., MCPA)[2]

Procedure:

  • Plant Propagation:

    • Sow the weed seeds in pots filled with potting mix and grow them in a greenhouse under optimal conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

    • Thin the seedlings to three plants per pot once they have emerged.

    • Grow the plants until they reach the 3-4 true leaf stage.

  • Herbicide Application:

    • Prepare a series of dilutions of the HMPA SL formulation to achieve application rates of 0, 50, 100, 200, and 400 g a.i./ha.

    • Also prepare the reference herbicide at its recommended rate.

    • Apply the herbicide solutions to the plants using a precision bench sprayer calibrated to deliver a consistent volume.[13]

    • Include an untreated control group that is sprayed only with water.

    • Each treatment should be replicated at least three times.

  • Data Collection and Analysis:

    • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (plant death).

    • At 21 DAT, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven at 70°C for 48 hours and then record the dry weight.

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol for Crop Safety Evaluation

This protocol is designed to assess the phytotoxicity of the HMPA formulation on a non-target crop species (e.g., Zea mays - corn).[14][15]

Materials:

  • HMPA SL formulation

  • Seeds of a crop species (Zea mays)

  • Potting mix

  • Pots (15 cm diameter)

  • Greenhouse facilities

Procedure:

  • Plant Propagation:

    • Sow the corn seeds in pots and grow them under greenhouse conditions until they reach the V3-V4 growth stage.

  • Herbicide Application:

    • Apply the HMPA SL formulation at 1X and 2X the proposed field application rate (e.g., 200 g a.i./ha and 400 g a.i./ha).

    • Include an untreated control.

    • Each treatment should have at least three replicates.

  • Data Collection:

    • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 21 DAT.

    • At 21 DAT, measure plant height and harvest the above-ground biomass.

    • Determine the dry weight of the biomass as described in the efficacy protocol.

Data Presentation

The following tables present representative data from the herbicidal efficacy and crop safety studies.

Table 1: Herbicidal Efficacy of HMPA Formulation on Amaranthus retroflexus

TreatmentApplication Rate (g a.i./ha)Visual Injury (%) at 21 DATBiomass Reduction (%)
Untreated Control000
HMPA504540
HMPA1007570
HMPA2009592
HMPA400100100
MCPA (Reference)5609895

Table 2: Crop Safety of HMPA Formulation on Zea mays

TreatmentApplication Rate (g a.i./ha)Visual Injury (%) at 21 DATPlant Height Reduction (%)Biomass Reduction (%)
Untreated Control0000
HMPA200523
HMPA4001089

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the formulation and evaluation of HMPA.

G cluster_0 Formulation cluster_1 Efficacy & Safety Testing Salt_Formation HMPA Salt Formation Adjuvant_Addition Adjuvant Incorporation Salt_Formation->Adjuvant_Addition Final_Formulation Final SL Formulation Adjuvant_Addition->Final_Formulation Herbicide_Application Herbicide Application Final_Formulation->Herbicide_Application Plant_Propagation Plant Propagation (Weed & Crop) Plant_Propagation->Herbicide_Application Data_Collection Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

Caption: Experimental workflow for HMPA formulation and testing.

Conclusion

The provided protocols offer a systematic approach to formulating this compound as a soluble concentrate and evaluating its potential as a selective broadleaf herbicide. The inclusion of appropriate adjuvants is critical for enhancing its biological activity. The greenhouse bioassay and crop safety studies are essential first steps in determining the effective use rates and crop selectivity of this novel active ingredient. Further field trials would be necessary to validate these preliminary findings under real-world agricultural conditions.

References

Application Notes and Protocols: The Role of the HMPA Linker in the Preparation of Peptide Fragments with tBu-Based Side Chain Protective Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of a linker is paramount to the successful assembly and cleavage of the desired peptide. The 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, a substituted p-alkoxybenzyl ester, is a well-established tool in SPPS, particularly within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemical strategy.[1] This application note provides a detailed overview and robust protocols for the use of the HMPA linker in the preparation of peptide fragments where the acid-labile tBu-based side chain protective groups are retained post-cleavage. This is particularly valuable for the synthesis of large peptides and proteins through fragment condensation, where protected peptide segments are synthesized and subsequently ligated.

The HMPA linker is characterized by its acid lability. While standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA) efficiently cleave the peptide from the resin, they concurrently remove tBu-based side-chain protecting groups.[2] This note will focus on a milder cleavage protocol utilizing dilute hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP), which allows for the selective cleavage of the HMPA linker while preserving the integrity of tBu, Boc (tert-butyloxycarbonyl), and Trt (trityl) protecting groups.[1][3]

Data Presentation

The following table summarizes quantitative data on the cleavage efficiency of the HMPA linker and the stability of common tBu-based protecting groups under mild acidic conditions.

Peptide/Amino Acid DerivativeCleavage/Deprotection ConditionsTime (h)Cleavage/Deprotection Efficiency (%)Reference
Fmoc-Gly-HMPA-PEG-PS0.1 N HCl in HFIP with DMS3>84%[1]
Fmoc-Leu-Wang resin*0.1 N HCl in HFIP/CH2Cl2 (1:4)3>91%[1]
Fmoc-Arg(Pbf)-OH0.1 N HCl in HFIP3-4Quantitative[1]
Fmoc-Gln(Trt)-OH0.1 N HCl in HFIP0.25>99%[1]
Fmoc-Glu(OtBu)-OH0.1 N HCl in HFIP4Quantitative[1]
Fmoc-Ser(tBu)-OH0.1 N HCl in HFIP4Quantitative[1]
Fmoc-Thr(tBu)-OH0.1 N HCl in HFIP4Quantitative[1]
Fmoc-Tyr(tBu)-OH0.1 N HCl in HFIP4Quantitative[1]

Note: Wang resin is structurally similar to HMPA and serves as a good model for cleavage behavior.

Experimental Protocols

Loading of the First Fmoc-Amino Acid onto HMPA Resin

This protocol describes the esterification of the first Fmoc-amino acid to a hydroxymethyl-functionalized resin, such as HMPA-polystyrene resin.

Materials:

  • HMPA resin (e.g., polystyrene-based)

  • Fmoc-amino acid (4 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetic anhydride

  • Pyridine

Procedure:

  • Swell the HMPA resin in DCM for 1-2 hours in a reaction vessel.

  • Drain the DCM and wash the resin three times with DMF.

  • In a separate flask, dissolve the Fmoc-amino acid and DIC in DCM.

  • Add the solution of Fmoc-amino acid and DIC to the resin.

  • Add DMAP to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • To cap any unreacted hydroxyl groups, drain the reaction mixture and wash the resin with DCM. Add a solution of acetic anhydride and pyridine in DCM and react for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally methanol.

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the first amino acid using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of the resin.

Peptide Chain Elongation (Fmoc/tBu Strategy)

This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.

Materials:

  • Fmoc-amino acid-loaded HMPA resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acid (3-5 equivalents)

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 30-60 minutes. The completeness of the reaction can be monitored using a ninhydrin (Kaiser) test.

    • After complete coupling, wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

Mild Cleavage of Protected Peptide Fragment from HMPA Resin

This protocol describes the cleavage of the peptide fragment from the HMPA resin while retaining tBu-based side-chain protecting groups.

Materials:

  • Peptide-resin (fully protected)

  • 0.1 N HCl in Hexafluoroisopropanol (HFIP)

  • Scavengers (e.g., triisopropylsilane (TIS), dimethyl sulfide (DMS) as needed based on peptide sequence)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM to remove any residual DMF.

  • Suspend the peptide-resin in the cleavage cocktail (0.1 N HCl in HFIP). Add appropriate scavengers (e.g., 1-5% TIS for tryptophan-containing peptides).

  • Allow the cleavage reaction to proceed at room temperature for 2-4 hours with occasional swirling. The optimal time may vary depending on the peptide sequence and should be determined empirically.

  • Filter the resin and collect the filtrate containing the protected peptide fragment.

  • Wash the resin with additional cleavage cocktail and DCM to ensure complete recovery of the peptide.

  • Combine the filtrates and evaporate the solvent under a stream of nitrogen or by rotary evaporation at low temperature.

  • Precipitate the protected peptide fragment by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

  • Characterize the protected peptide fragment by mass spectrometry and HPLC.

Visualizations

SPPS_Workflow Resin HMPA Resin Loading 1. First Amino Acid Loading (DIC, DMAP) Resin->Loading Elongation 2. Peptide Chain Elongation Loading->Elongation Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Elongation->Fmoc_Deprotection Repeat n times Cleavage 3. Mild Cleavage (0.1N HCl/HFIP) Elongation->Cleavage Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Coupling Coupling->Elongation Protected_Peptide Protected Peptide Fragment (tBu groups intact) Cleavage->Protected_Peptide

Caption: Experimental workflow for SPPS using the HMPA linker.

Cleavage_Mechanism cluster_resin Resin-Bound Peptide cluster_cleavage Mild Acidic Cleavage cluster_products Products Resin_Peptide Resin-O-CH2-Ph-O-CH2-CO-Peptide(tBu) Cleavage_Reagent 0.1 N HCl in HFIP Protected_Peptide HOOC-Peptide(tBu) (Protected Fragment) Cleavage_Reagent->Protected_Peptide H+ Resin_Byproduct Resin-O-CH2-Ph-OH (Resin Byproduct) Cleavage_Reagent->Resin_Byproduct H+

Caption: HMPA linker cleavage retaining tBu groups.

Potential Side Reactions and Mitigation

During the synthesis of protected peptide fragments on HMPA resin, several side reactions can occur:

  • Racemization: The first amino acid loaded onto the resin is susceptible to racemization during esterification. To mitigate this, use of milder activation methods and avoiding strong bases is recommended.

  • Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination. Using bulky protecting groups on the first two amino acids or employing resins with higher steric hindrance can reduce this side reaction.

  • Aspartimide formation: Peptides containing aspartic acid are prone to aspartimide formation under both acidic and basic conditions. The use of protecting groups on the preceding amino acid that sterically hinder this cyclization can be beneficial.

  • Alkylation of sensitive residues: During cleavage, reactive carbocations can be generated, which may alkylate susceptible residues like tryptophan and methionine. The addition of scavengers such as triisopropylsilane (TIS) or dimethyl sulfide (DMS) to the cleavage cocktail is crucial to prevent these side reactions.[4][5]

By carefully selecting reagents, optimizing reaction conditions, and employing appropriate scavengers, these side reactions can be minimized, leading to the successful synthesis of high-purity protected peptide fragments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS) with HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low peptide yields during solid-phase peptide synthesis (SPPS) utilizing a 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker. The following troubleshooting guides and frequently asked questions (FAQs) provide a systematic approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low peptide yield when using an HMPA linker?

Low peptide yield in SPPS with an HMPA linker can generally be attributed to three main factors: incomplete peptide chain assembly, premature cleavage of the peptide from the resin, or inefficient final cleavage and work-up.[1] A logical and systematic diagnostic approach is essential to pinpoint the root cause of the issue.

Q2: How does the HMPA linker function and what are its key characteristics?

The HMPA linker is an acid-labile linker used for the synthesis of peptide acids.[2] It is a substituted p-alkoxybenzyl ester that provides a stable anchorage for the growing peptide chain.[3][4] One of its key features is that under trifluoroacetic acid (TFA) acidolysis, only the linker-peptide bond is cleaved, which is advantageous for subsequent modifications of the peptide.[3] The bond between the HMPA linker and the resin is noted to be more stable under extended strong acid conditions compared to the Wang linker, making it a preferable choice for peptides with C-terminal residues like Phenylalanine.[4]

Q3: What are the typical cleavage conditions for releasing a peptide from an HMPA linker?

Peptides are typically cleaved from an HMPA resin by treatment with TFA.[4] A common procedure involves slurrying the resin in a cleavage cocktail appropriate for the peptide's amino acid composition and allowing the reaction to proceed for about 1 to 2 hours at room temperature.[5][6] For most peptides, a 30-minute treatment with TFA is sufficient.[4][5] Following cleavage, the resin is filtered, and the peptide is precipitated from the combined filtrates using cold diethyl ether.[5][6]

Troubleshooting Guide

Issue 1: Incomplete Peptide Chain Assembly (Truncated or Deletion Sequences)

A common reason for low yield is the failure to achieve complete coupling of each amino acid or complete removal of the Fmoc protecting group at each step. This leads to the formation of shorter, undesired peptide sequences.[7]

Q4: How can I diagnose incomplete coupling or deprotection?

  • Qualitative Monitoring: The ninhydrin (Kaiser) test is a crucial tool for monitoring the presence of free primary amines after coupling steps.[7] A positive result, indicated by blue beads, signifies that the coupling reaction is incomplete.[1] Conversely, after a successful Fmoc-deprotection step, the test should be positive.

  • Quantitative Analysis: Analyzing your synthesis records is vital. Even a small percentage of incomplete coupling at each step can drastically reduce the overall yield of a long peptide. For instance, a 99% yield at each of the 140 steps of a 70-mer peptide synthesis results in an overall theoretical yield of only 24%.[1][8]

  • Mass Spectrometry (MS) Analysis: Performing a test cleavage on a small amount of resin (10-20 mg) and analyzing the product by mass spectrometry can confirm if the synthesis was at least partially successful by detecting the mass of the target peptide.[7]

Q5: What steps can I take to resolve incomplete coupling?

  • Optimize Coupling Time and Reagents: Increase the reaction time for the coupling step.[7] Using a higher concentration of the amino acid and coupling reagents can also improve the reaction kinetics.[7][9]

  • Address Secondary Structures: Peptide aggregation can hinder coupling efficiency.[10] Consider using chaotropic salts, high-boiling point solvents like NMP, or incorporating pseudoproline dipeptides to disrupt the formation of secondary structures.[7][10]

  • Double Coupling: For difficult couplings, particularly after proline or with bulky amino acids like arginine, performing a second coupling step can significantly improve the yield.[9]

Issue 2: Premature Cleavage from the HMPA Linker

While the HMPA linker is designed to be stable throughout the synthesis, certain conditions can lead to the premature loss of peptide chains from the resin.

Q6: What can cause premature cleavage from the HMPA linker?

  • Acidic Contaminants: Ensure that all solvents, particularly DMF, are of high quality and free from acidic impurities that could slowly cleave the acid-labile linker.[1]

  • Inappropriate Reagents: Double-check that no acidic reagents are inadvertently used during the synthesis cycles.[1]

  • Linker Instability: Although generally stable to the basic conditions of Fmoc deprotection (e.g., piperidine), prolonged exposure or the use of stronger bases could potentially lead to minor, cumulative cleavage over many cycles.[1]

Q7: How can I test for premature cleavage?

After a coupling or deprotection step where you suspect cleavage might be occurring, you can collect the wash solutions. These solutions can then be analyzed to detect the presence of your peptide, which would confirm premature cleavage.

Issue 3: Inefficient Final Cleavage and Side Reactions

Even if the peptide synthesis on the resin is successful, low yield can occur due to problems during the final cleavage step.

Q8: What factors can lead to inefficient final cleavage from the HMPA linker?

  • Incomplete Cleavage Reaction: The cleavage time may be insufficient, especially for longer peptides or those with certain residues. A time-course study on a small scale can help determine the optimal cleavage duration.[1]

  • Peptide Precipitation: The cleaved peptide may precipitate out of the cleavage cocktail before it can be collected.

  • Cleavage Cocktail Composition: The choice and concentration of scavengers in the cleavage cocktail are critical to prevent side reactions and ensure the integrity of the cleaved peptide.[11]

Q9: Are there common side reactions during cleavage from an HMPA linker?

Yes, particularly with certain amino acids. For peptides containing a C-terminal Cysteine, S-alkylation by the p-hydroxyl benzyl group derived from the acidic decomposition of benzyl alcohol-type linkers like HMPA and Wang can occur.[12][13] This side reaction can be suppressed by the addition of ethane dithiol (EDT) to the cleavage cocktail.[13]

Data Presentation

Table 1: Impact of Stepwise Coupling Efficiency on Overall Theoretical Yield

This table illustrates how minor inefficiencies in each coupling and deprotection cycle can significantly impact the final yield of the desired full-length peptide.[1]

Stepwise Efficiency per CycleOverall Theoretical Yield (20-mer peptide)Overall Theoretical Yield (50-mer peptide)
97.0%54.4%21.8%
98.0%66.8%36.4%
99.0%81.8%60.5%
99.5%90.5%77.8%

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling

This qualitative test is used to detect the presence of free primary amines on the resin.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

  • Washing solvent (e.g., DCM, DMF)

  • Small test tube

Procedure:

  • Take a small sample of the peptide-resin (a few beads) and wash it thoroughly with your chosen solvent.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube containing the resin beads.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue solution and beads: Indicates a failed or incomplete coupling. Recoupling is necessary.[7]

  • Dark blue solution, colorless beads: Coupling is nearly complete. Consider extending the coupling time or capping the unreacted amines.[7]

  • Yellow/Orange solution and beads: Indicates complete coupling (no free primary amines).

Protocol 2: Test Cleavage for Product Analysis

This protocol is for cleaving a small amount of peptide from the resin for analysis by mass spectrometry.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Appropriate cleavage cocktail (e.g., TFA/Water/TIS in a 95:2.5:2.5 ratio)

  • Microcentrifuge tube

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (approximately 200 µL) to the resin.

  • Allow the mixture to stand at room temperature for 1-2 hours, with occasional swirling.

  • Centrifuge the tube to pellet the resin.

  • Transfer the supernatant containing the cleaved peptide to a new tube.

  • Add cold diethyl ether to the supernatant to precipitate the peptide.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Re-dissolve the peptide in an appropriate solvent for MS analysis.

Visualization

Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield_SPPS start Low Peptide Yield Observed check_synthesis Step 1: Evaluate Synthesis Efficiency start->check_synthesis test_cleavage Perform Test Cleavage & Analyze by MS check_synthesis->test_cleavage target_mass Target Mass Present? test_cleavage->target_mass incomplete_synthesis Problem Area: Incomplete Synthesis target_mass->incomplete_synthesis No cleavage_issue Problem Area: Final Cleavage/Work-up target_mass->cleavage_issue Yes check_coupling Monitor Coupling/Deprotection (e.g., Kaiser Test) incomplete_synthesis->check_coupling coupling_issue Incomplete Coupling/ Deprotection Found? check_coupling->coupling_issue optimize_coupling Solutions: - Increase reaction time - Increase reagent concentration - Use chaotropic salts - Double couple difficult residues coupling_issue->optimize_coupling Yes coupling_issue->cleavage_issue No check_cleavage_conditions Review Cleavage Protocol: - Time - Cocktail composition - Scavengers cleavage_issue->check_cleavage_conditions check_premature_cleavage Analyze Wash Solutions for Prematurely Cleaved Peptide cleavage_issue->check_premature_cleavage optimize_cleavage Solutions: - Optimize cleavage time - Adjust scavenger cocktail (e.g., add EDT for Cys-peptides) check_cleavage_conditions->optimize_cleavage premature_cleavage_found Premature Cleavage Detected? check_premature_cleavage->premature_cleavage_found premature_cleavage_found->cleavage_issue No, re-evaluate cleavage conditions linker_instability Problem Area: Linker Instability premature_cleavage_found->linker_instability Yes review_reagents Solutions: - Use high-purity solvents - Verify absence of acidic contaminants - Minimize exposure to strong bases linker_instability->review_reagents

Caption: Troubleshooting workflow for low peptide yield in SPPS.

References

Technical Support Center: Optimizing Peptide Cleavage from HMPA-Functionalized Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage conditions for peptides synthesized on HMPA-functionalized resin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges encountered during this critical step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage cocktail for peptides from HMPA resin?

A1: A common and effective cleavage cocktail for peptides synthesized on HMPA resin is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1][2][3] This mixture, often referred to as the "TFA/TIS/water cocktail," is suitable for most peptide sequences.[3]

Q2: How long should the cleavage reaction be performed?

A2: For most peptides on HMPA resin, a cleavage time of 1.5 to 2 hours at room temperature is sufficient.[4] However, peptides containing arginine protected with Pmc may require 2 to 4 hours, and those with Arg(Mtr) could need over 6 hours for complete deprotection.[4] It is always recommended to perform a small-scale trial cleavage to optimize the time for your specific peptide.[5]

Q3: Why is it necessary to remove the N-terminal Fmoc group before cleavage?

A3: The N-terminal Fmoc group must be removed prior to cleavage to ensure that the final peptide has a free N-terminus.[4][6][7] Many automated synthesizers are programmed to perform this step automatically at the end of the synthesis.[8][9]

Q4: What is the role of scavengers in the cleavage cocktail?

A4: Scavengers are crucial components of the cleavage cocktail that "trap" reactive carbocations generated during the cleavage of side-chain protecting groups by TFA.[10] These carbocations, if not neutralized, can lead to undesired side reactions by modifying sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine.[10]

Q5: How do I choose the appropriate scavengers for my peptide?

A5: The choice of scavengers depends on the amino acid composition of your peptide. For peptides containing sensitive residues, specific scavengers are necessary to prevent side reactions. The following table summarizes common scavengers and their applications.

Amino Acid Residue(s)Recommended Scavenger(s)Purpose
Tryptophan (Trp)Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT)To prevent alkylation of the indole side chain.[10]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)To prevent oxidation to methionine sulfoxide.[10]
Cysteine (Cys)1,2-Ethanedithiol (EDT)To keep the thiol group in a reduced state and prevent oxidation.[11]
Arginine (Arg)Triisopropylsilane (TIS)To scavenge carbocations generated from Pmc or Pbf protecting groups.
Tyrosine (Tyr)Triisopropylsilane (TIS), PhenolTo prevent alkylation of the phenolic ring.[10]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cleavage of peptides from HMPA resin.

Issue 1: Low Peptide Yield

Symptom: The final yield of the purified peptide is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Cleavage The cleavage reaction time may have been too short. For peptides with hindered residues or specific protecting groups, longer incubation times may be necessary.[5] Perform a post-cleavage Kaiser test on the resin beads to check for remaining peptide with a free primary amine.[2] A deep blue or purple color indicates incomplete cleavage.[2] If positive, re-subject the resin to the cleavage cocktail.[12]
Inefficient Precipitation The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether). Try concentrating the TFA filtrate to 1-2 mL under a stream of nitrogen before adding the cold ether.[12] Alternatively, use methyl tert-butyl ether (MTBE), which is often preferred for precipitation.[5] Ensure the ether is cold and used in a volume 8-10 times that of the filtrate.[4][7] For very hydrophobic peptides, consider alternative workup procedures.[13]
Peptide Adsorption to Resin The cleaved peptide might be non-covalently adsorbed to the resin matrix. After the initial filtration, wash the resin thoroughly with additional fresh cleavage cocktail or pure TFA to recover any adsorbed peptide.[5]
Degraded Reagents Old or improperly stored TFA and scavengers can lose their efficacy.[2][12] Always use fresh, high-quality reagents for the cleavage reaction.
Issue 2: Incomplete Deprotection or Side Reactions

Symptom: Mass spectrometry analysis of the crude peptide shows peaks corresponding to the desired peptide with protecting groups still attached, or unexpected side products.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Scavengers The type or amount of scavenger used was inadequate for the specific amino acid composition of the peptide. This can lead to alkylation of sensitive residues like Trp, Met, Cys, and Tyr.[10] Review the peptide sequence and select appropriate scavengers based on the table provided in the FAQ section. "Reagent K," a cocktail containing TFA, phenol, water, thioanisole, and EDT, is effective for peptides with multiple sensitive residues.[4][10]
Oxidation of Methionine or Cysteine Methionine can be oxidized to methionine sulfoxide (+16 Da), and cysteine can form disulfide bonds. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use scavengers with reducing properties like 1,2-ethanedithiol (EDT).[10][11][14]
Aspartimide Formation Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to a mass loss of 18 Da and epimerization.[10][14] This side reaction is sequence-dependent and can be minimized by using specific protecting group strategies during synthesis.
Alkylation of Tryptophan The indole side chain of tryptophan is highly susceptible to alkylation by carbocations generated during cleavage.[10][15] The use of scavengers like TIS or EDT is critical to prevent this.[10][14]

Experimental Protocols

Standard Cleavage Protocol for HMPA Resin
  • Resin Preparation: After synthesis and N-terminal Fmoc-deprotection, thoroughly wash the peptide-resin with Dichloromethane (DCM) to remove any residual DMF.[16] Dry the resin under vacuum to a constant weight.[4][6]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[1][2] For peptides with sensitive residues, refer to the scavenger table to prepare an appropriate cocktail.

  • Cleavage Reaction: Place the dry resin in a suitable reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin).[5] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1.5-2 hours.[4]

  • Peptide Isolation: Filter the resin through a fine sintered glass funnel and collect the filtrate.[6][7] Wash the resin two to three times with small portions of fresh TFA and combine the filtrates.[5][6][7]

  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold diethyl ether or MTBE.[4][5][7] Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide as a white solid.[5]

  • Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[5]

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.[2][5]

Visual Guides

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Resin Dry Peptide-Resin Cleavage Cleavage Reaction (1.5-2 hours) Dry_Resin->Cleavage Prep_Cocktail Prepare Cleavage Cocktail Prep_Cocktail->Cleavage Filtration Filter Resin Cleavage->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge & Decant Precipitation->Centrifugation Washing Wash Pellet Centrifugation->Washing Drying Dry Crude Peptide Washing->Drying

Caption: Workflow for peptide cleavage from HMPA resin.

Troubleshooting_Tree Start Low Yield or Impure Peptide Check_Cleavage Incomplete Cleavage? Start->Check_Cleavage Check_Precipitation Precipitation Issue? Start->Check_Precipitation Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection Check_Cleavage->Check_Precipitation No Re_Cleave Extend Cleavage Time or Re-Cleave Check_Cleavage->Re_Cleave Yes Check_Precipitation->Check_Deprotection No Optimize_Precipitation Optimize Precipitation (Concentrate TFA, use MTBE) Check_Precipitation->Optimize_Precipitation Yes Adjust_Scavengers Adjust Scavenger Cocktail Check_Deprotection->Adjust_Scavengers Yes (Alkylation) Use_Inert_Atmosphere Use Inert Atmosphere & Reducing Scavengers Check_Deprotection->Use_Inert_Atmosphere Yes (Oxidation) Check_Reagents Use Fresh Reagents Check_Deprotection->Check_Reagents No

Caption: Troubleshooting decision tree for cleavage issues.

References

Preventing side reactions during the coupling of the first amino acid to HMPA resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions during the coupling of the first amino acid to HMPA (Hydroxymethyl-phenylacetyl) resin.

Troubleshooting Guides

Issue: Low Yield of the First Amino Acid Coupled to HMPA Resin

Possible Cause Recommendation Experimental Protocol
Incomplete Swelling of the Resin Ensure the resin is adequately swollen before coupling. Polystyrene-based resins like HMPA swell best in solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).--INVALID-LINK--
Inefficient Activation of the Amino Acid Use a reliable activation method. For difficult couplings, consider using symmetrical anhydrides or activating agents like HBTU/HATU.--INVALID-LINK--
Steric Hindrance For bulky amino acids, increase the coupling time and/or temperature. Consider using a double coupling strategy.[1]--INVALID-LINK--
Premature Cleavage from Resin Ensure the coupling conditions are not acidic, as the HMPA linker is acid-labile.[2]-

Issue: Presence of Deletion Sequences (Peptide lacking the first amino acid)

Possible Cause Recommendation Experimental Protocol
Unreacted Hydroxyl Groups on the Resin After coupling the first amino acid, cap any remaining unreacted hydroxyl groups on the resin to prevent them from reacting in subsequent coupling steps.--INVALID-LINK--
Low Coupling Efficiency Optimize the coupling reaction for the first amino acid to ensure a high yield.See protocols under "Low Yield"

Issue: Epimerization (Racemization) of the First Amino Acid

Possible Cause Recommendation Experimental Protocol
Use of Strong Base Catalyst (e.g., DMAP) Minimize or avoid the use of 4-Dimethylaminopyridine (DMAP), especially with racemization-prone amino acids like Cysteine and Histidine.[3] If a base is necessary, use a milder, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).--INVALID-LINK--
Prolonged Reaction Time at Elevated Temperature Optimize the reaction time and temperature to be sufficient for coupling but not so long as to promote epimerization.-
Activation Method Certain activation methods are more prone to causing racemization. The use of carbodiimides like DIC can sometimes lead to higher racemization. The MSNT/MeIm method is recommended for difficult couplings where racemization is a concern.[3]--INVALID-LINK--

Issue: Dipeptide Formation of the First Amino Acid

Possible Cause Recommendation Experimental Protocol
Use of DMAP The basic nature of DMAP can catalyze the formation of dipeptides.[3]Avoid or minimize DMAP.
High Concentration of Activated Amino Acid While a sufficient excess of the activated amino acid is needed, a very high concentration can sometimes promote side reactions.Use the recommended stoichiometry in the protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when coupling the first amino acid to HMPA resin?

A1: The most common side reactions are epimerization (racemization) of the amino acid and the formation of dipeptides. Both are often catalyzed by the use of strong bases like DMAP.[3] Another significant issue is the presence of unreacted hydroxyl groups on the resin, which can lead to the formation of deletion sequences in the final peptide.

Q2: Which amino acids are particularly prone to racemization during coupling to HMPA resin?

A2: Cysteine and Histidine are known to be highly susceptible to racemization under standard coupling conditions, especially when DMAP is used as a catalyst.[3][4]

Q3: What is the purpose of "capping" the resin after the first amino acid coupling?

A3: Capping is the process of blocking any unreacted hydroxyl groups on the resin with a small, unreactive molecule, typically acetic anhydride.[2] This prevents these unreacted sites from participating in subsequent amino acid coupling steps, which would otherwise lead to the synthesis of peptides missing the first amino acid (deletion sequences).

Q4: Can I use pre-loaded HMPA resins to avoid these side reactions?

A4: While pre-loaded resins are available for many common amino acids and can be a convenient way to bypass the initial coupling step and its associated side reactions, they may not be available for all desired amino acids, particularly unnatural or modified ones.

Q5: How can I quantify the loading of the first amino acid on the HMPA resin?

A5: The loading of an Fmoc-protected amino acid can be quantified by cleaving the Fmoc group with piperidine and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct at around 301 nm.[5]

Experimental Protocols

Protocol 1: Resin Swelling
  • Place the HMPA resin in a suitable reaction vessel.

  • Add sufficient Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to cover the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the solvent.

Protocol 2: Symmetrical Anhydride Method
  • Dissolve 10 equivalents of the Fmoc-amino acid in dry DCM. A small amount of DMF can be added to aid dissolution.

  • Cool the solution to 0 °C.

  • Add 5 equivalents of Diisopropylcarbodiimide (DIC) in dry DCM to the amino acid solution.

  • Stir the mixture at 0 °C for 20 minutes.

  • Remove the DCM by evaporation under reduced pressure.

  • Dissolve the resulting symmetrical anhydride in a minimal amount of DMF.

  • Add the anhydride solution to the swollen HMPA resin.

  • Add 0.1 equivalents of DMAP (if necessary, and with caution regarding racemization).

  • Agitate the mixture for 1-4 hours at room temperature.

  • Wash the resin with DMF, followed by DCM, and then Methanol.

  • Dry the resin under vacuum.

Protocol 3: Double Coupling
  • Perform the initial coupling reaction as described in your chosen protocol (e.g., Symmetrical Anhydride Method).

  • After the initial coupling time, drain the reaction solution.

  • Wash the resin with DMF.

  • Prepare a fresh solution of the activated amino acid.

  • Add the fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Wash and dry the resin as usual.

Protocol 4: Capping of Unreacted Hydroxyl Groups
  • After coupling the first amino acid and washing the resin, add a capping solution to the resin.

  • A common capping solution consists of acetic anhydride and pyridine (or DIPEA) in DCM or DMF. A typical mixture is acetic anhydride/pyridine/DCM (1:1:8 v/v/v).

  • Agitate the resin with the capping solution for 30-60 minutes at room temperature.[2][6]

  • Drain the capping solution and wash the resin thoroughly with DCM and DMF to remove any residual capping reagents.

Protocol 5: MSNT/MeIm Method for Racemization-Prone Amino Acids

This method is recommended for sensitive amino acids where racemization is a significant concern.[3]

  • Swell the HMPA resin in DCM.

  • In a separate flask, dissolve 5 equivalents of the Fmoc-amino acid in dry DCM.

  • Add 5 equivalents of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) to the amino acid solution.

  • Add 3.75 equivalents of 1-Methylimidazole (MeIm) to the solution.

  • Transfer the activated amino acid solution to the swollen resin.

  • Allow the reaction to proceed for 1-3 hours at room temperature with gentle agitation.

  • Wash the resin with DCM and DMF.

  • Dry the resin under vacuum.

Visualizations

G cluster_workflow Workflow for First Amino Acid Coupling to HMPA Resin start Start: HMPA Resin swell 1. Resin Swelling (DCM or DMF) start->swell couple 3. Coupling to Resin swell->couple activate 2. Fmoc-Amino Acid Activation activate->couple wash1 4. Wash Resin couple->wash1 cap 5. Capping (Acetic Anhydride/Pyridine) wash1->cap wash2 6. Wash Resin cap->wash2 end End: Loaded & Capped Resin wash2->end

Caption: General workflow for coupling the first amino acid to HMPA resin.

G cluster_troubleshooting Troubleshooting Logic for Side Reactions cluster_racemization Epimerization/Racemization cluster_dipeptide Dipeptide Formation cluster_deletion Deletion Sequences start Problem Detected: Side Reaction racemization_cause Cause: Strong Base (DMAP), Prolonged Reaction start->racemization_cause If Racemization dipeptide_cause Cause: DMAP Catalyst start->dipeptide_cause If Dipeptide deletion_cause Cause: Unreacted -OH Groups start->deletion_cause If Deletion racemization_solution Solution: Use MSNT/MeIm, Avoid DMAP, Optimize Time/Temp racemization_cause->racemization_solution dipeptide_solution Solution: Avoid or Minimize DMAP dipeptide_cause->dipeptide_solution deletion_solution Solution: Cap Resin with Acetic Anhydride deletion_cause->deletion_solution

Caption: Troubleshooting logic for common side reactions.

References

Technical Support Center: Synthesis of Hydrophobic Peptides Using an HMPA Linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydrophobic peptides utilizing the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing hydrophobic peptides?

A1: The main challenges stem from the high proportion of non-polar amino acids.[1] This leads to two major issues:

  • On-resin aggregation: During solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate due to intermolecular hydrogen bonding and hydrophobic interactions, forming stable secondary structures like β-sheets.[2][3] This aggregation hinders solvent and reagent access, leading to incomplete coupling and deprotection steps.[4]

  • Poor solubility after cleavage: The final peptide product is often difficult to dissolve in standard aqueous or organic solvents, which significantly complicates purification by methods like reverse-phase HPLC (RP-HPLC) and subsequent handling.[1][5]

Q2: Why is an HMPA linker a suitable choice for synthesizing peptide acids?

A2: The HMPA linker is a substituted p-alkoxybenzyl ester type linker that is acid-labile.[6][7] It provides a stable anchorage for the growing peptide chain during synthesis.[6] The bond between the HMPA linker and the resin is more stable under prolonged strong acid conditions compared to the more common Wang linker, which can be advantageous.[7] Cleavage with trifluoroacetic acid (TFA) releases the peptide with a C-terminal carboxylic acid.[7][8]

Q3: What causes incomplete cleavage of a hydrophobic peptide from the HMPA linker?

A3: Incomplete cleavage is often a secondary effect of on-resin peptide aggregation. The aggregated peptide mass can sterically hinder the TFA cleavage cocktail from reaching the acid-labile linker, resulting in low yields of the desired product.[9]

Q4: What are common side reactions to be aware of during the synthesis and cleavage of hydrophobic peptides?

A4: Several side reactions can occur:

  • Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during esterification to benzyl alcohol-type linkers like HMPA.[10]

  • Diketopiperazine Formation: If Proline (Pro) is one of the first two amino acids at the C-terminus, the dipeptide can cyclize and cleave from the resin during Fmoc deprotection.[4][10]

  • Tryptophan (Trp) Modification: The indole side chain of Trp can be alkylated by carbocations generated during TFA cleavage. Using scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) is crucial to minimize this.[9]

  • Methionine (Met) Oxidation: The thioether side chain of Met can be oxidized to a sulfoxide.[9][11]

Troubleshooting Guides

Problem 1: Low Yield of Crude Peptide After Cleavage
Possible Cause Recommended Solution
On-Resin Aggregation During synthesis, incorporate strategies to disrupt secondary structures. Options include: using pseudoproline dipeptides, adding backbone protection (e.g., Hmb or Dmb groups), or using chaotropic salts like LiCl in the coupling mixture.[9] Specialized solvent systems such as N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can also improve solvation.[12]
Incomplete Cleavage Ensure the cleavage cocktail can fully access the linker. Wash the resin thoroughly before cleavage to remove any residual solvents that may interfere.[9] Extend the cleavage time, keeping in mind that peptides with Arg(Mtr) may require over 6 hours for complete deprotection.[8]
Poor Precipitation Hydrophobic peptides may not precipitate well in cold diethyl ether. If the peptide "oils out" or remains in solution, try placing the ether mixture at 4°C or even -20°C overnight to encourage precipitation.[8]
Problem 2: Difficulty Dissolving the Crude Peptide for Purification
Possible Cause Recommended Solution
Inherent Hydrophobicity The peptide's primary sequence leads to poor solubility in standard HPLC solvents (water/acetonitrile).[2]
Solution 1: Specialized Solvents Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or trifluoroethanol (TFE) first, then slowly add the aqueous HPLC mobile phase.[5][13] Sonication can also aid in dissolution.[5][9]
Solution 2: pH Adjustment If the peptide has acidic or basic residues, adjusting the pH of the solvent can improve solubility. For basic peptides, add a small amount of acetic acid or TFA. For acidic peptides, add a dilute solution of aqueous ammonia.[5][14]
Solution 3: Solubility-Enhancing Tags For extremely difficult sequences, consider resynthesizing the peptide with a temporary hydrophilic tag (e.g., a poly-arginine sequence) at the N- or C-terminus.[12] These tags improve solubility during purification and are cleaved off afterward.[12]

Experimental Protocols

Protocol 1: Standard Cleavage of a Hydrophobic Peptide from HMPA Resin

This protocol is a general guideline. The specific scavengers and cleavage time may need to be optimized based on the peptide sequence.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and then methanol (3x).[8]

    • Dry the resin under vacuum to a constant weight.[8]

  • Cleavage Cocktail Preparation:

    • Prepare a fresh cleavage cocktail. A common mixture for peptides containing Trp or Met is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[15]

    • For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) can be sufficient.[15][16]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the peptide sequence and protecting groups used.[8]

  • Peptide Isolation:

    • Filter the resin using a fine sintered glass funnel and collect the filtrate.

    • Wash the resin 2-3 times with small portions of fresh TFA and combine the filtrates.[8]

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7][8]

    • If necessary, store the ether suspension at 4°C overnight to maximize precipitation.[8]

  • Final Processing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Visualizations

Workflow for Hydrophobic Peptide Synthesis and Cleavage

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Workup Start HMPA-Resin Coupling Iterative Amino Acid Coupling & Fmoc Deprotection Start->Coupling Aggregation Potential On-Resin Aggregation Coupling->Aggregation If Hydrophobic FinalPeptideResin Protected Peptide on Resin Coupling->FinalPeptideResin Synthesis Complete Mitigation Aggregation Mitigation Strategies (e.g., Pseudoprolines, NMP solvent) Aggregation->Mitigation Apply Mitigation->Coupling Cleavage TFA Cleavage Cocktail FinalPeptideResin->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation SolubilityIssue Poor Solubility or 'Oiling Out' Precipitation->SolubilityIssue CrudePeptide Crude Hydrophobic Peptide Precipitation->CrudePeptide Successful Dissolution Specialized Dissolution (e.g., DMSO, Sonication) SolubilityIssue->Dissolution Troubleshoot Dissolution->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification FinalProduct Pure Peptide Purification->FinalProduct

Caption: Workflow from SPPS to pure peptide, highlighting key problem areas.

Troubleshooting Logic for Low Peptide Yield

G Start Low Crude Peptide Yield Check_Aggregation Review Synthesis Protocol: - Sequence hydrophobicity? - Aggregation indicators observed? Start->Check_Aggregation Check_Cleavage Review Cleavage Protocol: - Correct cocktail for sequence? - Sufficient cleavage time? Start->Check_Cleavage Check_Precipitation Observe Workup: - Did peptide 'oil out'? - Is supernatant clear? Start->Check_Precipitation Sol_Aggregation Implement Aggregation Mitigation: - Use NMP or 'magic mixture' - Incorporate pseudoprolines - Use microwave synthesis Check_Aggregation->Sol_Aggregation Yes Sol_Cleavage Optimize Cleavage: - Increase cleavage time - Use stronger scavenger cocktail (e.g., Reagent K) Check_Cleavage->Sol_Cleavage Yes Sol_Precipitation Optimize Precipitation: - Use -20°C for precipitation - Test alternative anti-solvents Check_Precipitation->Sol_Precipitation Yes

Caption: Decision tree for troubleshooting low peptide yield after synthesis.

References

Improving the solubility of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with the solubility of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

This compound, also known as HMPA, is a monocarboxylic acid.[1] It typically appears as a white to off-white powder.[2] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₅[2]
Molecular Weight212.21 g/mol [2]
Melting Point91 - 102 °C (decomposes)[1][2]
AppearanceWhite to off-white powder[2]
Storage0 - 8 °C[2]

Q2: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?

Difficulty in dissolving this compound in neutral aqueous buffers is a common issue. This is likely due to its limited water solubility. Several strategies can be employed to improve its solubility, which are detailed in the troubleshooting guide below. We recommend starting with pH adjustment or the use of a co-solvent.

Q3: What is a suitable starting concentration for my in vitro experiments?

For initial in vitro testing, concentrations typically range from 10 µM up to 100 µM.[3] It is advisable to start with a lower concentration, such as 10 µM, especially if solubility is a concern.[3]

Troubleshooting Guide: Improving Solubility

This guide provides a systematic approach to troubleshoot and improve the solubility of this compound for your in vitro assays.

Problem: Precipitate forms when adding my this compound stock solution to the cell culture medium.

This common issue arises from the compound being less soluble in the final assay medium compared to the stock solution solvent. Here’s a workflow to address this:

G start Precipitate observed in final medium step1 Decrease final DMSO concentration. Is precipitate still present? start->step1 step2 Prepare a lower concentration stock solution. Does precipitation persist? step1->step2 Yes end_success Solubility issue resolved. step1->end_success No step3 Consider pH adjustment of the final medium. Is the compound soluble? step2->step3 Yes step2->end_success No step4 Explore alternative solvent systems (e.g., Ethanol, PEG 400). step3->step4 Yes step3->end_success No end_fail Further optimization needed. step4->end_fail

Figure 1. Troubleshooting workflow for precipitation issues.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Since this compound is a carboxylic acid, its solubility in aqueous solutions can be significantly increased by raising the pH.[4] At a pH above its pKa, the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt.

Materials:

  • This compound

  • 1 M NaOH or 1 M KOH

  • Phosphate Buffered Saline (PBS) or desired assay buffer

  • pH meter

Procedure:

  • Weigh out the desired amount of this compound.

  • Add a small volume of the desired aqueous buffer (e.g., PBS). The compound will likely not dissolve completely.

  • While stirring, add 1 M NaOH or KOH dropwise to the suspension.

  • Monitor the pH of the solution using a pH meter.

  • Continue adding the base until the compound is fully dissolved. Note the pH at which dissolution occurs.

  • Adjust the pH of the final solution to the desired level for your assay using 1 M HCl, being careful not to let the compound precipitate out again.

  • Bring the solution to the final desired volume with the buffer.

  • Sterile filter the solution before use in cell-based assays.

Table 1: Example of pH-Dependent Solubility

pHObservation
5.0Insoluble
6.0Partially Soluble
7.0Slightly Soluble
8.0Soluble
9.0Freely Soluble
Protocol 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[4][5] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Desired assay buffer or cell culture medium

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM, 50 mM, or 100 mM).

  • Gentle warming and vortexing can aid in dissolution.

  • For the in vitro assay, dilute the DMSO stock solution into the aqueous assay buffer or cell culture medium to achieve the final desired concentration.

  • Crucially , ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5% v/v) to avoid solvent toxicity to cells.

Table 2: Recommended DMSO Stock and Final Assay Concentrations

Stock Concentration in 100% DMSOFinal Assay ConcentrationFinal DMSO Concentration (v/v)
10 mM10 µM0.1%
10 mM50 µM0.5%
50 mM10 µM0.02%
50 mM50 µM0.1%

Potential Signaling Pathway Investigation

Given that structurally related phenolic acids have shown effects on muscle function and metabolism, a plausible area of investigation for this compound could be its impact on cellular pathways related to muscle protein synthesis and catabolism.[6]

G compound 4-Hydroxymethyl-3- methoxyphenoxyacetic acid receptor Cell Surface Receptor (Hypothetical) compound->receptor akt Akt receptor->akt Activates mtor mTOR akt->mtor Activates foxo FOXO akt->foxo Inhibits p70s6k p70S6K mtor->p70s6k Activates protein_synthesis Muscle Protein Synthesis p70s6k->protein_synthesis Promotes atrogenes Atrogenes (e.g., MuRF1, Atrogin-1) foxo->atrogenes Activates protein_degradation Protein Degradation atrogenes->protein_degradation Promotes

Figure 2. Hypothetical signaling pathway for HMPA in muscle cells.

References

Kaiser test troubleshooting for monitoring coupling efficiency on HMPA resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Kaiser test, with a specific focus on its application for monitoring peptide coupling efficiency on hydroxymethylphenoxyacetic acid (HMPA) resin. This resource is designed for researchers, scientists, and drug development professionals utilizing solid-phase peptide synthesis (SPPS). Here you will find detailed troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when using the Kaiser test to monitor coupling reactions on HMPA resin.

Issue 1: Positive Kaiser Test (Blue Beads/Solution) After Coupling

A positive Kaiser test after the coupling step indicates the presence of free primary amines, suggesting an incomplete reaction.

Possible CauseRecommended Solution
Inefficient Amino Acid Activation Ensure your coupling reagents are fresh and of high quality. Consider extending the activation time or switching to a more potent coupling reagent like HATU or HCTU.[1]
Steric Hindrance Difficult or bulky amino acids may require longer coupling times or double coupling. For sequences prone to aggregation, consider using a different solvent system (e.g., NMP, DMSO, or DCM/DMF) to improve resin swelling and reagent accessibility.[1][2]
Peptide Aggregation On-resin aggregation can prevent the coupling reagents from reaching the free amine.[1][3][4] Consider incorporating chaotropic salts or using a different resin with better swelling properties.
Inadequate Washing Residual unreacted amino acids or coupling reagents can lead to a false positive result.[5] Ensure thorough washing of the resin with an appropriate solvent like DMF after the coupling step.[1]
Issue 2: False Positive Kaiser Test

A false positive result can be misleading and may lead to unnecessary repetition of coupling steps.

Possible CauseRecommended Solution
Excessive Heating Overheating during the test can cause the Fmoc protecting group to be prematurely removed by the pyridine in the Kaiser test reagents, exposing the primary amine and resulting in a false positive.[1][2] Adhere strictly to the recommended heating time and temperature (e.g., 5 minutes at 110°C).[6]
Resin Degradation Some resins, particularly those with PEG coatings, can be less stable and may degrade, exposing amine groups.[5][7] If you suspect resin degradation, consider using a more robust resin.
Contamination Contamination from primary amines in solvents or glassware can lead to false positives. Ensure all materials are clean and use high-purity solvents.
Issue 3: Weak or Ambiguous Color Development

A faint or unclear color change can make it difficult to interpret the results accurately.

Possible CauseRecommended Solution
Presence of a Secondary Amine The Kaiser test is not reliable for detecting secondary amines, such as N-terminal proline, which typically yields a weak reddish-brown or yellow color.[1][2][8] For peptides with N-terminal proline, use an alternative test like the Chloranil or Isatin test.[1][2]
Incomplete Deprotection If the previous deprotection step was incomplete, there will be fewer free amines available to react, resulting in a weaker color. Ensure the deprotection step is complete by performing a Kaiser test after deprotection.
Degraded Kaiser Test Reagents The ninhydrin solution, in particular, can degrade over time. Prepare fresh reagents if you suspect they are no longer effective.
Issue 4: Inconsistent Results

Variability in Kaiser test results can undermine confidence in your synthesis monitoring.

Possible CauseRecommended Solution
Inconsistent Sampling Ensure you are taking a representative sample of resin beads for each test.
Variable Heating Use a heating block or oven that provides consistent and accurate temperature control.
Improper Reagent Dispensing Use calibrated pipettes to dispense the Kaiser test reagents to ensure consistent volumes for each test.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the principle of the Kaiser test?

The Kaiser test is a colorimetric assay that detects the presence of primary amines.[9][10] In solid-phase peptide synthesis, it is used to confirm the presence of a free N-terminal amine on the growing peptide chain after the Fmoc deprotection step. The test relies on the reaction of ninhydrin with the primary amine, which produces an intense blue color.[1][6][9]

Q2: How do I interpret the results of the Kaiser test?

The interpretation is based on the color of the resin beads and the surrounding solution.

ObservationInterpretationRecommended Action
Intense Blue Beads & Blue Solution Successful deprotection; free primary amines are present.Proceed to the next coupling step.
Colorless or Faint Blue Color Complete coupling.Proceed with the synthesis.[6]
Dark Blue Solution but Colorless Beads Nearly complete coupling.Extend the coupling time or cap the unreacted amines.[6]
Light Blue Solution but Dark Blue Beads Incomplete coupling.Recouple the amino acid.[6]
Intense Blue Solution and Beads Failed coupling.Check your amino acid and reagents, and repeat the coupling.[6]
Yellow or Colorless Beads & Solution Incomplete or failed deprotection.Repeat the deprotection step.[7]
Brownish-Red Color May indicate the presence of a secondary amine (e.g., Proline). The Kaiser test is not reliable for secondary amines.[7][8]Use an alternative test like the Isatin or Chloranil test for confirmation.[1][7]

Q3: When is the Kaiser test not reliable?

The Kaiser test is not reliable for detecting secondary amines, such as the N-terminal imino acids proline and pipecolic acid.[1][6] These will typically give a less intense red-brown color.[1][8] For peptides with these residues at the N-terminus, alternative methods like the Isatin test or the Chloranil test should be used.[1]

HMPA Resin Specific Questions

Q4: Are there any specific considerations when using the Kaiser test with HMPA resin?

HMPA resin is an acid-labile resin.[11] While the Kaiser test procedure itself is compatible, ensure that all preceding steps, such as Fmoc deprotection, are carried out under conditions that do not prematurely cleave the peptide from the resin. The troubleshooting advice regarding coupling efficiency, washing, and potential side reactions is directly applicable to syntheses on HMPA resin.

Q5: What should I do if I consistently get positive Kaiser tests after coupling on HMPA resin?

If you repeatedly observe incomplete coupling on HMPA resin, consider the following:

  • Double Coupling: Perform a second coupling step.[1][8]

  • Capping: If a small number of amines remain unreacted after a second coupling, cap them using a reagent like acetic anhydride to prevent the formation of deletion peptides.[1]

  • Re-evaluate Synthesis Strategy: For particularly difficult sequences, you may need to adjust your overall synthesis strategy, including the choice of coupling reagents, solvents, and temperature.

Experimental Protocols

Standard Kaiser Test Protocol

This protocol is for the qualitative detection of primary amines on a solid support.

Reagents:

  • Reagent A: 1.0 mL of a 16.5 mg/mL potassium cyanide (KCN) solution in water, diluted to 50 mL with pyridine.[6]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[6]

Procedure:

  • Take a small sample of resin (10-15 beads) and place it in a small test tube.[6][7]

  • Wash the resin beads thoroughly with a suitable solvent (e.g., DMF or DCM) to remove any residual reagents, and then decant the solvent.[2]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[6][7]

  • Heat the test tube at 110°C for 5 minutes.[6][7]

  • Observe the color of the beads and the solution.[2][6]

Alternative Tests for Secondary Amines
Isatin Test Protocol
  • Place a small amount of the resin sample (4-5 mg) in a small test tube.[1][7]

  • Add 2 to 3 drops of the isatin solution.[1][7]

  • Heat at 100°C for 5 minutes.[1][7]

  • A blue color on the beads indicates the presence of a free secondary amine.[1][7]

Chloranil Test Protocol
  • Place 1 to 5 mg of resin in a small test tube.[1]

  • Add 1 drop of Reagent A (acetaldehyde) and 1 drop of Reagent B (chloranil solution).

  • Let the mixture stand at room temperature for 5 minutes.[1]

  • Observe the color of the beads. Blue beads indicate the presence of a secondary amine.[1]

Visual Guides

Kaiser_Test_Workflow start Start: After Coupling Step kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Blue Color) kaiser_test->positive_result Incomplete Coupling negative_result Negative Result (Yellow/Colorless) kaiser_test->negative_result Complete Coupling troubleshoot Troubleshoot: - Check Reagents - Steric Hindrance? - Aggregation? positive_result->troubleshoot proceed Proceed to Next Deprotection negative_result->proceed recouple Recouple troubleshoot->recouple capping Consider Capping troubleshoot->capping recouple->kaiser_test capping->proceed

Caption: Troubleshooting workflow for a positive Kaiser test result.

Kaiser_Test_Reaction cluster_reactants Reactants cluster_conditions Conditions ninhydrin Ninhydrin product Ruhemann's Purple (Intense Blue Color) ninhydrin->product primary_amine Primary Amine (on Resin) primary_amine->product pyridine Pyridine pyridine->product heat Heat (110°C) heat->product

Caption: Simplified chemical reaction of the Kaiser test.

References

Optimization of reaction time for TFA cleavage of HMPA linker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of trifluoroacetic acid (TFA) cleavage of the 4-hydroxymethylphenoxyacetic acid (HMPA) linker. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage of synthetic peptides and other molecules from the HMPA linker.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction time for TFA cleavage of the HMPA linker?

A1: A standard treatment for 30 minutes with trifluoroacetic acid (TFA) is often sufficient to cleave the HMPA linker.[1][2] However, for most peptide products, a reaction time of 1.5 to 2 hours is recommended to ensure complete cleavage.[1]

Q2: Why is my HMPA linker cleavage incomplete?

A2: Incomplete cleavage can result from several factors:

  • Insufficient Reaction Time: Standard cleavage times may not be adequate for complex peptides or those with sterically hindered cleavage sites.[3]

  • Inappropriate Cleavage Cocktail: The composition of your TFA cocktail may not be suitable for the specific amino acid residues in your peptide, particularly if sensitive residues are present.[3]

  • Degraded Reagents: TFA and scavengers can degrade over time, leading to reduced cleavage efficiency. Always use fresh reagents.[3]

  • Difficult Protecting Groups: Certain side-chain protecting groups, such as Arg(Pmc) or Arg(Mtr), are more difficult to remove and require longer cleavage times.[1][3]

Q3: What is a "cleavage cocktail" and why are scavengers necessary?

A3: A cleavage cocktail is a mixture of TFA and other reagents called "scavengers." During cleavage, reactive cationic species are generated from the linker and protecting groups. These can cause undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, tyrosine, and methionine.[4] Scavengers are added to the TFA to "trap" these reactive molecules and prevent side reactions.[4]

Q4: How do I choose the right cleavage cocktail for my peptide?

A4: The choice of cleavage cocktail depends on the amino acid composition of your peptide.[5]

  • General Peptides: For peptides without highly sensitive residues, a simple mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[5][6]

  • Peptides with Sensitive Residues: For peptides containing residues like Cys, Met, Trp, and Arg, a more robust cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended.[5][7]

Q5: Can I monitor the progress of the cleavage reaction?

A5: Yes, it is highly recommended to monitor the reaction to determine the optimal cleavage time.[8] A small aliquot of the resin can be taken at different time points (e.g., 1, 2, and 4 hours), and the cleaved peptide can be analyzed by HPLC to assess the extent of cleavage.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the TFA cleavage of the HMPA linker.

Problem Possible Cause Recommended Solution Citation
Low peptide yield after cleavage. Incomplete cleavage from the resin.Perform a post-cleavage Kaiser test on the resin beads. A positive result (blue/purple color) indicates remaining peptide. Re-cleave the resin with fresh cocktail for a longer duration.[3]
Peptide re-attachment to the resin.Ensure the cleavage cocktail contains appropriate scavengers (e.g., TIS) to quench reactive cations generated from the linker.[8]
Presence of unexpected side products in mass spectrometry. Alkylation of sensitive amino acids (Trp, Met, Cys, Tyr) by carbocations.Use a cleavage cocktail with a combination of scavengers. For Trp, using Fmoc-Trp(Boc)-OH during synthesis can minimize side reactions.[5][8]
Oxidation of Methionine.Add scavengers like thioanisole or ethyl methyl sulfide (EMS) to the cleavage cocktail.[4][8]
Incomplete removal of Arg(Pmc) or Arg(Mtr) protecting groups. These protecting groups are more acid-labile and require longer cleavage times.Extend the cleavage time to 2-4 hours for Arg(Pmc) and over 6 hours for Arg(Mtr).[1]
Peptide fails to precipitate in cold ether. The peptide may be too short, too hydrophobic, or the volume of ether is insufficient.Use a larger volume of pre-chilled diethyl ether (at least 10-fold excess). Alternatively, try a mixture of ether and hexane.[5]

Quantitative Data Summary

The following tables summarize recommended cleavage conditions based on peptide composition.

Table 1: Recommended TFA Cleavage Times for HMPA Linker

Peptide CharacteristicsRecommended Cleavage TimeCitation
General Peptides1.5 - 2 hours[1]
Peptides with Arg(Pmc)2 - 4 hours[1]
Peptides with Arg(Mtr)> 6 hours[1]
Test Cleavage for Optimization1, 2, and 4 hours (for HPLC monitoring)[3]

Table 2: Common TFA Cleavage Cocktails

Cocktail Composition (v/v or w/v)Target PeptidesCitation
95% TFA, 2.5% Water, 2.5% TISGeneral purpose, for peptides without highly sensitive residues.[5][6]
82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (Reagent K)Peptides with multiple sensitive residues (Cys, Met, Trp, Arg).[5][7]
90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% Anisole (Reagent R)Peptides with arginine residues protected with sulfonyl groups.[9]
88% TFA, 2% TIS, 5% Water, 5% Dithiothreitol (DTT) (Reagent L)Low odor alternative, good for Bpa-containing peptides.[9]
1:1 TFA/DCMGeneral cleavage for non-peptide products.[2]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of HMPA Linker
  • Resin Preparation: If the product is a peptide, ensure the N-terminal Fmoc group is removed prior to cleavage.[1][10] Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry under vacuum.[11]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail. For a general peptide, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS. Prepare the cocktail fresh before use.

  • Cleavage Reaction: Suspend the dry resin in the cleavage cocktail (approximately 10 mL per gram of resin).[1] Swirl the mixture occasionally at room temperature for 1.5 to 2 hours.[1] For peptides with difficult protecting groups, extend the reaction time as indicated in Table 1.

  • Peptide Isolation: Filter the resin through a fine sintered glass funnel and collect the filtrate.[1] Wash the resin three times with small portions of fresh TFA and combine the filtrates.[1]

  • Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1][3] If necessary, store the mixture at 4°C overnight to enhance precipitation.[1]

  • Collection and Drying: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether and dry under a gentle stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: Post-Cleavage Kaiser Test

This protocol is used to check for incomplete cleavage by detecting free primary amines on the resin beads.[3]

  • Sample Preparation: Place a few dried resin beads (5-10 mg) into a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following reagents to the test tube:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Heating: Gently mix the contents and heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple color.

    • Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown.

Visualizations

Cleavage_Workflow Resin Dry Peptide-Resin (HMPA Linker) Cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) Cleavage Cleavage Reaction (1.5 - 2 hours, RT) Resin->Cleavage Cocktail->Cleavage Filter Filter Resin & Collect Filtrate Cleavage->Filter Wash Wash Resin with TFA Filter->Wash Precipitate Precipitate Peptide in Cold Ether Wash->Precipitate Collect Collect & Dry Crude Peptide Precipitate->Collect

Caption: Standard workflow for TFA cleavage of peptides from HMPA linker.

Troubleshooting_Logic Start Low Peptide Yield or Impure Product CheckCleavage Incomplete Cleavage? Start->CheckCleavage KaiserTest Perform Post-Cleavage Kaiser Test CheckCleavage->KaiserTest Result Kaiser Test Result KaiserTest->Result Positive Positive (Blue/Purple) Incomplete Cleavage Result->Positive Yes Negative Negative (Colorless/Yellow) Cleavage Complete Result->Negative No Action Re-cleave with Fresh Cocktail &/or Longer Time Positive->Action InvestigateOther Investigate Other Causes: - Precipitation Issues - Side Reactions - Synthesis Efficiency Negative->InvestigateOther

Caption: Troubleshooting logic for incomplete HMPA linker cleavage.

References

Technical Support Center: Strategies to Minimize Racemization During Amino Acid Coupling to HMPA Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing racemization during the crucial step of amino acid coupling to Hydroxymethylphenoxyacetic acid (HMPA) resin in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. This results in the incorporation of both D- and L-amino acid enantiomers into the peptide chain, leading to the formation of diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.

Q2: What is the primary mechanism of racemization during amino acid coupling?

A2: The principal pathway for racemization during peptide bond formation is through the formation of a planar oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The acidity of the α-proton is increased, and its abstraction by a base leads to the formation of the achiral oxazolone, which can be reprotonated from either side to yield a mixture of D and L isomers.

Q3: Which amino acids are most susceptible to racemization?

A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Other susceptible amino acids include Phenylalanine (Phe) and Tryptophan (Trp), especially when activated for extended periods. The specific side chain and its protecting group can influence the rate of racemization.

Q4: How does the HMPA resin itself influence racemization?

A4: While the fundamental principles of racemization apply to all solid supports, the properties of HMPA resin can play a role. The swelling characteristics of the polystyrene-based HMPA resin in various solvents affect the accessibility of reactive sites.[1] Inadequate swelling can lead to slower coupling kinetics, potentially prolonging the lifetime of the activated amino acid and increasing the risk of racemization. It is crucial to use solvents that ensure good swelling of the HMPA resin, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF).[2]

Troubleshooting Guides

Issue: High levels of racemization detected in the synthesized peptide.

This troubleshooting guide will help you identify and address the potential causes of significant racemization when coupling amino acids to HMPA resin.

Diagram: Troubleshooting Flowchart for High Racemization

Troubleshooting_Racemization start High Racemization Detected coupling_reagent Review Coupling Reagent and Additives start->coupling_reagent base Evaluate Base Type and Concentration coupling_reagent->base If using carbodiimides (DCC, DIC), ensure an additive is present. reagent_action Action: Use carbodiimide with HOBt, HOAt, or Oxyma. Consider phosphonium (PyBOP) or uronium (HATU) reagents. coupling_reagent->reagent_action conditions Assess Reaction Conditions (Temperature & Time) base->conditions If using a strong base (e.g., DIPEA), consider a weaker base (e.g., NMM). base_action Action: Use a weaker base like N-methylmorpholine (NMM) or collidine. Use stoichiometric amounts. base->base_action solvent Check Solvent System and Resin Swelling conditions->solvent If coupling at elevated temperatures, lower the temperature. conditions_action Action: Perform coupling at 0°C to room temperature. Minimize pre-activation and coupling times. conditions->conditions_action amino_acid Consider the Specific Amino Acid solvent->amino_acid If resin swelling is poor, adjust solvent mixture (e.g., DCM/DMF). solvent_action Action: Ensure adequate swelling of HMPA resin. Use a 9:1 v/v CH2Cl2/DMF mixture. solvent->solvent_action protocol Optimize Coupling Protocol amino_acid->protocol For racemization-prone residues (His, Cys), use specialized protocols. amino_acid_action Action: For His, protect the imidazole side chain. For Cys, consider pre-formed active esters. amino_acid->amino_acid_action end_node Racemization Minimized protocol->end_node

Caption: Troubleshooting flowchart for identifying and mitigating high racemization levels.

Data Presentation

Table 1: Qualitative Impact of Various Factors on Racemization

FactorCondition Promoting RacemizationCondition Minimizing Racemization
Coupling Reagent Carbodiimides (DCC, DIC) aloneCarbodiimides with additives (HOBt, HOAt, Oxyma); Phosphonium salts (PyBOP); Uronium/Aminium salts (HATU, HBTU)
Additive NoneHOBt, HOAt, 6-Cl-HOBt, Oxyma Pure
Base Strong, sterically hindered bases (e.g., DIPEA) in excessWeaker bases (e.g., NMM, collidine); Stoichiometric amounts
Temperature Elevated temperatures0°C to room temperature
Solvent Polar aprotic solvents (e.g., DMF alone) can sometimes increase racemizationLess polar solvent mixtures that ensure good resin swelling (e.g., DCM/DMF)
Pre-activation Time Prolonged pre-activationShort pre-activation time

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of an Fmoc-Amino Acid to HMPA Resin

This protocol outlines a standard procedure for coupling an N-Fmoc protected amino acid to HMPA resin with measures to suppress racemization.

  • Resin Swelling: Swell the HMPA resin in a 9:1 (v/v) mixture of dichloromethane (CH2Cl2) and N,N-dimethylformamide (DMF) for at least 1 hour.[2]

  • Fmoc Deprotection: If coupling to a growing peptide chain, remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of an additive (e.g., HOBt or Oxyma Pure) in DMF.

    • Add 3 equivalents of a coupling reagent (e.g., DIC).

    • Allow the mixture to pre-activate for a short period (1-5 minutes).

  • Coupling: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 1-2 hours. For particularly sensitive amino acids, the coupling can be performed at 0°C for a longer duration.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or other suitable colorimetric test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Attachment of the First Amino Acid to HMPA Resin

This protocol is specifically for the esterification of the first Fmoc-amino acid to the hydroxyl groups of the HMPA resin.

  • Resin Suspension: In a round-bottom flask, suspend the HMPA resin in a 9:1 (v/v) mixture of CH2Cl2/DMF (approximately 15 mL per gram of resin).[2]

  • Amino Acid Solution: In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin substitution) and an equivalent amount of HOBt in a minimal amount of DMF.[2] Add this solution to the resin suspension.

  • Catalyst Preparation: In a separate flask, dissolve 0.1 equivalents of 4-(N,N-dimethylamino)pyridine (DMAP) in a minimal amount of DMF.[2]

  • Coupling Reaction: Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture, followed by the DMAP solution.[2] Seal the flask and agitate the mixture for 2-3 hours at room temperature.[2]

  • Capping: To cap any unreacted hydroxyl groups, add 2 equivalents of acetic anhydride and 2 equivalents of pyridine to the reaction mixture and agitate for an additional 30 minutes.[2]

  • Washing: Filter the resin and wash it sequentially with DMF, DCM, and methanol (3 times each).[2]

  • Drying: Dry the resin under vacuum to a constant weight.[2]

Visualizations

Diagram: General Mechanism of Racemization via Oxazolone Formation

Racemization_Mechanism cluster_L_amino_acid L-Amino Acid Derivative cluster_activated Activated Intermediate cluster_oxazolone Planar Oxazolone cluster_racemic_mixture Racemic Mixture L_AA H | R-C-COOH |   NH-P Activated H | R-C-COX |   NH-P L_AA->Activated + Coupling Reagent Oxazolone R-C=C=O  |  /  N=C   |   P Activated->Oxazolone - H⁺ (Base) L_AA_final H | R-C-COX |   NH-P Oxazolone->L_AA_final + H⁺ D_AA_final  H  | HOOC-C-R    |    P-HN Oxazolone->D_AA_final + H⁺

Caption: Mechanism of racemization through the formation of a planar oxazolone intermediate.

Diagram: Workflow for Selecting a Low-Racemization Coupling Strategy

Coupling_Strategy_Workflow start Select Amino Acid for Coupling is_prone Is the amino acid racemization-prone (e.g., His, Cys)? start->is_prone standard_coupling Use Standard Low-Racemization Protocol: - Carbodiimide + Additive (Oxyma, HOAt) - Phosphonium/Uronium Reagent (PyBOP, HATU) - Weaker Base (NMM) - Room Temperature or 0°C is_prone->standard_coupling No special_protocol Use Specialized Protocol: - For His: Side-chain protection (e.g., Trt, Boc) - For Cys: Consider pre-formed active esters or a milder coupling reagent combination (e.g., DIC/Oxyma) is_prone->special_protocol Yes monitor Monitor Coupling Completion (e.g., Kaiser Test) standard_coupling->monitor special_protocol->monitor is_complete Is coupling complete? monitor->is_complete recouple Recouple under the same or slightly more forcing conditions (monitor for racemization) is_complete->recouple No proceed Proceed to next cycle is_complete->proceed Yes recouple->monitor

Caption: Decision workflow for selecting an appropriate low-racemization coupling strategy.

References

Validation & Comparative

A Comparative Analysis of HMPA and Wang Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a pivotal decision that profoundly influences the yield, purity, and overall success of the synthesis. Among the various linkers available for the synthesis of C-terminal carboxylic acid peptides via Fmoc chemistry, the hydroxymethylphenoxyacetic acid (HMPA) and Wang linkers are two of the most established and widely utilized options. Both are p-alkoxybenzyl ester-type linkers, yet they possess distinct characteristics that render them suitable for different applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Performance

The primary distinction between the HMPA and Wang linkers lies in their stability under acidic conditions. The HMPA linker-resin bond exhibits greater stability during prolonged exposure to strong acids compared to the Wang linker.[1] This enhanced stability makes HMPA the preferred choice for the synthesis of peptides containing C-terminal amino acids that are prone to racemization or other side reactions under strong acid conditions, such as Phenylalanine.[1]

Conversely, the Wang linker is susceptible to cleavage at both the peptide-linker and the linker-resin bonds during acidolysis, which can lead to contamination of the final peptide product.[2] While widely used and effective for many applications, this potential for side reactions necessitates careful optimization of cleavage conditions.

Quantitative Data Summary

The following table summarizes the key performance parameters of HMPA and Wang linkers based on available data. It is important to note that yields and purity are highly sequence-dependent.

ParameterHMPA LinkerWang LinkerReferences
Linker Type p-alkoxybenzyl esterp-alkoxybenzyl ester[2][3]
Cleavage Condition Trifluoroacetic acid (TFA)Trifluoroacetic acid (TFA)[1][4]
Acid Stability Moderately stable in dilute acid, more stable under prolonged strong acidModerately stable in dilute acid[1]
Cleavage Specificity TFA acidolysis primarily cleaves the linker-peptide bondRisk of cleavage at both amino-linker and resin-linker bonds[2]
C-terminal Racemization Lower risk, especially for sensitive amino acidsHigher risk, particularly during the loading of the first amino acid[5]
Typical Crude Peptide Purity Generally high50 - 90% (sequence dependent)[6]
Typical Overall Yield Moderate to HighModerate to High[6]

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis using HMPA and Wang linkers. These may require optimization based on the specific peptide sequence.

I. Resin Preparation and First Amino Acid Loading

1. Resin Swelling:

  • Swell the HMPA or Wang resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

2. First Amino Acid Activation and Coupling (Wang Resin):

  • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[8]

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the swollen Wang resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Note: This direct esterification is where the risk of racemization is highest for the Wang linker.[5]

3. First Amino Acid Activation and Coupling (HMPA Resin):

  • In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-protected carboxylic acid and an equivalent amount of HOBt in a minimal amount of DMF.[1]

  • Add this solution to the suspended resin.[1]

  • Add 1.0 equivalent of DIC to the resin mixture, followed by a catalytic amount of DMAP (0.1 equivalents).[1]

  • Agitate the mixture for 2 to 3 hours at room temperature.[1]

4. Capping:

  • After coupling, cap any unreacted hydroxyl groups on the resin by treating with a mixture of acetic anhydride and pyridine in DMF for 30 minutes.[1]

5. Washing:

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts. Dry the resin under vacuum.[1]

II. Peptide Chain Elongation

This process consists of iterative cycles of deprotection and coupling.

1. Fmoc Deprotection:

  • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.[7]

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

2. Amino Acid Coupling:

  • Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/DIPEA in DMF) as described in the first amino acid loading step.

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test.[1]

3. Washing:

  • After complete coupling, wash the resin thoroughly with DMF and DCM.[8]

  • Repeat the deprotection and coupling cycle until the desired peptide sequence is assembled.

III. Cleavage and Deprotection

1. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group from the final amino acid as described above.

2. Cleavage from the Resin:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[6]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1-3 hours at room temperature.[1][6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[8]

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[8]

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[8]

  • Collect the precipitated peptide by centrifugation.[8]

  • Wash the peptide pellet with cold ether to remove scavengers and other small molecules.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Process and Structures

To better understand the workflow and the chemical differences between the linkers, the following diagrams are provided.

SPPS_Workflow cluster_Resin_Prep Resin Preparation Resin Solid Support (e.g., Polystyrene) Linker_Attach Linker Attachment (HMPA or Wang) Resin->Linker_Attach Fmoc_AA_Attach 1. Attach First Fmoc-Amino Acid Linker_Attach->Fmoc_AA_Attach Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Fmoc_AA_Attach->Deprotection Coupling 3. Couple Next Fmoc-Amino Acid Deprotection->Coupling Wash 4. Wash Coupling->Wash Wash->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of solid-phase peptide synthesis.

Linker_Comparison cluster_HMPA HMPA Linker cluster_Wang Wang Linker HMPA_Struct Resin-O-Ph-CH2-O-CO-CH2-Peptide HMPA_Cleavage TFA Cleavage HMPA_Struct->HMPA_Cleavage Acidolysis HMPA_Product Peptide-COOH + Resin-O-Ph-CH2-OH HMPA_Cleavage->HMPA_Product HMPA_Note More stable linker-resin bond. Cleavage at peptide-linker bond. Wang_Struct Resin-O-Ph-CH2-O-CO-Peptide Wang_Cleavage TFA Cleavage Wang_Struct->Wang_Cleavage Acidolysis Wang_Product Peptide-COOH + Resin-O-Ph-CH2-OH Wang_Cleavage->Wang_Product Wang_Side_Product Side Products from linker-resin cleavage Wang_Cleavage->Wang_Side_Product

References

A Comparative Guide to the Efficacy of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid and 2,4-D as Synthetic Auxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic auxins 4-Hydroxymethyl-3-methoxyphenoxyacetic acid and 2,4-Dichlorophenoxyacetic acid (2,4-D). While 2,4-D is a well-established and extensively studied herbicide and plant growth regulator, data on the specific biological activity of this compound is limited in publicly available scientific literature. This comparison, therefore, draws upon the established knowledge of 2,4-D and the principles of structure-activity relationships for phenoxyacetic acid derivatives to infer the potential efficacy of this compound.

Executive Summary

2,4-D is a potent synthetic auxin widely used for broadleaf weed control. Its mechanism of action, signaling pathway, and physiological effects are well-documented. This compound, a structural analog, is suggested to have potential as a plant growth regulator and herbicide.[1] However, a lack of direct comparative studies necessitates a theoretical evaluation of its efficacy based on its chemical structure. This guide presents the known data for 2,4-D and provides a hypothetical framework for understanding the potential activity of this compound.

Data Presentation: A Comparative Overview

Due to the absence of specific experimental data for this compound, the following table provides a detailed summary of the known quantitative data for 2,4-D and a projected profile for this compound based on structure-activity relationships.

Parameter2,4-Dichlorophenoxyacetic acid (2,4-D)This compound (Hypothetical)
Chemical Formula C₈H₆Cl₂O₃C₁₀H₁₂O₅
Molecular Weight 221.04 g/mol 212.20 g/mol
Auxin Activity HighModerate to High (Predicted)
Primary Use Herbicide, Plant Tissue CulturePlant Growth Regulator, Herbicide (Potential)[1]
Mechanism of Action Mimics natural auxin (IAA), leading to uncontrolled growth in susceptible plants.[2]Predicted to mimic natural auxin (IAA) due to structural similarities.
Selectivity Selective for broadleaf weeds (dicots).[2]Potentially selective, but requires experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of synthetic auxins like 2,4-D. These protocols would be applicable for assessing the auxin activity of this compound.

Protocol 1: Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation, a characteristic response to auxins.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are 2-3 cm long.

  • Preparation: Decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the natural source of auxin.

  • Application: Prepare agar blocks containing a range of concentrations of the test compound (e.g., 2,4-D or this compound) and a control (agar only).

  • Assay: Place the agar blocks unilaterally on the cut surface of the decapitated coleoptiles.

  • Incubation: Incubate the coleoptiles in the dark under high humidity for 1.5-2 hours.

  • Measurement: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.

Protocol 2: Root Growth Inhibition Assay

This assay assesses the inhibitory effect of high concentrations of auxins on root elongation.

Methodology:

  • Plant Material: Germinate seeds of a sensitive species (e.g., Arabidopsis thaliana or cress) on a nutrient-rich agar medium.

  • Treatment: Prepare agar plates supplemented with a range of concentrations of the test compound.

  • Assay: Transfer seedlings with primary roots of a consistent length to the treatment plates.

  • Incubation: Grow the seedlings vertically in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for several days.

  • Measurement: Measure the length of the primary root. The degree of root growth inhibition is indicative of auxin activity.

Signaling Pathways

The signaling pathway for 2,4-D is well-characterized and serves as a model for other synthetic auxins. It is hypothesized that this compound, if active as an auxin, would engage a similar pathway.

2,4-D Signaling Pathway

2,4-D mimics the natural auxin indole-3-acetic acid (IAA) by binding to the TIR1/AFB family of F-box proteins, which are components of the SCFTIR1/AFB ubiquitin ligase complex. This binding stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. The ubiquitination of Aux/IAA proteins targets them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to various physiological responses, including uncontrolled cell division and elongation, ultimately causing plant death in susceptible species.

G cluster_nucleus Nucleus 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Physiological_Response Physiological Response (Uncontrolled Growth) Auxin_Genes->Physiological_Response Leads to

Caption: Simplified signaling pathway of 2,4-D in a plant cell nucleus.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of two synthetic auxins.

G cluster_synthesis Compound Preparation cluster_bioassays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_A 4-Hydroxymethyl-3- methoxyphenoxyacetic acid Avena_Test Avena Coleoptile Curvature Test Compound_A->Avena_Test Root_Inhibition Root Growth Inhibition Assay Compound_A->Root_Inhibition Herbicide_Screen Herbicidal Efficacy Screen (Pot Study) Compound_A->Herbicide_Screen Compound_B 2,4-D Compound_B->Avena_Test Compound_B->Root_Inhibition Compound_B->Herbicide_Screen Dose_Response Dose-Response Curves Avena_Test->Dose_Response Root_Inhibition->Dose_Response EC50 EC50 Calculation Herbicide_Screen->EC50 Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis EC50->Statistical_Analysis Comparison Efficacy Comparison Statistical_Analysis->Comparison

Caption: Experimental workflow for comparing synthetic auxin efficacy.

Structure-Activity Relationship of Phenoxyacetic Acids

The biological activity of phenoxyacetic acid derivatives as auxins is influenced by the nature and position of substituents on the phenyl ring.[3]

  • Carboxylic Acid Side Chain: The acetic acid side chain is crucial for auxin activity.

  • Aromatic Ring: The phenoxy group provides the necessary planar structure for receptor binding.

  • Ring Substituents:

    • Halogens (e.g., Chlorine in 2,4-D): The presence and position of halogens significantly impact activity. Chlorination at positions 2 and 4 of the phenoxy ring, as in 2,4-D, confers high herbicidal activity.

    • Hydroxymethyl and Methyoxy Groups: The electron-donating nature of the methoxy group and the presence of a hydroxymethyl group on the phenyl ring of this compound are expected to influence its interaction with the auxin receptors. While these specific substitutions are not as extensively studied as halogenation in the context of herbicidal efficacy, they are known to modulate the biological activity of various compounds. It is plausible that these groups could affect the binding affinity to the TIR1/AFB receptors, potentially leading to a different spectrum of activity or potency compared to 2,4-D.

Conclusion

2,4-D remains a benchmark synthetic auxin due to its high efficacy and well-understood mechanism of action. While this compound holds promise as a plant growth regulator or herbicide based on its structural similarity to other active phenoxyacetic acids, its true efficacy can only be determined through rigorous experimental evaluation. The protocols and theoretical framework presented in this guide offer a roadmap for researchers to investigate the auxin-like properties of this and other novel compounds. Further studies are essential to elucidate the specific biological activity, selectivity, and potential applications of this compound in agriculture and plant science.

References

A Researcher's Guide to the HMPA Linker for Post-Translationally Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity, post-translationally modified peptides is crucial for advancing our understanding of cellular signaling, immunology, and therapeutic development. The choice of a solid-phase peptide synthesis (SPPS) linker is a critical determinant of success, impacting yield, purity, and the integrity of delicate modifications.

This guide provides an objective comparison of the 4-hydroxymethylphenoxyacetic acid (HMPA) linker with other common alternatives for the synthesis of post-translationally modified peptides, such as phosphopeptides and glycopeptides. The information is supported by experimental data and detailed protocols to aid in linker selection and experimental design.

Performance Comparison of SPPS Linkers

The selection of a linker is primarily dictated by the desired C-terminal functionality of the peptide (acid or amide), the sensitivity of the amino acid residues and post-translational modifications to the cleavage conditions, and the potential for side reactions. The following tables summarize the key characteristics of the HMPA linker and its common alternatives.

Table 1: General Comparison of Linkers for Peptide Synthesis

FeatureHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) LinkerRink Amide Linker
Primary Use Synthesis of C-terminal free acid peptidesSynthesis of C-terminal free acid peptidesSynthesis of C-terminal free acid peptides and protected fragmentsSynthesis of C-terminal amide peptides
Cleavage Condition Strong Acidolysis (e.g., 95% TFA)[1][2]Strong Acidolysis (e.g., 95% TFA)Very Mild Acidolysis (e.g., 1-3% TFA in DCM, acetic acid)[3]Strong Acidolysis (e.g., 95% TFA)
Key Advantage Good for standard peptides with side-chain modifications like phosphorylation and glycosylation[4]Well-established and economical for standard peptidesPrevents racemization of C-terminal Cys and His; minimizes diketopiperazine formation; allows for synthesis of fully protected peptides[5][6]Enables direct synthesis of peptide amides
Primary Limitation Prone to racemization with sensitive C-terminal amino acids; risk of diketopiperazine formationProne to racemization and diketopiperazine formationHigher cost compared to Wang and HMPA linkersNot suitable for the synthesis of peptide acids

Table 2: Suitability for Post-Translationally Modified Peptide Synthesis

ParameterHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) Linker
Phosphopeptide Synthesis Suitable; stable peptide-resin anchorage allows for on-resin modifications[4]Suitable; similar to HMPAAdvantageous if acid-labile protecting groups on the phosphate are desired
Glycopeptide Synthesis Suitable; allows for side-chain glycosylation[4]Suitable; similar to HMPAPreferred for complex glycopeptides to minimize side reactions and allow for fragment condensation
Stability of PTM during Cleavage Generally stable under standard TFA cleavage conditionsGenerally stable under standard TFA cleavage conditionsMilder cleavage conditions can be beneficial for very sensitive modifications
Side Reactions (Racemization & DKP Formation) Prone, especially with Pro, Gly, Cys, or His at the C-terminusProne, similar to HMPAResistant due to steric hindrance[6]

Experimental Protocols

Detailed methodologies are essential for reproducible results in peptide synthesis. Below are protocols for key stages of SPPS relevant to the use of the HMPA linker and the application of the resulting modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on HMPA Resin

This protocol outlines the manual synthesis of a generic peptide on HMPA resin.

1. Resin Swelling:

  • Swell the HMPA resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. First Amino Acid Loading:

  • Dissolve the first Fmoc-protected amino acid (4 eq.), HOBt (4 eq.), and DIC (4 eq.) in DMF.

  • Add the solution to the swollen resin and shake for 2-4 hours at room temperature.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

3. Peptide Chain Elongation (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF[7].

  • Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin and shake for 1-2 hours. Perform a Kaiser test to ensure complete coupling. Wash the resin with DMF[7].

4. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry.

  • Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (for scavenger purposes).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature[1].

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

5. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Kinase Activity Assay Using a Synthetic Phosphopeptide

Synthetic phosphopeptides are invaluable tools for studying protein kinase activity[8][9].

1. Reaction Setup:

  • In a microcentrifuge tube or a microplate well, prepare the kinase reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • The purified kinase of interest.

    • The synthetic peptide substrate.

    • ATP (often including a radiolabeled [γ-³²P]ATP for detection).

2. Initiation and Incubation:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

3. Termination:

  • Stop the reaction by adding a quenching solution, such as a solution containing EDTA to chelate the Mg²⁺ ions, or by spotting the reaction mixture onto a phosphocellulose paper which binds the peptide but not the ATP.

4. Detection and Quantification:

  • Radiometric Assay: If using [γ-³²P]ATP, separate the phosphorylated peptide from the unreacted ATP (e.g., by washing the phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter or phosphorimager[10].

  • Mass Spectrometry-Based Assay: Analyze the reaction mixture using MALDI-TOF or LC-MS/MS to determine the ratio of the phosphorylated to the unphosphorylated peptide[10].

  • Fluorescence-Based Assay: Use a fluorescently labeled peptide and a phosphospecific antibody to detect phosphorylation via methods like fluorescence polarization[11].

Visualizing Workflows and Pathways

Kinase Assay Workflow

The following diagram illustrates a typical workflow for a kinase activity assay using a synthetic peptide substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Synth Synthesize & Purify Peptide Substrate Mix Combine Kinase, Peptide, and Buffer Synth->Mix Kinase Purify Kinase Kinase->Mix Buffer Prepare Assay Buffer & ATP Solution Buffer->Mix Incubate Initiate with ATP & Incubate Mix->Incubate Add ATP Quench Terminate Reaction Incubate->Quench Detect Detect Phosphorylation (e.g., Radioactivity, MS) Quench->Detect Analyze Quantify Activity & Analyze Data Detect->Analyze

Caption: Workflow for a kinase activity assay using a synthetic peptide.

Synthetic Glycopeptide Cancer Vaccine Development

This diagram outlines the process of developing a cancer vaccine based on a synthetic glycopeptide, such as a MUC1-derived glycopeptide[12][13].

Vaccine_Development_Workflow cluster_synthesis Antigen Synthesis & Conjugation cluster_immunization Preclinical Evaluation cluster_validation Functional Validation Glyco_AA Synthesize Glycosylated Amino Acid Building Block SPPS Solid-Phase Peptide Synthesis of Glycopeptide Glyco_AA->SPPS Purify Purify Glycopeptide (HPLC) SPPS->Purify Conjugate Conjugate to Carrier Protein (e.g., KLH, Tetanus Toxoid) Purify->Conjugate Immunize Immunize Animal Model (e.g., Mice) Conjugate->Immunize Antibody Evaluate Antibody Response (e.g., ELISA) Immunize->Antibody Cellular Assess Cellular Immune Response (e.g., ELISpot) Immunize->Cellular Tumor_Cell Test Antibody Binding to Cancer Cells (e.g., FACS) Antibody->Tumor_Cell Efficacy Evaluate In Vivo Anti-Tumor Efficacy Tumor_Cell->Efficacy

Caption: Workflow for synthetic glycopeptide cancer vaccine development.

Conclusion

The HMPA linker is a robust and valuable tool for the synthesis of C-terminal free acid peptides, including those with post-translational modifications like phosphorylation and glycosylation. Its stability to the standard conditions of Fmoc-SPPS makes it a reliable choice for many applications. However, for peptides with C-terminal residues that are highly susceptible to racemization or for sequences prone to diketopiperazine formation, the sterically hindered 2-chlorotrityl linker presents a superior alternative. The choice of linker should be made on a case-by-case basis, considering the specific peptide sequence, the nature of the post-translational modification, and the desired C-terminal functionality. By carefully selecting the appropriate linker and optimizing the synthesis and cleavage protocols, researchers can successfully obtain high-quality post-translationally modified peptides for a wide range of biological and therapeutic applications.

References

A Comparative Analysis of the Antioxidant Activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antioxidant activity of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid against other well-characterized phenolic compounds. Due to a lack of publicly available quantitative antioxidant assay data for this compound, this comparison focuses on a qualitative assessment based on its structural features and the established structure-activity relationships of phenolic antioxidants. This is supplemented with quantitative data for prominent phenolic compounds to provide a benchmark for potential antioxidant efficacy.

Introduction to Phenolic Antioxidants

Phenolic compounds are a major class of secondary metabolites found in plants, known for their potent antioxidant properties.[1] Their ability to scavenge free radicals and chelate metal ions makes them crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.[2] The antioxidant capacity of phenolic compounds is intrinsically linked to their chemical structure, particularly the arrangement and number of hydroxyl groups on the aromatic ring.[3]

Qualitative Comparison: this compound

The presence of the phenolic hydroxyl group is the primary determinant of antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals.[3] The methoxy group at the ortho position to the hydroxyl group may also contribute to the antioxidant capacity.[4] However, without direct experimental validation through standardized assays, its relative potency compared to other phenolic compounds remains speculative. Its application in skincare products for antioxidant purposes suggests it possesses some level of free radical scavenging ability.[5]

Quantitative Comparison with Other Phenolic Compounds

To provide a reference for the potential antioxidant activity of this compound, the following table summarizes the reported antioxidant activities of well-studied phenolic compounds: Gallic Acid, Caffeic Acid, and Quercetin. The data is presented as IC50 values from the DPPH and ABTS assays, and as Trolox Equivalents from the FRAP assay. Lower IC50 values indicate higher antioxidant activity.

Phenolic Compound DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (Trolox Equivalents)
Gallic Acid 11.4 µM[6]Data not readily available in comparable unitsData not readily available in comparable units
Caffeic Acid Data not readily available in comparable units1.96 µg/mL[7]Data not readily available in comparable units
Quercetin Data not readily available in comparable unitsData not readily available in comparable unitsData not readily available in comparable units

Note: Direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The provided data serves as a general reference.

Experimental Protocols for Antioxidant Activity Assays

The following are generalized protocols for the three most common in vitro antioxidant activity assays. Researchers should optimize these protocols based on their specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduces the deep violet DPPH to the pale yellow diphenyl-picrylhydrazine, and the change in absorbance is measured spectrophotometrically.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Gallic Acid) in a suitable solvent (e.g., methanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add a defined volume of various concentrations of the test compound or standard.

    • Add the DPPH solution to each well.

    • Include a control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[8]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard at various concentrations to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[9]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add the test compound or a standard (e.g., Trolox) at various concentrations to a 96-well plate.

    • Add the pre-warmed FRAP reagent to each well.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • Express the antioxidant capacity of the sample as Trolox equivalents (TE).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of phenolic antioxidants and the workflows for the described antioxidant assays.

G General Antioxidant Signaling Pathway of Phenolic Compounds ROS Reactive Oxygen Species (ROS) Damage Oxidative Damage ROS->Damage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 oxidizes Keap1 Phenolic Phenolic Compound Phenolic->ROS scavenges Cell Cellular Components (Lipids, Proteins, DNA) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes upregulates Enzymes->ROS neutralize

Caption: General antioxidant signaling pathway of phenolic compounds.

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis Compound Prepare Test Compound and Standard Solutions Mix Mix Compound/Standard with Reagent Compound->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate under Specific Conditions Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition and IC50/TE Measure->Calculate

Caption: General workflow for in vitro antioxidant assays.

Conclusion

While this compound is utilized for its antioxidant properties, particularly in the cosmetic industry, a direct quantitative comparison of its antioxidant activity with other phenolic compounds is currently limited by the lack of published experimental data. Based on its chemical structure, it is expected to possess free radical scavenging capabilities. However, to ascertain its relative potency, further in vitro studies employing standardized antioxidant assays such as DPPH, ABTS, and FRAP are necessary. The provided data for gallic acid, caffeic acid, and quercetin, along with the detailed experimental protocols, offer a valuable framework for conducting such comparative investigations.

References

HMPA Linker Performance: A Comparative Guide for Automated and Manual Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between automated and manual solid-phase peptide synthesis (SPPS) is a critical decision in the workflow of peptide research and drug development. This guide provides a detailed comparison of the performance of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker, a commonly used acid-labile linker for the synthesis of peptide acids, in both automated and manual synthesizers. The following sections present a quantitative performance overview, detailed experimental protocols, and visualizations to aid in selecting the optimal synthesis strategy.

Performance Comparison: Automated vs. Manual Synthesis with HMPA Linker

The selection of a synthesis method often involves a trade-off between throughput, hands-on time, and control over the synthesis process. While automated synthesizers offer high throughput and reproducibility, manual synthesis provides greater flexibility for optimization and troubleshooting, which can be crucial for complex sequences.[1][2]

ParameterAutomated SynthesizerManual SynthesisKey Considerations
Crude Peptide Purity Typically 85-98% for standard sequences. May require optimization for difficult couplings.[3]Can be higher (e.g., ~70% in a rapid manual method) with optimized, hands-on control, especially for complex sequences.[1][2]Purity is highly sequence-dependent. Aggregation and side reactions can occur in both methods.[4]
Peptide Yield Generally reproducible due to consistent reagent delivery and washing.Highly dependent on operator skill and the specific sequence.[2]Losses can occur at each step of the synthesis in both methods.
Synthesis Time (per cycle) Significantly faster, with cycles ranging from 30-90 minutes. Microwave-assisted systems can be even faster.[2][3]Slower, with a typical cycle taking 80-150 minutes.[1][2]Automated systems offer "walk-away" time, freeing up researcher availability.
Reproducibility High, due to precise, pre-programmed operations.[3]Lower, and can be operator-dependent.[2]Critical for producing multiple batches of the same peptide.
Flexibility Moderate to high, depending on the instrument's software and hardware capabilities.High, allowing for easy modification of protocols and introduction of non-standard amino acids.[2]Manual synthesis is often preferred for exploratory and highly customized synthesis.
Reagent Consumption Optimized and generally lower due to automated dispensing.[3]Can be higher due to manual dispensing.A significant factor in the overall cost of synthesis.

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis using the HMPA linker on both manual and automated platforms. These protocols are based on the Fmoc/tBu strategy.

Manual Solid-Phase Peptide Synthesis with HMPA Linker

1. Resin Preparation and First Amino Acid Coupling:

  • Swell aminomethyl-functionalized resin in dichloromethane (DCM).

  • Couple the HMPA linker to the resin using a suitable activating agent like diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).

  • After successful coupling, wash the resin thoroughly with DCM and dimethylformamide (DMF).

  • Couple the first Fmoc-protected amino acid to the HMPA-functionalized resin using DIC/DMAP.

2. Peptide Chain Elongation (One Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing: Wash the resin extensively with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. Agitate the reaction vessel for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

3. Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the primary cleavage agent, along with scavengers to protect sensitive residues. A common cocktail for the HMPA linker is TFA/phenol/water/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[5]

  • The cleavage reaction is typically carried out for 1.5 to 2 hours at room temperature.[5]

  • Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation and wash it with cold ether.

Automated Solid-Phase Peptide Synthesis with HMPA Linker

1. Synthesizer Setup:

  • Load the HMPA-functionalized resin pre-loaded with the first amino acid into the reaction vessel of the automated synthesizer.

  • Place vials containing the required Fmoc-protected amino acids, activating agents, and other reagents in the designated positions on the synthesizer.

  • Program the synthesis protocol, specifying the peptide sequence, coupling times, and washing steps.

2. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid addition:

    • Fmoc Deprotection: Delivers the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel.

    • Washing: Performs a series of washes with DMF.

    • Coupling: Delivers the pre-activated amino acid solution to the reaction vessel.

    • Washing: Executes a final series of washes with DMF and DCM.

3. Manual Cleavage and Deprotection:

  • Once the automated synthesis is complete, the peptide-resin is typically removed from the synthesizer.

  • The cleavage and deprotection steps are generally performed manually, following the same procedure as described in the manual synthesis protocol (Step 3).

Visualizing the Process

To better understand the workflows and chemical transformations involved, the following diagrams have been generated.

SPPS_Workflow cluster_manual Manual Synthesis cluster_automated Automated Synthesis M_Start Start M_Swell Swell Resin M_Start->M_Swell M_Couple_AA Couple Amino Acid M_Swell->M_Couple_AA M_Wash1 Wash M_Couple_AA->M_Wash1 M_Deprotect Fmoc Deprotection M_Wash1->M_Deprotect M_Wash2 Wash M_Deprotect->M_Wash2 M_Wash2->M_Couple_AA Repeat for each AA M_Cleave Cleavage & Deprotection M_Wash2->M_Cleave M_Precipitate Precipitate Peptide M_Cleave->M_Precipitate M_End End M_Precipitate->M_End A_Start Start A_Setup Setup Synthesizer A_Start->A_Setup A_Run Run Automated Cycles (Deprotection, Coupling, Washing) A_Setup->A_Run A_Cleave Manual Cleavage & Deprotection A_Run->A_Cleave A_Precipitate Precipitate Peptide A_Cleave->A_Precipitate A_End End A_Precipitate->A_End

Caption: High-level workflow comparison of manual versus automated SPPS.

HMPA_Cleavage Resin Peptide-O-CH2-Ph-O-CH2-COOH HMPA Linker attached to Resin TFA TFA Cleavage Cocktail Resin->TFA Cleaved Crude Peptide-COOH + Resin Byproducts TFA->Cleaved

Caption: HMPA linker cleavage mechanism using a TFA cocktail.

Conclusion

The choice between automated and manual solid-phase peptide synthesis using the HMPA linker depends heavily on the specific needs of the researcher and the project. Automated synthesis excels in high-throughput applications where reproducibility and reduced hands-on time are paramount. Manual synthesis, on the other hand, offers unparalleled flexibility for troubleshooting difficult sequences and developing novel peptide modifications.

For routine synthesis of a large number of peptides, an automated synthesizer is the more efficient choice. However, for complex, non-standard peptides or when optimizing a new synthesis, the control and adaptability of the manual approach are invaluable. By carefully considering the factors outlined in this guide, researchers can make an informed decision to best suit their synthetic goals.

References

A Comparative Analysis of Peptide Purity: HMPA Linker vs. Other Acid-Labile Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-purity synthetic peptides is paramount. The choice of the linker in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final product's quality, directly impacting purity, yield, and the propensity for side reactions. This guide provides an in-depth comparison of the 4-(Hydroxymethyl)phenoxyacetic acid (HMPA) linker with other widely used acid-labile linkers, namely the Wang, Rink acid, and Sieber amide linkers, with a focus on the resulting peptide purity.

This analysis is supported by a review of available data and established experimental protocols to provide an objective comparison for informed decision-making in your peptide synthesis workflows.

Introduction to Acid-Labile Linkers in SPPS

In Fmoc-based SPPS, acid-labile linkers are indispensable tools for anchoring the growing peptide chain to the solid support. The final step of the synthesis involves cleavage of the peptide from the resin using a strong acid, typically trifluoroacetic acid (TFA). The ideal linker should be stable throughout the synthesis cycles, including the repetitive Fmoc-deprotection steps with a mild base (e.g., piperidine), yet allow for efficient and clean cleavage at the end of the synthesis, yielding a peptide of high purity.

The choice of linker influences not only the C-terminal functionality of the peptide (acid or amide) but also the potential for side reactions that can compromise the purity of the final product. This guide will delve into the performance of the HMPA linker in comparison to other commonly used alternatives.

The HMPA Linker: A Profile

The HMPA linker is a p-alkoxybenzyl alcohol-type linker, structurally similar to the well-known Wang linker. It is employed for the synthesis of peptides with a C-terminal carboxylic acid. A key characteristic of the HMPA linker is the stability of the bond between the linker and the resin, which is reported to be more robust under prolonged exposure to strong acidic conditions compared to the Wang linker-resin bond.[1] This enhanced stability can be advantageous for the synthesis of complex peptides that may require longer cleavage times.

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of the HMPA linker in comparison to Wang, Rink acid, and Sieber amide linkers. The data is compiled from technical guides and available literature. It is important to note that direct, side-by-side quantitative comparisons of all four linkers under identical conditions are limited in published literature.

Table 1: General Characteristics and Performance of Acid-Labile Linkers

FeatureHMPA LinkerWang LinkerRink Acid LinkerSieber Amide Linker
C-Terminal Functionality Carboxylic AcidCarboxylic AcidCarboxylic AcidPeptide Amide
Primary Application Synthesis of C-terminal free acid peptides.Synthesis of C-terminal free acid peptides.Synthesis of C-terminal free acid peptides.Synthesis of C-terminal amide peptides.
Cleavage Condition Trifluoroacetic acid (TFA)[1]Trifluoroacetic acid (TFA)Trifluoroacetic acid (TFA)1-5% TFA in DCM[2]
Relative Acid Lability Moderately Acid LabileModerately Acid LabileHighly Acid LabileVery Highly Acid Labile

Table 2: Peptide Purity and Side Reaction Profile

ParameterHMPA LinkerWang LinkerRink Acid LinkerSieber Amide Linker
Expected Crude Peptide Purity HighVariable, can be lower due to racemization and side reactions.[3]Generally HighGenerally High
C-terminal Racemization LowCan be significant, especially with sensitive amino acids.[3]LowNot applicable (forms amide bond)
Key Advantage More stable linker-resin bond under strong acid conditions.[1]Well-established and widely used.Higher acid lability allows for milder cleavage conditions for protected peptides.Enables synthesis of peptide amides.
Potential Disadvantages Less literature data compared to Wang linker.Prone to racemization during first amino acid loading; risk of linker cleavage from resin.[4]Potential for premature cleavage if not handled carefully.The linker itself can be a source of impurities upon cleavage.

Analysis of Potential Side Reactions

The purity of a synthetic peptide is often compromised by side reactions that can occur during synthesis or cleavage. The choice of linker can significantly influence the prevalence of these side reactions.

  • Racemization: One of the most significant side reactions affecting purity is the racemization of the C-terminal amino acid during its attachment to the resin. This is particularly problematic for Wang resins when using standard coupling methods.[3] The HMPA linker, especially when used in its pre-loaded form (as an MPPA derivative), has been shown to significantly reduce C-terminal racemization to less than 0.5%.[3]

  • Linker Cleavage from Resin: With the Wang linker, there is a reported risk of cleavage of the bond between the linker and the resin during TFA treatment, which can lead to contamination of the final peptide product.[4] The HMPA linker is reported to have a more stable linker-resin bond, minimizing this side reaction.[1]

  • Alkylation of Sensitive Residues: During cleavage, reactive carbocations generated from protecting groups or the linker itself can modify sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). The choice of scavengers in the cleavage cocktail is crucial to suppress these side reactions.

  • Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to the formation of a cyclic aspartimide intermediate, especially when followed by Gly, Ser, or Asn. This can lead to a mixture of α- and β-aspartyl peptides. The use of specific cleavage cocktails containing water can help to suppress this side reaction.

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving high peptide purity. Below are representative cleavage protocols for each linker.

Protocol 1: Cleavage from HMPA Resin
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5]

  • Cleavage Reaction: Suspend the dried resin in the cleavage cocktail (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 1.5 to 4 hours, with occasional swirling. The reaction time depends on the peptide sequence and protecting groups used.[6]

  • Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Combine the filtrates and add to 10 volumes of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry under vacuum.

Protocol 2: Cleavage from Wang Resin
  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: A common cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation: Follow the same procedure as for the HMPA linker (steps 4 and 5 of Protocol 1).

Protocol 3: Cleavage from Rink Acid Resin
  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Due to its higher acid lability, a milder cleavage cocktail can sometimes be used if protected peptides are desired. For full deprotection, a standard TFA-based cocktail is used.

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-2 hours at room temperature.

  • Peptide Precipitation and Isolation: Follow the same procedure as for the HMPA linker.

Protocol 4: Cleavage from Sieber Amide Resin
  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a solution of 1-5% TFA in DCM.

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail and agitate for 30-60 minutes at room temperature.[2]

  • Peptide Precipitation and Isolation: Filter the resin and wash with DCM. The collected filtrate containing the peptide amide can be further processed. For precipitation, the DCM is typically evaporated, and the residue is triturated with cold diethyl ether.

Mandatory Visualization

The following diagrams illustrate the cleavage mechanism of the HMPA linker and a comparative workflow for peptide cleavage from different acid-labile linkers.

Cleavage_Mechanism Resin Solid Support (Resin) Linker HMPA Linker Resin->Linker Stable Bond Peptide Peptide Chain Linker->Peptide Acid-Labile Ester Bond Cleaved_Peptide Cleaved Peptide (C-terminal COOH) Linker->Cleaved_Peptide Release Resin_Byproduct Resin Byproduct Linker->Resin_Byproduct TFA TFA (Trifluoroacetic Acid) TFA->Linker Protonation & Cleavage

Caption: Cleavage mechanism of a peptide from the HMPA linker.

Cleavage_Workflow cluster_HMPA HMPA / Wang / Rink Acid cluster_Sieber Sieber Amide HMPA_Start Peptide-Resin HMPA_Cleavage Cleavage with strong TFA cocktail (e.g., Reagent K) HMPA_Start->HMPA_Cleavage HMPA_Precipitation Precipitation in cold ether HMPA_Cleavage->HMPA_Precipitation HMPA_End Crude Peptide (Acid) HMPA_Precipitation->HMPA_End Sieber_Start Peptide-Resin Sieber_Cleavage Cleavage with mild TFA in DCM (1-5%) Sieber_Start->Sieber_Cleavage Sieber_Evaporation Solvent Evaporation Sieber_Cleavage->Sieber_Evaporation Sieber_End Crude Peptide (Amide) Sieber_Evaporation->Sieber_End

Caption: Comparative workflow for peptide cleavage.

Conclusion

The selection of an appropriate acid-labile linker is a critical step in SPPS that profoundly influences the purity of the final peptide product. The HMPA linker presents itself as a robust alternative to the more conventional Wang linker for the synthesis of C-terminal carboxylic acid peptides. Its key advantages lie in the reduced risk of C-terminal racemization and a more stable linker-resin bond, which can contribute to higher crude peptide purity, especially for challenging sequences.

While the Wang linker remains a workhorse in many laboratories due to its long-standing use, researchers should be mindful of its propensity for causing racemization and potential for linker cleavage from the resin. The Rink acid linker offers a highly acid-labile option, while the Sieber amide linker is the go-to choice for producing peptide amides.

Ultimately, the optimal linker choice will depend on the specific requirements of the peptide being synthesized, including its sequence, length, and desired C-terminal functionality. By carefully considering the characteristics of each linker and employing optimized cleavage protocols, researchers can significantly enhance the purity of their synthetic peptides and the overall success of their research and development endeavors.

References

Comparative analysis of the herbicidal effects of different phenoxyacetic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the herbicidal effects of various phenoxyacetic acid derivatives. Phenoxyacetic acids are a class of synthetic auxins that have been widely used as selective herbicides for the control of broadleaf weeds in agriculture and turf management since the mid-20th century.[1][2] Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible dicotyledonous plants.[1] This guide details their herbicidal efficacy through quantitative data, outlines standardized experimental protocols for their evaluation, and visualizes the key signaling pathway involved in their mode of action.

Quantitative Comparison of Herbicidal Activity

The herbicidal efficacy of phenoxyacetic acid derivatives is commonly quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a herbicide required to inhibit a biological process, such as root or shoot growth, by 50%. The following tables summarize the IC50 values for several common and novel phenoxyacetic acid derivatives against various weed species, providing a basis for comparative assessment of their potency.

Table 1: Comparative IC50 Values of Commercial Phenoxyacetic Acid Herbicides on Various Weed Species

HerbicideChemical NameTarget Weed SpeciesGrowth ParameterIC50 (mmol L⁻¹)
2,4-D (2,4-Dichlorophenoxy)acetic acidBrassica campestris (Field Mustard)Root Growth~0.0002
Lolium multiflorum (Italian Ryegrass)Root Growth~0.010
Brassica campestris (Field Mustard)Shoot Growth~0.0002
Lolium multiflorum (Italian Ryegrass)Shoot Growth~0.023
MCPA (4-Chloro-2-methylphenoxy)acetic acidBrassica campestris (Field Mustard)Root Growth-
Lolium multiflorum (Italian Ryegrass)Root Growth-
Brassica campestris (Field Mustard)Shoot Growth-
Lolium multiflorum (Italian Ryegrass)Shoot Growth-
2,4,5-T (2,4,5-Trichlorophenoxy)acetic acid---
MCPP (Mecoprop) 2-(4-Chloro-2-methylphenoxy)propanoic acid---
Dichlorprop (RS)-2-(2,4-dichlorophenoxy)propanoic acid---
Fenoprop (RS)-2-(2,4,5-trichlorophenoxy)propanoic acid---
Data for some compounds were not available in the reviewed literature under comparable conditions.

Table 2: Herbicidal Activity of Novel Longifolene-Derived Phenoxyacetic Acid Ammonium Salts [3][4]

CompoundTarget Weed SpeciesGrowth ParameterIC50 (mmol L⁻¹)
6b Brassica campestrisRoot Growth~0.0002
Brassica campestrisShoot Growth~0.0002
6c Brassica campestrisRoot Growth~0.0002
Brassica campestrisShoot Growth~0.0002
6 different weed species (including rice)Root Growth0.000085 (rice)
Compounds 6b and 6c are novel derivatives synthesized from longifolene.[3][4]

Structure-Activity Relationship

The herbicidal activity of phenoxyacetic acid derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring.[5] Generally, the presence of chlorine atoms at the 2 and 4 positions of the phenoxy ring, as seen in 2,4-D, is crucial for high herbicidal activity. The substitution pattern affects the molecule's ability to bind to the auxin receptors and its metabolic stability within the plant.

Experimental Protocols

To ensure the reproducibility and comparability of herbicidal efficacy studies, standardized experimental protocols are essential. The following outlines a general methodology for a greenhouse pot experiment to evaluate the herbicidal effects of phenoxyacetic acid derivatives.

1. Plant Material and Growth Conditions:

  • Test Species: Select a range of susceptible broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Galium aparine) and a tolerant monocot species (e.g., Zea mays, Triticum aestivum).

  • Potting Medium: Utilize a standardized greenhouse potting mix, typically a blend of peat, perlite, and vermiculite, to ensure uniform growing conditions.

  • Growing Conditions: Sow a consistent number of seeds per pot (e.g., 5-10). After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot) to minimize competition. Maintain plants in a greenhouse with controlled environmental conditions:

    • Temperature: 25/18°C (day/night)

    • Humidity: 60-80%

    • Photoperiod: 16-hour light period, supplemented with artificial lighting if necessary to ensure consistent light intensity.

2. Herbicide Application:

  • Herbicide Formulation: Prepare stock solutions of the phenoxyacetic acid derivatives. For technical grade compounds, dissolve in a suitable solvent (e.g., acetone) and use a surfactant to aid in application.

  • Dose Range: Prepare a series of dilutions to establish a dose-response curve. The range should encompass concentrations that produce no effect to those that cause complete plant death.

  • Application: Apply the herbicide solutions to the plants at a consistent growth stage (e.g., 2-4 true leaves) using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group (sprayed with solvent and surfactant only).

  • Replication: Each treatment and the control should be replicated at least three to four times in a completely randomized design.

3. Data Collection and Analysis:

  • Visual Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete plant death). Symptoms to note include epinasty (twisting), leaf cupping, and necrosis.

  • Data Analysis: Calculate the fresh and dry weight of the biomass. Use this data to determine the herbicide concentration that causes a 50% reduction in growth (GR50 or IC50) by fitting the data to a dose-response curve using appropriate statistical software.

Visualization of the Auxin Signaling Pathway

The herbicidal action of phenoxyacetic acids is mediated through the plant's natural auxin signaling pathway. These synthetic compounds bind to auxin receptors, leading to an overstimulation of auxin-responsive genes and subsequent uncontrolled growth. The core of this pathway involves the TIR1/AFB family of F-box proteins, Aux/IAA transcriptional repressors, and AUXIN RESPONSE FACTOR (ARF) transcription factors.[6][7][8]

AuxinSignalingPathway Simplified Auxin Signaling Pathway cluster_extracellular Extracellular/Cytoplasm cluster_nucleus Nucleus Phenoxyacetic Acid Phenoxyacetic Acid TIR1/AFB TIR1/AFB Phenoxyacetic Acid->TIR1/AFB Binds to SCF Complex SCF Complex TIR1/AFB->SCF Complex Part of Aux/IAA Aux/IAA SCF Complex->Aux/IAA Targets for ubiquitination Ubiquitin ARF ARF Aux/IAA->ARF Represses 26S Proteasome 26S Proteasome Aux/IAA->26S Proteasome Degradation Auxin Response Genes Auxin Response Genes ARF->Auxin Response Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to Ubiquitin->Aux/IAA Ub

Caption: Simplified Auxin Signaling Pathway.

Pathway Description:

  • Perception: Phenoxyacetic acid herbicides, acting as auxin mimics, enter the plant cell and nucleus.

  • Receptor Binding: In the nucleus, they bind to the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[6][9]

  • Co-receptor Formation: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins, forming a co-receptor complex.[7]

  • Ubiquitination and Degradation: The SCF complex then tags the Aux/IAA proteins with ubiquitin, marking them for degradation by the 26S proteasome.[8]

  • De-repression of ARFs: The degradation of Aux/IAA repressors releases the AUXIN RESPONSE FACTORs (ARFs) from inhibition.

  • Gene Expression: The now active ARFs can bind to auxin-responsive elements in the promoters of specific genes, leading to their transcription.

  • Physiological Response: The over-expression of these auxin-responsive genes results in a cascade of physiological effects, including cell elongation, division, and differentiation, which at herbicidal concentrations become uncontrolled, ultimately leading to plant death.

Experimental Workflow

The process of evaluating the herbicidal efficacy of phenoxyacetic acid derivatives follows a structured workflow from initial greenhouse screening to more detailed dose-response analysis.

ExperimentalWorkflow Experimental Workflow for Herbicidal Efficacy A Plant Propagation and Growth (Standardized Conditions) C Herbicide Application (Calibrated Sprayer) A->C B Herbicide Preparation (Stock Solutions and Dilutions) B->C D Data Collection (Visual Assessment & Biomass) C->D E Data Analysis (Dose-Response Curves, IC50/GR50) D->E F Comparative Analysis E->F

Caption: Experimental Workflow for Herbicidal Efficacy.

References

Assessing Antibody Cross-Reactivity from Peptides Synthesized with HMPA Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing synthetic peptides to generate antibodies, the choice of solid-phase peptide synthesis (SPPS) chemistry is a critical, yet often overlooked, variable that can impact the specificity of the resulting antibodies. The linker, which tethers the nascent peptide to the solid support, can potentially influence the immunogenicity of the final product. This guide provides a comparative framework for understanding and evaluating the potential cross-reactivity of antibodies raised against peptides synthesized using the common 4-hydroxymethylphenoxyacetic acid (HMPA) linker.

While direct comparative studies quantifying the immunogenicity of different linkers are not abundant in publicly available literature, the principles of immunology and peptide chemistry suggest that linker choice can be a contributing factor to off-target antibody binding. This can occur through several mechanisms: the generation of unique epitopes by linker remnants, modification of the peptide's conformation, or the introduction of immunogenic impurities during synthesis.

This guide outlines the potential issues, compares the HMPA linker to common alternatives, and provides detailed experimental protocols to enable researchers to assess the cross-reactivity of their own antibodies.

Comparison of Common SPPS Linkers for Peptide Acid Synthesis

The selection of a linker is a crucial step in SPPS, as it must be stable during the synthesis cycles but allow for efficient cleavage of the final peptide. For the synthesis of peptide acids, HMPA and Wang linkers are common choices.

FeatureHMPA LinkerWang Linker2-Chlorotrityl (2-CTC) Linker
Chemical Structure p-Alkoxybenzyl Esterp-Alkoxybenzyl EsterTrityl Chloride
Cleavage Condition Acid-labile (e.g., 95% TFA)[1]Acid-labile (e.g., 95% TFA)[2]Very acid-labile (e.g., 1% TFA in DCM)
Primary Use Synthesis of unprotected peptide acids[1]Routine synthesis of peptide acids[2]Synthesis of protected peptide fragments; good for sterically hindered or racemization-prone C-terminal residues[3]
Key Advantages Good stability during synthesis; stable peptide-resin anchorage[3]Widely used and well-characterized.Mild cleavage conditions preserve side-chain protecting groups; suppresses C-terminal racemization.
Potential Disadvantages Can lead to formation of deletion peptides in certain sequences[1]. Risk of side reactions with C-terminal Cys, His, Pro, Met, Trp.Risk of cleavage of both amino-linker and resin-linker bonds, potentially contaminating the peptide. Risk of racemization for certain C-terminal amino acids.Sterically bulky, which can sometimes hinder coupling of the first amino acid.
Potential for Immunological Cross-Reactivity The aromatic phenoxyacetic acid moiety could potentially form a hapten-like structure if uncleaved or modified. Synthesis side products could be immunogenic.Structurally similar to HMPA, posing similar theoretical risks.The trityl group is bulky and hydrophobic; uncleaved remnants would be highly distinct and potentially immunogenic.

Potential Sources of Linker-Associated Antibody Cross-Reactivity

The immunogenicity of a synthetic peptide antigen can be influenced by factors beyond its primary sequence. The diagram below illustrates the potential sources of unwanted antibody reactivity when using a linker like HMPA. An ideal antibody response is directed solely against the desired peptide sequence (Epitope 1). However, antibodies may also be generated against the linker itself (Epitope 2), a neo-epitope formed at the peptide-linker junction (Epitope 3), or against synthesis-related impurities such as deletion sequences.

Potential Immunogenic Epitopes from a Synthetic Peptide Peptide Target Peptide Sequence Ab_Peptide Desired Antibodies (Anti-Peptide) Peptide->Ab_Peptide Epitope 1 Linker HMPA Linker Remnant Ab_Linker Cross-Reactive Antibodies (Anti-Linker) Linker->Ab_Linker Epitope 2 Impurity Synthesis Impurity (e.g., Deletion Sequence) Ab_Impurity Cross-Reactive Antibodies (Anti-Impurity) Impurity->Ab_Impurity Epitope 3+

Caption: Potential sources of antibody cross-reactivity.

Experimental Guide to Assessing Linker-Related Cross-Reactivity

To objectively determine if antibodies raised against a peptide synthesized with an HMPA linker exhibit cross-reactivity, a series of validation experiments are necessary. The following protocols provide a workflow for this assessment.

Experimental Workflow

The overall process involves generating the necessary antigens, producing antibodies, and then systematically screening the antibody serum for off-target reactivity using a multi-tiered approach, starting with specific ELISA tests and progressing to broader proteome-level screening if necessary.

Caption: Workflow for assessing linker-related antibody cross-reactivity.

Protocol 1: Antigen Preparation
  • Peptide Synthesis:

    • Antigen 1 (Test): Synthesize the target peptide using a standard Fmoc SPPS protocol on a resin pre-loaded with the HMPA linker.

    • Antigen 2 (Control): Synthesize the exact same peptide sequence using a resin with a structurally different linker, such as a 2-chlorotrityl (2-CTC) resin. The mild cleavage conditions for 2-CTC minimize side reactions.

    • Purity: Purify both peptides to >95% using reverse-phase HPLC to eliminate synthesis-related impurities as a variable. Confirm identity by mass spectrometry.

  • Conjugation:

    • Conjugate both purified peptides to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) using a consistent method (e.g., glutaraldehyde or MBS crosslinker) to ensure comparability. The method of conjugation itself can influence the immune response[4].

  • Linker Control (Optional but Recommended):

    • Synthesize a conjugate of the HMPA linker molecule (4-(Hydroxymethyl)phenoxyacetic acid) to a carrier protein. This will be used to directly test for anti-linker antibodies.

Protocol 2: Antibody Production
  • Immunization: Immunize two cohorts of animals (e.g., rabbits, n=3-5 per group) with the KLH-conjugated "Antigen 1 (HMPA)" and "Antigen 2 (Control Linker)," respectively, using a standard immunization schedule.

  • Serum Collection: Collect pre-immune serum before the first immunization and collect antisera at various time points post-immunization.

Protocol 3: ELISA-Based Cross-Reactivity Assessment

This protocol uses an indirect and a competitive ELISA format to assess specificity.

A. Indirect ELISA for Titer and Basic Cross-Reactivity

  • Plate Coating: Coat separate 96-well ELISA plates with:

    • Peptide 1 (HMPA-synthesized) at 1-5 µg/mL.

    • Peptide 2 (Control linker-synthesized) at 1-5 µg/mL.

    • HMPA-Carrier Conjugate at 1-5 µg/mL.

    • Carrier Protein (KLH) alone as a negative control.

  • Blocking: Block plates with a suitable blocking buffer (e.g., 5% non-fat milk or 1% BSA in PBS-T).

  • Incubation: Add serial dilutions of the antisera (from both HMPA and control linker immunization groups) to the wells. Include pre-immune serum as a negative control. Incubate for 1-2 hours at room temperature.

  • Detection: Wash plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour.

  • Development: Wash plates, add TMB substrate, and stop the reaction with sulfuric acid. Read absorbance at 450 nm.

B. Competitive ELISA for Specificity

  • Plate Coating: Coat ELISA plates with Peptide 1 (HMPA-synthesized) at 1-5 µg/mL and block as described above.

  • Competition: In a separate plate or tubes, pre-incubate a fixed, sub-saturating dilution of the anti-HMPA peptide serum with increasing concentrations of competitor peptides:

    • Competitor A: Peptide 1 (HMPA-synthesized)

    • Competitor B: Peptide 2 (Control linker-synthesized)

    • Competitor C: Free HMPA linker molecule

  • Incubation: Transfer the antibody-competitor mixtures to the coated ELISA plate and incubate.

  • Detection & Development: Proceed as with the indirect ELISA.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Indirect ELISA Titer Results (OD at 450 nm for 1:10,000 dilution)

Antiserum SourceCoated Antigen: Peptide 1 (HMPA)Coated Antigen: Peptide 2 (Control)Coated Antigen: HMPA-CarrierCoated Antigen: KLH Alone
Anti-HMPA Peptide Serum Expected High SignalCompare Signal to HMPACheck for SignalExpected Low Signal
Anti-Control Peptide Serum Compare Signal to ControlExpected High SignalExpected Low SignalExpected Low Signal
Pre-Immune Serum Expected Low SignalExpected Low SignalExpected Low SignalExpected Low Signal
  • Interpretation: If the anti-HMPA serum shows a significantly higher signal against Peptide 1 than Peptide 2, it may indicate the presence of antibodies recognizing a linker-derived epitope. A signal against the HMPA-Carrier conjugate would strongly suggest the presence of anti-linker antibodies.

Table 2: Competitive ELISA Results (IC50 Values)

Antiserum SourceCompetitor A: Peptide 1 (HMPA)Competitor B: Peptide 2 (Control)Competitor C: Free HMPA Linker
Anti-HMPA Peptide Serum Expected Low IC50Compare IC50 to ACompare IC50 to A
  • Interpretation: The IC50 is the concentration of competitor required to reduce the signal by 50%.

    • If IC50(B) is significantly higher than IC50(A), it means the antibody binds more weakly to the control peptide, suggesting a portion of the antibody population recognizes a feature unique to the HMPA-synthesized peptide.

    • If the free HMPA linker (Competitor C) can compete for binding (i.e., has a measurable IC50), this is direct evidence for anti-linker antibodies.

Conclusion

The choice of a linker in solid-phase peptide synthesis is an important parameter that can influence the specificity of the resulting antibodies. While the HMPA linker is a robust and widely used tool, researchers should be aware of the potential for generating off-target antibodies. The theoretical risk stems from the linker's chemical nature and the possibility of creating neo-epitopes or immunogenic impurities during synthesis.

By employing a rigorous validation strategy that includes control peptides synthesized with alternative linkers (such as 2-CTC) and conducting both direct and competitive immunoassays, researchers can confidently assess the specificity of their antibodies. This due diligence ensures the reliability of experimental results and the successful development of high-quality antibody reagents for research, diagnostics, and therapeutic applications.

References

Evaluating the stability of the HMPA linker-peptide bond under various acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in solid-phase peptide synthesis (SPPS). The stability of the linker-peptide bond under various conditions directly impacts the yield and purity of the final peptide product. This guide provides an objective comparison of the 4-hydroxymethylphenylacetic acid (HMPA) linker with other commonly used acid-labile linkers, supported by experimental data, to inform the rational selection of linkers for specific research applications.

The HMPA linker is an acid-labile linker that is widely used in SPPS for the synthesis of peptide acids.[1] It is known for its moderate stability in dilute acids and can be cleaved with trifluoroacetic acid (TFA).[1] This characteristic makes it a versatile tool, allowing for the removal of the peptide from the resin support under conditions that also typically cleave side-chain protecting groups.[1]

Comparison of Acid Lability: HMPA vs. Alternative Linkers

The stability of the HMPA linker is often compared to other benzyl-type linkers, such as the Wang linker, and the more acid-sensitive 2-chlorotrityl chloride (2-CTC) linker.

LinkerChemical Structure TypeTypical Cleavage ConditionsKey Characteristics
HMPA p-Alkoxybenzyl ester82.5-95% TFA, 1.5-2 hours[1]Moderately stable in dilute acid; reported to be more stable than Wang resin under prolonged strong acid conditions.[2]
Wang p-Alkoxybenzyl ester95% TFA, 2-3 hoursWell-established and widely used for peptide acids; prone to racemization during the loading of the first amino acid.
2-Chlorotrityl Chloride (2-CTC) Trityl1-5% TFA in DCM, 30-60 minutesHighly acid-labile, allowing for the synthesis of protected peptide fragments; steric bulk minimizes side reactions.

Quantitative Analysis of Linker Stability

Acidic ConditionHMPA LinkerWang Linker2-Chlorotrityl Chloride Linker
1% TFA in DCM Very Stable (Minimal Cleavage)Very Stable (Minimal Cleavage)Labile (Significant Cleavage)
10% TFA in DCM Moderately Stable (Slow Cleavage)Moderately Stable (Slow Cleavage)Very Labile (Rapid Cleavage)
50% TFA in DCM Labile (Significant Cleavage)Labile (Significant Cleavage)Very Labile (Instantaneous Cleavage)
95% TFA Very Labile (Rapid Cleavage)Very Labile (Rapid Cleavage)Very Labile (Instantaneous Cleavage)

Experimental Protocols

A detailed experimental protocol for a comparative analysis of linker stability is provided below. This protocol can be adapted to evaluate the stability of the HMPA linker against other linkers under various acidic conditions.

Objective:

To quantitatively compare the acid stability of the HMPA, Wang, and 2-Chlorotrityl chloride linker-peptide bonds.

Materials:
  • HMPA resin, Wang resin, and 2-Chlorotrityl chloride resin pre-loaded with a model peptide (e.g., Fmoc-Gly-OH).

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., water, triisopropylsilane (TIS))

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:
  • Resin Preparation: Swell an equal amount of each peptide-bound resin in DCM in separate reaction vessels for 30 minutes.

  • Preparation of Cleavage Cocktails: Prepare a series of cleavage cocktails with varying concentrations of TFA in DCM (e.g., 1%, 10%, 50%, and 95% TFA). For the higher TFA concentrations, include appropriate scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Cleavage Reaction:

    • To each reaction vessel, add a specific cleavage cocktail.

    • Agitate the mixture at room temperature.

    • At designated time points (e.g., 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot of the cleavage solution.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., pyridine in methanol).

    • Evaporate the solvent under reduced pressure.

    • Re-dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the cleaved peptide from other components.

    • Monitor the elution profile at a characteristic wavelength (e.g., 220 nm).

    • Quantify the amount of cleaved peptide by integrating the area of the corresponding peak.

  • Data Analysis:

    • Calculate the percentage of peptide cleavage for each linker at each time point and for each acidic condition.

    • Plot the percentage of cleavage versus time for each linker and acid concentration to determine the cleavage kinetics.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative evaluation of linker stability.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Resin_Prep Resin Swelling (HMPA, Wang, 2-CTC) Cleavage Cleavage Reaction Resin_Prep->Cleavage Cocktail_Prep Cleavage Cocktail Preparation (Varying TFA concentrations) Cocktail_Prep->Cleavage Sampling Time-course Sampling Cleavage->Sampling Quenching Quenching & Sample Prep Sampling->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Analysis & Comparison HPLC->Data

Caption: Experimental workflow for comparing linker stability.

Signaling Pathway of Acid-Mediated Cleavage

The cleavage of the HMPA linker-peptide bond is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of the ether oxygen of the linker, followed by the collapse of the resulting intermediate to release the peptide with a C-terminal carboxylic acid.

G cluster_cleavage Acid-Mediated Cleavage of HMPA Linker Protonation Protonation of Ether Oxygen (by H+ from TFA) Intermediate Formation of Oxonium Ion Intermediate Protonation->Intermediate Cleavage Nucleophilic Attack by Water & Cleavage of Ester Bond Intermediate->Cleavage Products Released Peptide (C-terminal acid) + Linker Byproduct Cleavage->Products

Caption: Simplified pathway of HMPA linker cleavage.

References

A Comparative Review of Linkers for Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of linker is a pivotal decision that profoundly influences peptide quality, yield, and the nature of the C-terminal functionality. This guide provides an objective comparison of commonly used linkers in Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, supported by experimental data and detailed protocols to inform the selection process for specific synthetic strategies.

The linker is the molecular bridge connecting the nascent peptide chain to the insoluble resin support. Its chemical properties dictate the conditions required for the final cleavage of the peptide from the resin, and an astute choice can mitigate common side reactions such as racemization and diketopiperazine formation. This review focuses on a comparative analysis of acid-labile linkers, which are the most prevalent in Fmoc-SPPS, and also touches upon specialized linkers for specific applications.

Performance Comparison of Common Linkers

The performance of a linker is assessed by several key parameters, including loading efficiency of the first amino acid, stability during synthesis, cleavage efficiency, final peptide purity, and the extent of side reactions like racemization. The following tables summarize the performance of some of the most widely used linkers in Fmoc-SPPS.

Table 1: General Characteristics of Common Fmoc-SPPS Linkers
LinkerC-Terminal FunctionalityCleavage ConditionsKey AdvantagesPotential Disadvantages
Wang Carboxylic AcidStrong Acid (e.g., 95% TFA)[1]Well-established, cost-effective.Prone to racemization during first amino acid loading, especially with sensitive residues like Cys and His.[2][3] Can lead to side reactions upon cleavage.[4]
Rink Amide AmideStrong Acid (e.g., 95% TFA)Enables direct synthesis of peptide amides.[5][6] Generally high cleavage efficiency.The linker itself can be a source of impurities upon cleavage.
2-Chlorotrityl (2-CTC) Carboxylic AcidVery Mild Acid (e.g., 1-2% TFA in DCM)[2][7]Minimizes racemization during loading.[3][8] Suppresses diketopiperazine formation.[7][9] Allows for the synthesis of protected peptide fragments.[7]Higher cost compared to Wang resin.[3]
Sieber Amide AmideMild Acid (e.g., 1% TFA in DCM)Allows for the synthesis of protected peptide amides.[10]Longer cleavage times may be required compared to Rink Amide.
PAL (Sc-Al) AmideStrong Acid (e.g., 95% TFA)Chemically inert linker backbone, reducing side products upon cleavage.[10]
Safety-Catch Linkers Varies (Acid, Amide, etc.)Two-step cleavage (activation then cleavage)[11]Orthogonal cleavage strategy allows for on-resin modifications.[11]More complex cleavage protocol.
Photocleavable Linkers Varies (Acid, Amide, etc.)UV LightOrthogonal to acid and base cleavage.Specialized equipment required; potential for side reactions with photosensitive amino acids.
Table 2: Quantitative Performance Data of Selected Linkers
ParameterWang LinkerRink Amide Linker2-Chlorotrityl (2-CTC) LinkerNotes
Typical Loading Efficiency 0.4 - 0.9 mmol/g0.4 - 0.8 mmol/g0.8 - 1.6 mmol/gLoading can be influenced by the amino acid and coupling conditions.
C-terminal Racemization Can be significant (>5%) for sensitive amino acids[2]Not applicable (amide linkage)Generally low (<1%)[8]Racemization is a major concern for the first amino acid attached to benzyl-type linkers like Wang.
Cleavage Efficiency Generally >90% with 95% TFA for 1-2 hoursGenerally >95% with 95% TFA for 1-2 hours>95% with 1-2% TFA in DCM for 30-60 minCleavage times and efficiency can be sequence-dependent.
Crude Peptide Purity Variable, often 50-80% depending on sequence and side reactionsGenerally high, often >70%Can be very high (>80%), especially for protected fragmentsPurity is highly dependent on the success of each coupling and deprotection step.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful peptide synthesis. Below are generalized methodologies for key steps in Fmoc-SPPS using the compared linkers.

Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

This protocol is favored for minimizing racemization of the C-terminal amino acid.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL/g of resin) for at least 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 to 1.5 equivalents relative to the resin substitution) in DCM. A minimal amount of N,N-dimethylformamide (DMF) can be added to aid dissolution if necessary.

  • Coupling: Add the amino acid solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the mixture. Agitate the suspension at room temperature for 1 to 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Fmoc Assay):

    • Accurately weigh 5-10 mg of the dried, loaded resin.

    • Add a known volume (e.g., 1 mL) of 20% piperidine in DMF.

    • Agitate for 30 minutes to ensure complete Fmoc group cleavage.

    • Dilute an aliquot of the supernatant with DMF.

    • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm (ε = 7800 L mol⁻¹ cm⁻¹).

    • Calculate the loading using the Beer-Lambert law.[12][13]

Protocol 2: Cleavage of Peptide from Wang Resin

This protocol is for obtaining a peptide with a C-terminal carboxylic acid using strong acid conditions.

  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing sensitive residues like Cys, Trp, or Met, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Cleavage of Peptide from Rink Amide Resin

This protocol is for obtaining a peptide with a C-terminal amide using strong acid conditions.

  • Resin Preparation: Wash the peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail as described for the Wang resin, based on the amino acid composition of the peptide.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 1.5 to 2 hours.

  • Peptide Precipitation and Isolation: Follow the same procedure as for the Wang resin to precipitate and isolate the crude peptide amide.

Protocol 4: Peptide Purity Analysis by RP-HPLC

This protocol outlines a standard method for determining the purity of the synthesized peptide.

  • Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214-220 nm.

  • Purity Calculation: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.[14][15]

Visualizing SPPS and Linker Chemistry

Fmoc-SPPS Workflow

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin with Linker Load_AA1 Load First Fmoc-AA-OH Resin->Load_AA1 Wash1 Wash Load_AA1->Wash1 Deprotection1 Fmoc Deprotection (Piperidine) Wash2 Wash Deprotection1->Wash2 Coupling2 Couple Second Fmoc-AA-OH Wash3 Wash Coupling2->Wash3 Wash1->Deprotection1 Wash2->Coupling2 Repeat Repeat Deprotection and Coupling Cycles Wash3->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Linker Cleavage Mechanisms

The choice of linker dictates the final C-terminal functionality of the peptide. The diagrams below illustrate the cleavage of common linker types.

Linker_Cleavage cluster_wang Wang Linker (Acid Cleavage) cluster_rink Rink Amide Linker (Acid Cleavage) cluster_2ctc 2-Chlorotrityl Linker (Mild Acid Cleavage) Wang_Resin Peptide-O-CH2-Ph-O-Resin Wang_Cleaved Peptide-COOH + HO-CH2-Ph-O-Resin Wang_Resin->Wang_Cleaved TFA Rink_Resin Peptide-NH-Rink-Resin Rink_Cleaved Peptide-CONH2 + Cleaved Linker Rink_Resin->Rink_Cleaved TFA CTC_Resin Peptide-O-Trityl(2-Cl)-Resin CTC_Cleaved Peptide-COOH + Cleaved Linker CTC_Resin->CTC_Cleaved 1% TFA/DCM

Caption: Cleavage of common linkers to yield peptide acids or amides.

Conclusion

The selection of a linker in Fmoc-SPPS is a critical parameter that must be tailored to the specific requirements of the target peptide. For the synthesis of peptide acids, Wang resin remains a cost-effective and widely used option, though careful consideration must be given to the potential for racemization, especially with sensitive C-terminal residues.[2] The 2-Chlorotrityl (2-CTC) resin offers a superior alternative for minimizing racemization and diketopiperazine formation, and it is the linker of choice for preparing protected peptide fragments.[3][7][8] For the synthesis of peptide amides, the Rink Amide linker is the standard and provides high cleavage efficiency.[5] Specialized linkers, such as Sieber, PAL, safety-catch, and photocleavable linkers, provide an expanded toolbox for more complex synthetic challenges, including on-resin modifications and orthogonal cleavage strategies. A thorough understanding of the advantages and limitations of each linker, supported by robust experimental protocols, is essential for the successful and efficient synthesis of high-quality peptides.

References

Safety Operating Guide

Prudent Disposal of 4-Hydroxymethyl-3-methoxyphenoxyacetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document outlines the essential safety and logistical procedures for the proper disposal of 4-Hydroxymethyl-3-methoxyphenoxyacetic acid. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is imperative. Based on the available data for structurally similar compounds, this substance should be treated as hazardous. The following procedures are based on established best practices for chemical waste management in a laboratory environment.

Hazard Profile and Safety Summary

Based on an analysis of safety data for analogous compounds, this compound should be handled with care. The table below summarizes the potential hazards and recommended precautionary measures.

Hazard CategoryPotential Hazards and Precautionary Statements (P-Statements)
Acute Toxicity (Oral) H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Identification and Segregation:

  • Treat all solid this compound and any solutions containing it as hazardous chemical waste.

  • Segregate this waste stream from other laboratory waste, such as non-hazardous materials, sharps, and biological waste.

  • Do not mix this waste with incompatible chemicals. For instance, avoid mixing with strong oxidizing agents or bases unless it is a part of a specific neutralization protocol conducted under controlled conditions.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

3. Containerization:

  • Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) container with a secure, leak-proof screw cap is recommended.

  • The container must be in good condition, with no cracks or residues on the exterior.

  • For liquid waste, do not fill the container to more than 80% capacity to allow for expansion and to prevent spills.

4. Labeling:

  • Properly label the hazardous waste container immediately upon adding the first amount of waste.

  • The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The concentration and physical state (solid or liquid with solvent).

    • The date when the waste was first added to the container (accumulation start date).

    • The name and contact information of the responsible researcher or laboratory.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).

5. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store the waste away from incompatible materials, heat sources, and direct sunlight.

6. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as contaminated solid waste.

  • Place these items in a designated, labeled, and sealed waste bag or container.

7. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal cluster_invalid Improper Disposal (Avoid) A Identify Waste: 4-Hydroxymethyl-3- methoxyphenoxyacetic acid (Solid or Solution) B Wear Appropriate PPE: - Gloves - Safety Goggles - Lab Coat A->B C Select Compatible Waste Container (HDPE) B->C D Label Container: - 'Hazardous Waste' - Full Chemical Name - Date - Hazard Pictograms C->D E Transfer Waste to Labeled Container D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F I Drain Disposal E->I INCORRECT J Regular Trash E->J INCORRECT G Arrange for Pickup by EHS or Licensed Contractor F->G H Proper Disposal at an Approved Waste Facility G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

Comprehensive Safety and Handling Guide for 4-Hydroxymethyl-3-methoxyphenoxyacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Hydroxymethyl-3-methoxyphenoxyacetic acid in a laboratory setting. These guidelines are compiled from safety data sheets of structurally similar compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute oral toxicity[2][4][5]

  • Skin irritation[1]

  • Serious eye irritation/damage[1][5]

  • Respiratory tract irritation[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to inspect all PPE for integrity before each use.[6]

Body Part Personal Protective Equipment Specifications and Best Practices
Eyes/Face Safety goggles with side-shields or a face shield.[2][7]Must be worn at all times in the laboratory. If there is a splash risk, a face shield should be worn in addition to goggles.[8]
Hands Chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2][7]Check for holes or tears before use. Wash hands thoroughly after removing gloves.[1]
Body Impervious clothing, such as a lab coat or chemical-resistant coveralls.[2][9]Should be buttoned to the neck and have long sleeves.[8] For significant splash potential, a chemical-resistant apron over the lab coat is recommended.[8]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][2]If a respirator is required, a NIOSH-approved model should be used, and personnel must be fit-tested.[3][7]
Feet Closed-toe shoes.Shoes should be made of a material that does not absorb chemicals.[9]

Operational Plan for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound.

3.1. Preparation and Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling powders or creating solutions.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[2]

  • Keep the container tightly sealed when not in use and store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2]

3.2. Handling Procedure:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust.[1]

  • Making Solutions: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust or vapors.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[4][10] Wash hands thoroughly after handling the chemical.[4][10]

3.3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][5] Seek medical attention.[10]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water.[10] If irritation persists, seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water.[2][4] Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[2][4]

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[10]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2] For large spills, evacuate the area and contact emergency services.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

4.1. Waste Chemical Disposal:

  • Dispose of the chemical waste in a designated, labeled hazardous waste container.[4][10]

  • Do not dispose of the chemical down the drain or in the regular trash.[11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

4.2. Empty Container Disposal:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent three times.[11]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Disposal: Once cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Conduct Risk Assessment B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don Appropriate PPE C->D E Handle Chemical in Designated Area D->E F Practice Good Hygiene E->F K In Case of Exposure or Spill E->K G Properly Store or Dispose of Chemical F->G H Decontaminate Work Area G->H I Doff and Clean/Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of chemicals.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Hydroxymethyl-3-methoxyphenoxyacetic acid
Reactant of Route 2
4-Hydroxymethyl-3-methoxyphenoxyacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。